1-Tert-butyl-4-nitrosopiperazine
Description
BenchChem offers high-quality 1-Tert-butyl-4-nitrosopiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-4-nitrosopiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
107938-04-5 |
|---|---|
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-tert-butyl-4-nitrosopiperazine |
InChI |
InChI=1S/C8H17N3O/c1-8(2,3)10-4-6-11(9-12)7-5-10/h4-7H2,1-3H3 |
Clé InChI |
QEXFGMQSLGQHJS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCN(CC1)N=O |
SMILES canonique |
CC(C)(C)N1CCN(CC1)N=O |
Origine du produit |
United States |
Mechanism of action of 1-tert-butyl-4-nitrosopiperazine in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-tert-butyl-4-nitrosopiperazine
Abstract
This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 1-tert-butyl-4-nitrosopiperazine. Given the limited direct literature on this specific compound, this document adopts a hypothesis-driven approach based on its distinct chemical moieties: the N-nitroso group and the piperazine core. We postulate that its primary mechanisms likely involve nitric oxide (NO) donation and/or interaction with specific enzymatic pathways. This guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to systematically investigate these potential mechanisms. We detail methodologies for quantifying nitric oxide release, assessing downstream signaling through soluble guanylate cyclase (sGC), evaluating enzyme inhibition kinetics, and determining cellular responses such as cytotoxicity and oxidative stress. The protocols are designed as self-validating systems, complete with necessary controls, to ensure data integrity and reproducibility.
Introduction and Structural Rationale
1-tert-butyl-4-nitrosopiperazine is a heterocyclic compound featuring a piperazine ring N-substituted with a bulky tert-butyl group and an N-nitroso group. While many piperazine derivatives are pharmacologically active scaffolds, the presence of the N-nitroso group categorizes the molecule as a nitrosamine. Nitrosamines are a class of compounds recognized for their potential carcinogenicity, which is often linked to in vivo metabolic activation by cytochrome P-450 enzymes.[1][2] However, the N-nitroso moiety is also a well-established functional group capable of donating nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4]
Therefore, the in vitro activity of 1-tert-butyl-4-nitrosopiperazine can be rationally dissected by investigating two primary, and potentially overlapping, mechanistic hypotheses derived from its structure:
-
Hypothesis A: Nitric Oxide (NO) Donation: The compound may decompose under physiological conditions to release NO, which can activate downstream signaling pathways, most notably the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[4]
-
Hypothesis B: Enzyme Inhibition/Interaction: The piperazine core is a common pharmacophore that interacts with a variety of enzymes and receptors.[5][6] The molecule could act as an inhibitor or modulator of specific enzymes, a mechanism reported for other substituted piperazine derivatives.[5][7]
This guide provides the necessary tools to rigorously test these hypotheses in a controlled in vitro setting.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for accurate experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| CAS Number | 877177-42-9 | [8][9][10][11] |
| Molecular Formula | C₉H₁₇N₃O₃ | [8][10] |
| Molecular Weight | 215.25 g/mol | [8][10] |
| Appearance | Pale-yellow oil / Neat | [10][12] |
| Storage | Sealed in dry, store in freezer, under -20°C | [9] |
Core Mechanistic Pathway Analysis & Visualization
The Nitric Oxide (NO) Signaling Pathway
The most direct hypothesized mechanism for 1-tert-butyl-4-nitrosopiperazine is the donation of NO. In biological systems, NO is a potent activator of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates numerous downstream effects, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[4]
General Workflow for In Vitro Characterization
A systematic approach is crucial for characterizing the compound's mechanism. The following workflow outlines the logical progression from initial activity screening to more detailed mechanistic studies.
Experimental Methodologies
The following protocols are presented as robust, self-validating systems. It is imperative to include all specified controls to ensure the scientific validity of the results.
Protocol 1: Quantification of Nitric Oxide Release (Griess Assay)
Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
1-tert-butyl-4-nitrosopiperazine
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
Sodium Nitroprusside (SNP) as a positive control
-
96-well microplate
-
Microplate reader (540 nm)
Methodology:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards in PBS (e.g., 0-100 µM).
-
Compound Preparation: Prepare a stock solution of 1-tert-butyl-4-nitrosopiperazine in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve final assay concentrations (e.g., 1 µM to 1 mM). Prepare SNP (e.g., 100 µM) as a positive control and a vehicle control (DMSO in PBS).
-
Incubation: In a 96-well plate, add 50 µL of each standard, control, or test compound concentration. Incubate the plate at 37°C for a defined time period (e.g., 2, 4, 8, 24 hours) to allow for NO release and conversion to nitrite.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature. A purple color will develop in the presence of nitrite.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank (PBS only) from all readings. Plot the standard curve (Absorbance vs. NaNO₂ Concentration) and use the linear regression equation to calculate the concentration of nitrite released by the test compound.
Causality and Controls:
-
Why this method? It provides direct, quantitative evidence of NO donation.
-
Sodium Nitrite Standard Curve: Essential for converting absorbance values into absolute nitrite concentrations.
-
Sodium Nitroprusside (SNP): A well-characterized NO donor, serves as a positive control to validate that the assay system is working correctly.
-
Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the compound does not interfere with the assay or spontaneously generate nitrite.
Protocol 2: Determination of Cellular Cytotoxicity (MTT Assay)
Principle: This assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.
Materials:
-
A relevant cell line (e.g., HepG2 for liver toxicity, or a target-relevant cell line)
-
Complete cell culture medium
-
1-tert-butyl-4-nitrosopiperazine
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (negative control), vehicle control, and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Causality and Controls:
-
Why this method? It is a standard, reliable method to determine the concentration range at which the compound is non-toxic, which is crucial for designing subsequent cell-based mechanistic assays.
-
Untreated Control: Represents 100% cell viability.
-
Vehicle Control: Ensures the solvent has no cytotoxic effect.
-
Positive Control (Doxorubicin): Confirms the sensitivity of the cell line to a known cytotoxic agent.
Protocol 3: Assessment of Enzyme Inhibition (Generic Protocol)
Principle: This protocol provides a template for assessing the inhibitory potential of 1-tert-butyl-4-nitrosopiperazine against a specific enzyme. The example of tyrosinase is used, as other nitrophenylpiperazine derivatives have shown activity against this enzyme.[5] The assay measures the enzymatic conversion of a substrate to a colored product.
Materials (Tyrosinase Example):
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (pH 6.8)
-
1-tert-butyl-4-nitrosopiperazine
-
Kojic Acid (positive control inhibitor)
-
96-well microplate
-
Microplate reader (475 nm)
Methodology:
-
Assay Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound (or Kojic Acid/vehicle).
-
Enzyme Addition: Add 20 µL of tyrosinase solution (e.g., 100 U/mL in phosphate buffer) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) every minute for 15-20 minutes.
-
Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), repeat the assay with varying concentrations of both substrate (L-DOPA) and inhibitor, and analyze the data using a Lineweaver-Burk plot.[5]
-
Causality and Controls:
-
Why this method? It allows for the determination of both the potency (IC₅₀) and the mechanism of enzyme inhibition, providing deep mechanistic insight.
-
No-Enzyme Control: Ensures that the observed color change is enzyme-dependent.
-
Vehicle Control: Represents 100% enzyme activity.
-
Kojic Acid (Positive Control): A known tyrosinase inhibitor that validates the assay's ability to detect inhibition.
Conclusion and Future Directions
The in vitro mechanism of action of 1-tert-butyl-4-nitrosopiperazine is most logically investigated through a hypothesis-driven lens focused on its N-nitroso and piperazine functionalities. The primary testable hypotheses are nitric oxide donation and direct enzyme modulation. The protocols detailed in this guide provide a robust, systematic pathway for confirming or refuting these mechanisms.
Positive results in the Griess and sGC assays would strongly support an NO-mediated mechanism. Conversely, a lack of NO release coupled with activity in an enzyme screen would direct research towards identifying its specific molecular target. It is also plausible that the compound exhibits multiple mechanisms, such as releasing NO while also inhibiting a particular enzyme. Understanding the compound's cytotoxic profile via the MTT assay is a critical first step to ensure that any observed effects are not artifacts of cell death. By employing the rigorous methodologies and controls outlined herein, researchers can effectively elucidate the biochemical and cellular activities of 1-tert-butyl-4-nitrosopiperazine, paving the way for a clearer understanding of its biological role.
References
-
Al-Burikan, K. A., Arshad, M. F., Al-Agamy, M. H., & Al-Tuwaijri, H. M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Chemistry Central Journal, 18(1), 1-15. [Link]
-
Sharma, S., Kumar, A., Kumar, V., & Kumar, R. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Chemical Papers, 77(7), 4019-4028. [Link]
-
Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-205. [Link]
-
Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. [Link]
-
Torres-García, O., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 29(3), 560. [Link]
-
Rajalakshmi, K., & Sureshan, P. (2017). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Der Pharma Chemica, 9(12), 99-103. [Link]
- Berg, R. G. (1959). U.S. Patent No. 2,907,767. Washington, DC: U.S.
-
Shimadzu Chemistry & Diagnostics. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]
-
Mitsuyama, J., Takahata, M., Yasuda, T., & Saikawa, I. (1987). The mechanism of action of piperacillin-analogues in vitro; effect of the carbon number at the N-4 position of 2,3-dioxopiperazine on the outer membrane permeability, stability to beta-lactamase and binding affinity to penicillin-binding proteins. The Journal of Antibiotics, 40(6), 868-872. [Link]
-
Lijinsky, W., Singer, G. M., & Reuber, M. D. (1981). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis, 2(10), 1045-1048. [Link]
-
Soule, B. P., Hyodo, F., Matsumoto, K. I., & Krishna, M. C. (2007). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants & Redox Signaling, 9(10), 1731-1743. [Link]
-
Fine, N. A., & Rochelle, G. T. (2015). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Rapid Communications in Mass Spectrometry, 29(24), 2363-2372. [Link]
-
Thatcher, G. R. J. (2007). Recent developments in nitric oxide donor drugs. Future Medicinal Chemistry, 2(6), 939-953. [Link]
-
Various Authors. (2021). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP) contamination. ResearchGate. [Link]
-
Bastia, E., et al. (2021). NCX 667, a Novel Nitric Oxide Donor, Lowers Intraocular Pressure in Rabbits, Dogs, and Non-Human Primates and Enhances TGFβ2-Induced Outflow in HTM/HSC Constructs. Investigative Ophthalmology & Visual Science, 62(3), 17. [Link]
-
Guttenplan, J. B. (1987). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Mutation Research/Reviews in Genetic Toxicology, 186(2), 81-134. [Link]
-
Megson, I. L., & Webb, D. J. (2002). Nitric oxide donor drugs. Drugs, 62(4), 533-550. [Link]
-
Salehi, B., et al. (2024). Cell Protection by Oxidative Stress Mitigation Using Substances with Bioactive Properties. International Journal of Molecular Sciences, 25(6), 3175. [Link]
-
Sohn, J. H., Han, K. L., Lee, S. H., & Hwang, J. K. (2005). Protective effects of panduratin A against oxidative damage of tert-butylhydroperoxide in human HepG2 cells. Biological & Pharmaceutical Bulletin, 28(6), 1083-1086. [Link]
-
Yu, P., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 399. [Link]
-
Liu, Y., & Liu, W. (2021). Nitric Oxide-Donating Drugs for IOP Lowering. Encyclopedia.pub. [Link]
-
Amade, P., et al. (2011). A new class of NO-donor pro-drugs triggered by γ-glutamyl transpeptidase with potential for reno-selective vasodilatation. Chemical Communications, 47(24), 6939-6941. [Link]
-
Pharmaffiliates. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]
-
Wu, Y., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 9, 796443. [Link]
Sources
- 1. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. 877177-42-9|tert-Butyl 4-nitrosopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. tert-butyl 4-Nitrosopiperazine-1-carboxylate [lgcstandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to tert-Butyl 4-Nitrosopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-nitrosopiperazine-1-carboxylate, a key chemical intermediate with significant relevance in pharmaceutical research and development. The document delves into its chemical structure, physical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the compound's stability, reactivity, and safety considerations, offering valuable insights for its practical application in complex organic synthesis.
Introduction: Unveiling a Versatile Building Block
tert-Butyl 4-nitrosopiperazine-1-carboxylate, a pale yellow solid, has emerged as a crucial building block in medicinal chemistry and drug development.[1] Its structure, which combines a piperazine scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a nitroso functionality, offers a unique platform for the synthesis of diverse and complex molecular architectures. The Boc group provides a stable yet readily cleavable protecting group for one of the piperazine nitrogens, enabling selective functionalization of the other nitrogen atom.[2] The nitroso group, while imparting potential toxicological concerns that necessitate careful handling, also presents opportunities for specific chemical transformations. This guide aims to provide a detailed understanding of this compound, empowering researchers to leverage its synthetic potential while ensuring safe and effective utilization.
Chemical Structure and Identification
The chemical identity of tert-butyl 4-nitrosopiperazine-1-carboxylate is well-defined by its structural formula and various identifiers.
Molecular Structure:
Caption: Chemical structure of tert-butyl 4-nitrosopiperazine-1-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 4-nitrosopiperazine-1-carboxylate[3] |
| CAS Number | 877177-42-9[4][5][6] |
| Molecular Formula | C₉H₁₇N₃O₃[1][4][5] |
| Molecular Weight | 215.25 g/mol [1][4][5] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)N=O[3] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of tert-butyl 4-nitrosopiperazine-1-carboxylate is essential for its handling, storage, and application in chemical reactions.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Comment |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Not explicitly reported. Estimated to be in the range of 40-60 °C based on similar Boc-protected piperazines. | Estimation |
| Boiling Point | Not applicable (likely to decompose upon heating). | General knowledge of N-nitroso compounds. |
| Solubility | Soluble in DMSO and Methanol.[1] | |
| Stability | Stable for at least one year when stored properly.[4] N-nitroso compounds are generally sensitive to light and strong acids. |
Synthesis and Purification
The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate typically involves the nitrosation of its precursor, tert-butyl piperazine-1-carboxylate. This reaction is a standard method for the formation of N-nitrosamines from secondary amines.
Caption: General synthesis workflow for tert-butyl 4-nitrosopiperazine-1-carboxylate.
Experimental Protocol: Nitrosation of tert-Butyl piperazine-1-carboxylate
This protocol is a representative procedure based on established methods for the N-nitrosation of secondary amines.[7][8]
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as water or a biphasic mixture with an organic solvent like dichloromethane in a round-bottom flask.
-
Acidification: Cool the solution in an ice bath and slowly add a dilute acid (e.g., hydrochloric acid or acetic acid) until the pH is acidic (typically pH 3-4).[7]
-
Nitrosating Agent Addition: While maintaining the low temperature, add a solution of sodium nitrite (1.1-1.5 equivalents) dropwise to the stirred reaction mixture.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the product into an organic solvent like dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-nitrosopiperazine-1-carboxylate.
Spectroscopic Characterization
5.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group and the piperazine ring protons. The protons on the piperazine ring will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
-
~1.4-1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~3.4-3.8 ppm (m, 8H): A series of multiplets for the eight protons of the piperazine ring. The protons adjacent to the Boc-protected nitrogen will be in a different chemical environment than those adjacent to the nitroso-substituted nitrogen.
5.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the carbons of the tert-butyl group, and the carbons of the piperazine ring.
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):
-
~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~40-50 ppm: The four carbons of the piperazine ring. The chemical shifts will be influenced by the adjacent nitrogen substituents.
-
~80.0 ppm: The quaternary carbon of the tert-butyl group.
-
~154.7 ppm: The carbonyl carbon of the Boc protecting group.
5.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the Boc protector and the N-N=O stretching of the nitroso group.
Expected IR (thin film) Absorption Bands (ν, cm⁻¹):
-
~2975 cm⁻¹: C-H stretching of the alkyl groups.
-
~1690-1700 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).
-
~1450-1470 cm⁻¹: N=O stretching of the N-nitroso group.
-
~1160-1250 cm⁻¹: C-N stretching.
5.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Expected Mass Spectrum (ESI+):
-
m/z 216.1 [M+H]⁺: The protonated molecular ion.
-
m/z 160.1 [M-C₄H₉+H]⁺: Loss of the tert-butyl group.
-
m/z 116.1 [M-Boc+H]⁺: Loss of the Boc group.
Applications in Research and Drug Development
tert-Butyl 4-nitrosopiperazine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected piperazine moiety is a common scaffold in many biologically active compounds. The primary utility of this compound lies in its role as a precursor to 4-amino-piperidine-1-carboxylic acid tert-butyl ester after reduction of the nitroso group, which can then be further elaborated.
Caption: Role of tert-butyl 4-nitrosopiperazine-1-carboxylate as a synthetic intermediate.
Safety, Handling, and Storage
Safety Precautions:
-
Toxicity: tert-Butyl 4-nitrosopiperazine-1-carboxylate is considered a potentially toxic organic compound and a suspected human carcinogen.[1] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as N-nitroso compounds can be light-sensitive.
-
Recommended storage temperature is often refrigerated (2-8 °C) for long-term stability.[6]
Conclusion
tert-Butyl 4-nitrosopiperazine-1-carboxylate is a chemical intermediate of significant value in synthetic organic chemistry, particularly for the construction of pharmaceutical lead compounds. Its bifunctional nature, with a protected amine and a reactive nitroso group, allows for a range of selective chemical modifications. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in research and development endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate in Modern Organic Synthesis. Available at: [Link]
-
Synchemia. CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate. Available at: [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Manasa Life Sciences. tert-Butyl piperazine-1-carboxylate. Available at: [Link]
-
Shimadzu. Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. Available at: [Link]
-
NextSDS. tert-butyl 4-nitrosopiperazine-1-carboxylate — Chemical Substance Information. Available at: [Link]
-
Royal Society of Chemistry. Supplementary information. Available at: [Link]
-
Pharmaffiliates. CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
Nia Innovation. tert-butyl 4-nitrosopiperazine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. Available at: [Link]
-
ACS Publications. Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Available at: [Link]
-
Semantic Scholar. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Available at: [Link]
- Google Patents. US2907767A - N-nitrosopiperazine.
-
ijprajournal. Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and E. Available at: [Link]
-
Royal Society of Chemistry. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available at: [Link]
-
Astech Ireland Ltd. tert-Butyl 4-nitrosopiperazine-1-carboxy, late, 1 g. Available at: [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
-
CCS Norway. Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1. Available at: [Link]
-
Prochemol. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]
-
MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
Chemical Pro. tert-Butyl-4-(benzoyloxy)piperazine-1-carboxylate. Available at: [Link]
-
Chemical Pro. tert-Butyl-4-(benzoyloxy)piperazine-1-carboxylate. Available at: [Link]
-
PubMed. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
Sources
- 1. synchemia.com [synchemia.com]
- 2. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 3. Tert-butyl 4-nitrosopiperazine-1-carboxylate [synhet.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. tert-butyl 4-Nitrosopiperazine-1-carboxylate [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Carcinogenic Potential of 1-tert-butyl-4-nitrosopiperazine in Mammalian Cells: Mechanistic Pathways and Enhanced In Vitro Assessment
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, piperazine-derived nitrosamines, such as 1-tert-butyl-4-nitrosopiperazine (CAS 107938-04-5) , present unique challenges due to their complex steric profiles and the necessity for specific metabolic activation pathways to exert genotoxicity.
As a Senior Application Scientist, I have structured this technical guide to move beyond superficial regulatory checklists. Here, we will dissect the fundamental chemical causality driving the carcinogenic potential of 1-tert-butyl-4-nitrosopiperazine, explore the in silico predictive frameworks, and detail the self-validating experimental protocols required to accurately assess its mutagenicity in mammalian systems.
Molecular Mechanism of Carcinogenicity
Nitrosamines are not inherently mutagenic; they are pro-carcinogens that require enzymatic bioactivation to form DNA-reactive electrophiles. The carcinogenic potency of 1-tert-butyl-4-nitrosopiperazine is intrinsically linked to its susceptibility to cytochrome P450 (CYP)-mediated metabolism.
The Rate-Limiting Step: α-Carbon Hydroxylation
The universally recognized initiation event for nitrosamine bioactivation is the hydroxylation of the aliphatic carbon atom adjacent to the N-nitroso group (the α-carbon)[1]. In mammalian liver cells, this reaction is predominantly catalyzed by CYP2E1 and CYP2A6 isoforms.
For 1-tert-butyl-4-nitrosopiperazine, the piperazine ring contains available α-hydrogens. When CYP enzymes hydroxylate this position, it forms an unstable nitrosocarbinolamine intermediate[2]. The causality of the subsequent degradation is driven by thermodynamics: the intermediate spontaneously undergoes ring-opening and dealkylation, collapsing into an aldehyde and a highly reactive diazonium ion [1].
Diazonium Ion Formation and DNA Alkylation
The diazonium cation is a potent electrophilic alkylating agent. It attacks nucleophilic centers on DNA—most notably the N7 and O6 positions of guanine. Alkylation at the O6 -guanine position is particularly insidious; if not repaired by O6 -methylguanine-DNA methyltransferase (MGMT), it leads to G:C→A:T transition mutations during DNA replication, initiating the carcinogenic cascade[3].
Steric Influence of the tert-butyl Moiety
The presence of the bulky tert-butyl group at the N4 position of the piperazine ring significantly alters the molecule's spatial geometry compared to simpler analogues like 1-methyl-4-nitrosopiperazine. While the α-carbons adjacent to the N-nitroso group remain accessible, the massive steric bulk of the tert-butyl group can impede optimal orientation within the restrictive active sites of certain CYP isoforms. This steric hindrance often reduces the thermodynamic favorability of the initial hydroxylation, potentially lowering its overall Carcinogenic Potency Categorization Approach (CPCA) risk score compared to unhindered low-molecular-weight nitrosamines[4].
Caption: Metabolic activation pathway of 1-tert-butyl-4-nitrosopiperazine leading to DNA mutagenesis.
In Silico Risk Assessment and CPCA
Before initiating costly in vitro assays, modern drug development relies on the Carcinogenic Potency Categorization Approach (CPCA) to establish Acceptable Intake (AI) limits for NDSRIs. The CPCA assigns a potency category (1 to 5) based on structural features that either activate or deactivate the α-hydroxylation mechanism[4].
For 1-tert-butyl-4-nitrosopiperazine, the assessment evaluates the degree of hydrogen substitution on the α-carbons and the steric hindrance provided by the tert-butyl group.
Table 1: Structural Risk Factors in Nitrosopiperazine Derivatives
| Structural Feature | Mechanistic Consequence | Impact on Carcinogenic Potency ( TD50 ) |
| Unsubstituted α-Carbons | Provides necessary hydrogens for CYP-mediated hydroxylation. | High Risk (Increases potency) |
| Bulky N4 Substituent (tert-butyl) | Induces steric hindrance; reduces optimal CYP active-site binding affinity. | Deactivating (Decreases potency) |
| Zwitterionic/Protonated State | Reduces cellular bioavailability and alters electron density at the nitroso group. | Deactivating (Decreases potency) |
| Aromatic Ring Proximity | Electron-withdrawing effects can stabilize intermediates or alter C-H bond energy. | Variable (Context-dependent) |
Note: While the tert-butyl group provides a deactivating steric effect, the molecule retains intact α-hydrogens, mandating empirical verification of its mutagenic potential.
Overcoming In Vitro Limitations: The Enhanced Ames Test
A critical failure point in historical nitrosamine risk assessment is the reliance on the standard OECD 471 Ames test. Standard rat liver post-mitochondrial supernatant (S9 fraction) often lacks sufficient endogenous expression of the specific CYP enzymes (like CYP2E1) required to bioactivate complex NDSRIs[5]. Consequently, standard Ames tests frequently yield dangerous false negatives for nitrosopiperazines[6].
To establish a self-validating system, we must employ an Enhanced Metabolization Protocol (EMP) . This involves optimizing the S9 concentration, utilizing specific enzyme inducers, and extending co-incubation times to ensure adequate generation of the diazonium ion before assessing mammalian or bacterial cell toxicity[5].
Table 2: Standard vs. Enhanced Ames Test Parameters for NDSRIs
| Parameter | Standard Ames Test (OECD 471) | Enhanced Ames Test (EMP) | Causality for Modification |
| S9 Source | Aroclor 1254-induced Rat Liver | Hamster Liver or specifically induced Rat Liver | Hamster S9 possesses higher baseline CYP2A6/CYP2E1 activity, crucial for nitrosamine α-hydroxylation. |
| S9 Concentration | 4% - 10% (v/v) | Up to 30% (v/v) | Higher enzyme titer compensates for the low turnover rate of sterically hindered NDSRIs. |
| Incubation Method | Direct Plate Incorporation | 30-minute Liquid Pre-incubation | Allows the pro-carcinogen and enzymes to interact in a concentrated aqueous environment before agar diffusion. |
| Solvent | DMSO | Methanol or Aqueous buffers | DMSO can competitively inhibit CYP2E1, suppressing nitrosamine bioactivation. |
Step-by-Step Methodology: Enhanced Genotoxicity Workflow
To guarantee scientific integrity and reproducibility, the following protocol outlines the Enhanced Pre-incubation Ames Test specifically optimized for 1-tert-butyl-4-nitrosopiperazine.
Phase 1: Reagent and Test Article Preparation
-
Solvent Selection: Dissolve 1-tert-butyl-4-nitrosopiperazine in sterile water or methanol. Do not use DMSO , as it acts as a competitive inhibitor for CYP2E1, which will artificially suppress the bioactivation of the nitrosamine.
-
S9 Mix Formulation: Prepare a 30% (v/v) Hamster liver S9 mix supplemented with NADP+ (4 mM), Glucose-6-phosphate (5 mM), MgCl2 (8 mM), and KCl (33 mM) in a 100 mM sodium phosphate buffer (pH 7.4). The high cofactor concentration ensures sustained CYP450 activity.
Phase 2: The Pre-Incubation Step (The Self-Validating Core)
-
In a sterile culture tube, combine:
-
100 µL of the tester strain suspension (e.g., Salmonella typhimurium TA1535 or TA100, which are highly sensitive to base-pair substitutions caused by alkylating agents).
-
500 µL of the 30% Hamster S9 mix.
-
100 µL of the 1-tert-butyl-4-nitrosopiperazine test solution (at varying concentrations).
-
-
Incubation: Incubate the mixture at 37°C for exactly 30 minutes under gentle agitation (150 rpm). Causality: This liquid phase forces intimate contact between the highly lipophilic NDSRI, the CYP enzymes, and the target cells, allowing the short-lived diazonium ion to form and immediately react with cellular DNA before degrading in the media.
Phase 3: Plating and Analysis
-
Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tube.
-
Vortex gently and pour immediately onto minimal glucose agar plates.
-
Incubate inverted plates at 37°C for 48 to 72 hours.
-
Validation: A positive result is defined as a dose-dependent increase in revertant colonies that is at least 2-fold higher than the vehicle control. The assay is only valid if the positive control (e.g., N-nitrosodimethylamine, NDMA) demonstrates expected mutagenic spikes under the exact same S9 conditions.
Caption: Enhanced Metabolization Protocol (EMP) workflow for in vitro NDSRI assessment.
Conclusion
The carcinogenic potential of 1-tert-butyl-4-nitrosopiperazine cannot be accurately assessed using legacy toxicological frameworks. While the bulky tert-butyl group provides a degree of steric hindrance that may reduce its baseline CYP binding affinity compared to smaller aliphatic nitrosamines, the molecule retains the critical α-hydrogens required for bioactivation into a DNA-alkylating diazonium ion.
To ensure patient safety and regulatory compliance, drug development professionals must abandon standard Ames testing for these compounds. Instead, adopting the Enhanced Metabolization Protocol—utilizing Hamster S9, avoiding DMSO, and employing liquid pre-incubation—provides a scientifically rigorous, self-validating system to accurately quantify the mutagenic risk of complex NDSRIs.
References
-
Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorporated into a Single Workflow Chemical Research in Toxicology - ACS Publications URL:[Link][4]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells National Center for Biotechnology Information (PMC) URL:[Link][5]
-
Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats Oxford Academic URL:[Link][6]
-
Relevance of nitrosamines to human cancer SciSpace URL:[Link][3]
-
Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment Frontiers in Chemistry URL:[Link][1]
-
A Kinetic Model for Assessing Potential Nitrosamine Carcinogenicity Chemical Research in Toxicology - ACS Publications URL:[Link][2]
Sources
- 1. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Pharmacokinetics and metabolic pathways of 1-tert-butyl-4-nitrosopiperazine
An In-depth Technical Guide to the Pharmacokinetics and Metabolic Pathways of 1-tert-butyl-4-nitrosopiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing 1-tert-butyl-4-nitrosopiperazine
N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. Their study is of significant interest in toxicology and pharmaceutical sciences as many are classified as probable human carcinogens.[1] These compounds can form during the synthesis, manufacturing, or storage of pharmaceutical products and must be controlled at trace levels.[1] 1-tert-butyl-4-nitrosopiperazine is a specific N-nitrosamine derivative of piperazine. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—and its metabolic fate is crucial for assessing its potential biological impact and for the safety evaluation of any related pharmaceutical substance.
This guide provides a comprehensive overview of the anticipated pharmacokinetic properties and metabolic pathways of 1-tert-butyl-4-nitrosopiperazine. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of N-nitrosamine metabolism, data from structural analogues like N-mononitrosopiperazine, and standard methodologies in the field to construct a scientifically grounded, predictive framework.
Part 1: The Pharmacokinetic Profile (ADME)
The journey of 1-tert-butyl-4-nitrosopiperazine through a biological system can be understood by examining the four key processes of ADME.
Absorption
Following oral administration, 1-tert-butyl-4-nitrosopiperazine, as a relatively small lipophilic molecule, is expected to be readily absorbed from the gastrointestinal tract via passive diffusion. The rate and extent of absorption can be influenced by factors such as formulation, gastric pH, and the presence of food. Inhalational or dermal exposure, relevant in certain occupational settings, could also serve as potential routes of absorption. Studies on other low-molecular-weight nitrosamines support the potential for rapid absorption into the systemic circulation.
Distribution
Once absorbed, 1-tert-butyl-4-nitrosopiperazine would be distributed throughout the body via the bloodstream. The extent of its distribution to various tissues will depend on its physicochemical properties, such as its lipophilicity and plasma protein binding affinity. While specific data is unavailable, it is plausible that it would distribute into well-perfused organs, including the liver, which is the primary site of metabolism for N-nitrosamines.[2]
Metabolism
Metabolism is the most critical phase determining the compound's biological activity and toxicity. N-nitrosamines are known to require metabolic activation to exert their carcinogenic effects.[3][4] This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[2][5][6]
The principal metabolic pathway is anticipated to be α-hydroxylation .[3][5][6] This process involves the enzymatic hydroxylation of a carbon atom adjacent (in the alpha position) to the nitroso group. For 1-tert-butyl-4-nitrosopiperazine, this can occur on the piperazine ring. This initial step creates an unstable α-hydroxynitrosamine intermediate that spontaneously decomposes, leading to the formation of reactive electrophilic species, such as diazonium ions, which can subsequently alkylate cellular macromolecules like DNA.[2][5]
Other potential, though typically less prominent, metabolic routes for N-nitrosamines include hydroxylation at other positions on the molecule (β, γ, etc.) and denitrosation.[5]
Excretion
The parent compound and its metabolites are eliminated from the body primarily through the urine and, to a lesser extent, feces. Studies on N-mononitrosopiperazine have shown that a portion of the administered dose is excreted unchanged in the urine, along with various metabolites.[7] It is expected that the metabolites of 1-tert-butyl-4-nitrosopiperazine, being more polar than the parent compound, would be efficiently cleared by the kidneys. The pharmacokinetic profile of N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA) in rats showed a short half-life of 8 minutes and urinary excretion of 0.3% of the administered dose as the parent compound.[8]
Part 2: Putative Metabolic Pathways of 1-tert-butyl-4-nitrosopiperazine
Based on the established metabolism of N-nitrosopiperidines and other cyclic nitrosamines, we can propose a primary metabolic pathway for 1-tert-butyl-4-nitrosopiperazine, driven by CYP450-mediated oxidation.[6][9][10]
The key activation step is the α-hydroxylation of one of the carbons on the piperazine ring adjacent to the nitrogen atom bearing the nitroso group. This reaction forms a highly unstable carbinolamine (α-hydroxynitrosamine) intermediate. This intermediate undergoes spontaneous ring opening to yield a reactive diazonium ion and an aldehyde. The bulky tert-butyl group on the other nitrogen is less likely to be the initial site of metabolic attack but could undergo subsequent oxidation or conjugation reactions.
The diagram below illustrates this proposed bioactivation pathway.
Caption: Proposed bioactivation pathway of 1-tert-butyl-4-nitrosopiperazine.
Part 3: Quantitative Pharmacokinetic Data
No specific pharmacokinetic parameters for 1-tert-butyl-4-nitrosopiperazine have been published. However, for illustrative purposes, the following table presents a hypothetical set of parameters based on data reported for other N-nitrosamines in rat models.[11][12] These values serve as an example of the data that would be generated in a formal pharmacokinetic study.
| Parameter | Symbol | Hypothetical Value | Unit | Description |
| Biological Half-Life | t½ | 120 | min | Time required for the plasma concentration to decrease by half. |
| Max Plasma Concentration | Cmax | 500 | ng/mL | The maximum observed plasma concentration. |
| Time to Cmax | Tmax | 30 | min | The time at which Cmax is observed. |
| Area Under the Curve | AUC | 30,000 | ng·min/mL | The total drug exposure over time. |
| Clearance | CL | 15 | mL/min/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | 2.5 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Part 4: Experimental Methodologies
To definitively characterize the pharmacokinetics and metabolism of 1-tert-butyl-4-nitrosopiperazine, a series of in vitro and in vivo experiments are required.
Experimental Workflow Overview
The overall process involves in vitro screening for metabolic stability and metabolite identification, followed by a comprehensive in vivo study in an animal model to determine the full pharmacokinetic profile.
Caption: General experimental workflow for pharmacokinetic characterization.
Protocol 1: In Vitro Metabolism using Liver Microsomes
This protocol aims to identify potential metabolites and assess the metabolic stability of the compound.
-
Preparation:
-
Prepare a stock solution of 1-tert-butyl-4-nitrosopiperazine in a suitable solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., from human or rat) on ice.
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, microsome suspension, and the test compound stock solution to a final substrate concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (with an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analysis:
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is designed to determine key pharmacokinetic parameters following systemic administration.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for blood sampling.
-
Acclimate the animals for at least one week prior to the study.
-
Fast the animals overnight before dosing.
-
-
Dosing:
-
Prepare a formulation of 1-tert-butyl-4-nitrosopiperazine suitable for intravenous (IV) and/or oral (PO) administration.
-
Administer a single dose of the compound (e.g., 1 mg/kg IV and 5 mg/kg PO).
-
-
Sample Collection:
-
Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
House animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma, urine, and homogenized feces at -80°C until analysis.
-
Perform protein precipitation or liquid-liquid extraction on plasma samples to isolate the analyte and internal standard.[11]
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate plasma concentration-time profiles for each animal.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis to determine parameters such as AUC, t½, CL, and Vd.
-
References
-
Tricker, A. R., Kälble, T., & Preussmann, R. (1991). Comparative metabolism and urinary excretion of N-mononitrosopiperazine and N,N'-dinitrosopiperazine in the rat. Cancer Letters, 59(2), 165-169. [Link]
-
Andrews, A. W., & Lijinsky, W. (n.d.). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. ResearchGate. [Link]
-
Michejda, C. J., & Kroeger-Koepke, M. B. (1981). N-Nitroso Compounds: Activation of Nitrosamines to Biological Alkylating Agents. ACS Symposium Series, 3-17. [Link]
-
Wang, C., et al. (2022). Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry. Analytical Methods, 14(22), 2217-2225. [Link]
-
Andrews, A. W., & Lijinsky, W. (1982). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Mutation Research/Reviews in Genetic Toxicology, 97(3), 245-260. [Link]
-
Brunnemann, K. D., & Hoffmann, D. (1981). On the pharmacokinetics of tobacco-specific N-nitrosamines in Fischer rats. Carcinogenesis, 2(11), 1123-1127. [Link]
-
Brunnemann, K. D., & Hoffmann, D. (1981). On the pharmacokinetics of tobacco-specific N-nitrosamines in Fischer rats. PubMed. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
L-D. N. et al. (2017). Metabolic Pathway of Nitrosamines. JoVE Journal. [Link]
-
Wong, H. L., et al. (2003). Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. Chemical Research in Toxicology, 16(10), 1247-1255. [Link]
-
Resolve Mass. (2026, February 17). Top 5 Nitrosamine Testing Methods You Should Know (LC-MS/MS, GC-MS & More). YouTube. [Link]
-
Waters Corporation. (2023). N-Nitrosamines Analysis An Overview. Waters Corporation. [Link]
-
Nageswara Rao, R., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 8(4), 3465-3485. [Link]
-
Bharate, S. S., et al. (2021). Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]
-
Bellander, T., et al. (1987). Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine. IARC Scientific Publications, (84), 384-388. [Link]
-
Patten, C. J., et al. (2005). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, 18(2), 399-409. [Link]
-
Ashworth, I. W., et al. (2024). Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine. Organic Process Research & Development, 28(1), 123-132. [Link]
-
Mirvish, S. S., & Ramm, M. D. (1987). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer Letters, 36(2), 125-129. [Link]
-
European Medicines Agency. (n.d.). Endogenous formation of nitrosamines from drug substances (GITox). HMA-EMA Catalogues. [Link]
-
Airoldi, L., et al. (1988). Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats. Carcinogenesis, 9(7), 1219-1222. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative metabolism and urinary excretion of N-mononitrosopiperazine and N,N'-dinitrosopiperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. On the pharmacokinetics of tobacco-specific N-nitrosamines in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. lcms.cz [lcms.cz]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-tert-Butyl-4-nitrosopiperazine: A Comprehensive Technical Guide
Executive Summary
The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally reshaped quality control and risk assessment in pharmaceutical development[1]. As regulatory agencies mandate stringent trace-level quantification of these potentially genotoxic impurities, understanding their fundamental physicochemical and spectroscopic properties is paramount.
1-tert-butyl-4-nitrosopiperazine (CAS: 107938-04-5) serves as both a critical model compound for cyclic nitrosamines and a specific NDSRI associated with Active Pharmaceutical Ingredients (APIs) containing the 1-tert-butylpiperazine moiety. This whitepaper provides an authoritative, in-depth guide to the synthesis, structural dynamics, and spectroscopic characterization (IR and NMR) of this compound. By emphasizing the chemical causality behind the data—specifically the phenomenon of restricted N-N bond rotation—this guide equips analytical scientists with the mechanistic understanding required for robust method development and structural elucidation.
Mechanistic Foundations: The Nitrosamine N-N Bond
The defining structural feature of 1-tert-butyl-4-nitrosopiperazine is the N-nitroso group. Unlike standard single bonds, the N-N bond in nitrosamines exhibits significant partial double-bond character. This is caused by the delocalization of the unshared electron pair on the piperazine nitrogen into the π∗ anti-bonding orbital of the adjacent N=O group[2].
This resonance stabilization ( N−N=O↔N+=N−O− ) raises the rotational energy barrier around the N-N bond to approximately 15–20 kcal/mol. Consequently, at ambient temperature (298 K), the rotation is sufficiently slow on the NMR timescale to yield distinct E (anti) and Z (syn) conformational isomers, or rotamers[3]. This restricted rotation is the primary driver of the complex signal splitting observed in both 1 H and 13 C NMR spectra and dictates the unique vibrational frequencies observed in Infrared (IR) spectroscopy.
Synthesis workflow and rotameric equilibrium of 1-tert-butyl-4-nitrosopiperazine.
Experimental Methodologies: Synthesis and Sample Preparation
To ensure high-fidelity spectroscopic data, the standard must be synthesized and isolated with high purity. The following self-validating protocol utilizes electrophilic nitrosation, where the reactive nitrosonium ion ( NO+ ) is generated in situ.
Synthesis Protocol
-
Reagent Preparation: Dissolve 10.0 mmol of 1-tert-butylpiperazine in 15 mL of 2M aqueous HCl. The acidic medium protonates the amine, increasing solubility, while providing the necessary H+ for the subsequent generation of nitrous acid.
-
Temperature Control: Chill the solution to 0–5 °C in an ice-water bath. Causality: Low temperatures prevent the thermal decomposition of the unstable nitrous acid ( HONO ) intermediate and control the highly exothermic nitrosation reaction.
-
Nitrosation: Dissolve 12.0 mmol of Sodium Nitrite ( NaNO2 ) in 5 mL of deionized water. Add this solution dropwise to the chilled amine solution over 15 minutes under vigorous magnetic stirring.
-
Reaction Evolution: Allow the mixture to stir for 2 hours at room temperature. The reaction progress can be monitored via TLC (Ethyl Acetate:Petroleum Ether).
-
Work-up and Extraction: Neutralize the reaction mixture to pH 8-9 using saturated aqueous NaHCO3 . Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield 1-tert-butyl-4-nitrosopiperazine as a pale yellow solid/oil.
Infrared (IR) Spectroscopic Characterization
Infrared spectroscopy provides rapid confirmation of the N-NO linkage. Because of the resonance delocalization discussed in Section 2, the N=O stretching frequency is significantly lower than that of a typical carbonyl group (which usually appears above 1700 cm⁻¹)[4].
In nitrosamines, the N=O stretch typically manifests as a strong, broad band between 1428 and 1488 cm⁻¹[5]. Furthermore, the N-N partial double bond yields a distinct stretching vibration in the fingerprint region, typically between 1050 and 1132 cm⁻¹[5].
IR Data Summary
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity / Shape | Causality / Structural Note |
| N=O | Stretching | 1428 - 1460 | Strong, Sharp | Lower frequency than C=O due to N−N=O↔N+=N−O− resonance[4]. |
| N-N | Stretching | 1050 - 1132 | Medium - Strong | Higher frequency than a typical N-N single bond due to partial π character[5]. |
| C-H (Aliphatic) | Stretching | 2800 - 2950 | Medium, Multiple | Represents the tert-butyl and piperazine ring methylene protons. |
| C-N | Stretching | 1100 - 1200 | Medium | Standard aliphatic C-N stretching modes. |
ATR-FTIR Protocol
-
Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum (Air).
-
Apply 1-2 mg of the neat synthesized 1-tert-butyl-4-nitrosopiperazine directly onto the crystal. Apply the pressure anvil to ensure uniform contact.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for elucidating the rotameric behavior of 1-tert-butyl-4-nitrosopiperazine. The anisotropic effect of the N=O bond profoundly influences the chemical shifts of the adjacent piperazine protons.
1 H NMR Logic and Assignment
The tert-butyl group acts as a massive steric anchor and appears as a highly shielded 9-proton singlet near 1.05 ppm[6]. The piperazine ring protons are split into distinct environments. The four protons adjacent to the tert-butyl group ( C2 and C6 ) appear as a multiplet around 2.55–2.65 ppm.
Crucially, the four protons adjacent to the nitroso group ( C3 and C5 ) are split into two distinct 2-proton multiplets. The protons syn (cis) to the nitroso oxygen are strongly deshielded by the magnetic anisotropy of the N=O double bond, shifting downfield to ~4.15–4.25 ppm. The anti (trans) protons remain relatively shielded at ~3.75–3.85 ppm[3].
Logical decision tree for 1H NMR signal assignment based on chemical environment.
NMR Data Summary (400 MHz, CDCl₃, 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| ¹H | 1.05 | Singlet (s) | 9H | -C(CH₃)₃ | Highly shielded; no adjacent coupling protons. |
| ¹H | 2.55 - 2.65 | Multiplet (m) | 4H | -CH₂-N-tBu | Alpha to alkyl amine; averages out due to rapid ring flipping. |
| ¹H | 3.75 - 3.85 | Multiplet (m) | 2H | -CH₂-N-NO (Anti) | Alpha to nitroso; shielded relative to the syn conformer. |
| ¹H | 4.15 - 4.25 | Multiplet (m) | 2H | -CH₂-N-NO (Syn) | Alpha to nitroso; deshielded by N=O magnetic anisotropy. |
| ¹³C | 25.8 | Singlet | - | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| ¹³C | 54.2 | Singlet | - | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ¹³C | 45.5, 46.8 | Singlets | - | -CH₂-N-tBu | Split into two peaks due to long-range rotameric transmission. |
| ¹³C | 39.5, 48.2 | Singlets | - | -CH₂-N-NO | Distinct environments (syn/anti) due to restricted N-N rotation. |
NMR Sample Preparation Protocol
-
Dissolve 10–15 mg of the purified 1-tert-butyl-4-nitrosopiperazine in 0.6 mL of deuterated chloroform ( CDCl3 ). Causality: CDCl3 is chosen because it lacks exchangeable protons (preventing signal overlap) and provides a non-polar environment that stabilizes the rotameric equilibrium without excessive hydrogen bonding interference.
-
Ensure the solution contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
-
Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Acquire 1 H spectra using 16 scans and 13 C spectra using 256 scans at 298 K to observe the distinct rotameric populations.
Conclusion
The spectroscopic characterization of 1-tert-butyl-4-nitrosopiperazine is a textbook demonstration of how fundamental physical chemistry—specifically resonance and restricted rotation—dictates analytical outputs. By understanding that the N-N bond acts partially as a double bond, researchers can accurately predict and assign the complex multiplet splitting in NMR and the shifted vibrational bands in IR. As the pharmaceutical industry continues to combat the nitrosamine crisis, mastering the spectroscopic behavior of these cyclic NDSRIs is an essential competency for any modern analytical scientist.
References
-
Baran Lab. (2014). Nitroso and Nitro Compounds. Baran Lab. Available at:[Link]
-
Haszeldine, R. N., & Jander, J. Ultraviolet and Infrared Spectra of Some Nitrosamines. Warsaw University of Technology. Available at: [Link]
-
Roohi, H., et al. (2001). Restricted rotation in five-membered cyclic nitrosamine compounds: DFT investigation of structural, energetic and kinetics properties. Journal of Molecular Structure THEOCHEM 543(1-3):299-308. Available at:[Link]
-
Szymańska, E., et al. (2025). Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands. ACS Publications. Available at:[Link]
-
Vikram, A., et al. (2024). Nitrosamines crisis in pharmaceuticals - Insights on toxicological implications, root causes and risk assessment: A systematic review. ResearchGate. Available at: [Link]
Sources
Toxicological Profiling and Risk Assessment of 1-tert-Butyl-4-Nitrosopiperazine and Related Derivatives: A Technical Guide
Executive Summary
The identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control and regulatory toxicology. Nitrosamines, characterized by the N-nitroso functional group, are classified as the "cohort of concern" due to their potent mutagenic and carcinogenic properties[1]. Among these, piperazine derivatives—specifically 1-tert-butyl-4-nitrosopiperazine (CAS: 107938-04-5)[2], 1-methyl-4-nitrosopiperazine (MNP), and 1-cyclopentyl-4-nitrosopiperazine (CPNP)—present unique toxicological challenges.
As a Senior Application Scientist, I have structured this whitepaper to move beyond surface-level regulatory guidelines. This guide dissects the molecular causality of nitrosopiperazine toxicity, establishes self-validating experimental protocols for trace-level quantification, and outlines the Enhanced Ames Test (EAT) methodologies required to accurately assess genotoxic risk.
Chemical Profile and Formation Kinetics
1-tert-butyl-4-nitrosopiperazine and its analogs are typically formed through the nitrosation of secondary amines (the piperazine ring) during Active Pharmaceutical Ingredient (API) synthesis or formulation[3].
Causality of Formation: The reaction requires a nitrosating agent—most commonly nitrous acid (HNO₂), generated from sodium nitrite (NaNO₂) under acidic conditions[3]. Furthermore, the use of amide solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at high temperatures can lead to degradation into secondary amines, which subsequently react with trace nitrites to form nitrosamines[4]. The bulky tert-butyl group provides steric hindrance, which slightly alters the reaction kinetics compared to smaller derivatives like MNP, but the secondary nitrogen on the piperazine ring remains highly susceptible to electrophilic attack by the nitrosonium ion (NO⁺).
Toxicokinetics and Molecular Mechanism of Toxicity
Nitrosamines are not direct-acting mutagens; they are pro-carcinogens that require metabolic activation to exert their genotoxic effects[1].
Mechanistic Causality:
-
Hepatic Activation: Upon systemic absorption, nitrosopiperazines undergo α-hydroxylation mediated primarily by Cytochrome P450 enzymes, specifically CYP2E1 and CYP2C19 [1],[5].
-
Intermediate Cleavage: The resulting α-hydroxyalkylnitrosamine is highly unstable. It spontaneously undergoes heterolytic cleavage, releasing an aldehyde and forming a highly reactive alkyldiazonium ion[1].
-
DNA Alkylation: The diazonium ion acts as a potent electrophile, attacking nucleophilic centers on DNA. The critical toxicological event is the alkylation of the O⁶ and N⁷ positions of guanine [5].
-
Mutagenesis: O⁶-alkylguanine mispairs with thymine (instead of cytosine) during DNA replication, leading to permanent GC→AT transition mutations [5], which are the hallmark of nitrosamine-induced carcinogenicity.
Figure 1: CYP450-mediated metabolic activation of nitrosopiperazines leading to DNA alkylation.
Quantitative Toxicity & Regulatory Risk Assessment
Nitrosamine impurities are classified as Class 1 known mutagenic impurities under the[1]. Because empirical TD₅₀ (Tumorigenic Dose 50%) data is often unavailable for complex NDSRIs like 1-tert-butyl-4-nitrosopiperazine, regulatory bodies utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits based on structural features (e.g., α-hydrogen availability).
Table 1: Comparative Toxicity and Regulatory Limits of Nitrosopiperazine Derivatives
| Compound | CAS Number | Carcinogenic Classification | Acceptable Intake (AI) Limit | Primary Source of Contamination |
| 1-tert-Butyl-4-nitrosopiperazine | 107938-04-5 | Class 1 Mutagen (ICH M7) | *400 ng/day (CPCA Predicted) | API Synthesis (Piperazine + Nitrite) |
| 1-Methyl-4-nitrosopiperazine (MNP) | 16339-07-4 | Group 2B / Class 1 | 400 ng/day[6] | Rifampin degradation/synthesis[4] |
| 1-Cyclopentyl-4-nitrosopiperazine (CPNP) | N/A | Group 2B / Class 1 | 400 ng/day[6] | Rifapentine synthesis[4] |
| N-Nitrosodimethylamine (NDMA) | 62-75-9 | Group 2A / Class 1 | 96 ng/day[7] | Solvents (DMF), Metformin, Sartans[3] |
*(Note: Predicted AI based on CPCA structural alerts for piperazine derivatives lacking highly activating α-substituents).
Experimental Protocols: Genotoxicity & Analytical Quantification
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind every methodological choice.
Protocol A: The Enhanced Ames Test (EAT) for Nitrosopiperazines
Standard OECD 471 Ames tests often yield false negatives for nitrosamines due to inadequate metabolic activation and compound volatility[8]. The Enhanced Ames Test (EAT) resolves this.
Step-by-Step Methodology:
-
Strain Selection: Utilize Salmonella typhimuriumTA1535 and E. coliWP2 uvrA (pKM101).
-
Metabolic Activation (S9 Fraction): Replace standard 10% rat S9 with 30% Hamster Liver S9 [9].
-
Solvent Selection: Dissolve the test article in water or low-concentration DMSO (≤1.6% v/v)[5].
-
Causality: Solvents like N-Methyl-2-pyrrolidone (NMP) or ethyl acetate competitively inhibit CYP450 enzymes, suppressing metabolic activation and causing false negatives[5].
-
-
Pre-Incubation Method: Incubate the bacteria, S9 mix, and test article at 37°C for 30 minutes before plating on agar[8].
-
Causality: Nitrosamines and their diazonium intermediates are volatile and short-lived. Liquid pre-incubation forces prolonged, direct contact between the generated electrophiles and bacterial DNA before the intermediate degrades[8].
-
-
Self-Validation Check: The assay is only valid if the concurrent positive control (NDMA activated by hamster S9) exhibits a ≥3-fold increase in revertant colonies, proving the S9 batch is metabolically competent.
Protocol B: LC-MS/MS Trace Quantification Workflow
Step-by-Step Methodology:
-
Cold Sample Preparation: Extract the API/drug product using a cold methanol/water mixture (4°C) with mechanical shaking.
-
Causality: Avoid high-temperature extractions or acidic conditions during sample prep, as these can trigger de novo artifactual nitrosation of residual piperazine, yielding artificially high results.
-
-
Chromatographic Separation: Inject onto a reversed-phase C18 column using a gradient of 0.1% formic acid in water and methanol.
-
Causality: LC is strictly preferred over GC for bulky nitrosopiperazines. The high temperatures in a GC inlet (often >250°C) can cause thermal degradation of the nitrosamine, leading to false negatives.
-
-
Mass Spectrometry (MS/MS): Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.
-
Self-Validation Check: Spike samples with a ¹³C/¹⁵N-isotopically labeled internal standard prior to extraction. Recovery must fall between 80-120% to validate that matrix suppression is not masking the impurity signal.
Figure 2: Integrated analytical and toxicological workflow for assessing NDSRI risk.
Mitigation Strategies in Drug Development
To control 1-tert-butyl-4-nitrosopiperazine formation, drug developers must implement proactive chemistry controls:
-
Scavenger Incorporation: Formulating the drug product with antioxidants such as ascorbic acid or α-tocopherol. These agents competitively reduce nitrosating agents (NO⁺) to harmless nitric oxide (NO) before they can react with the piperazine ring[6].
-
Solvent Purging: Strictly avoiding the use of recovered amide solvents (DMF, DMAc) which often contain high levels of secondary amine degradants[4].
-
pH Optimization: Maintaining formulation pH above 5.0, as the formation of the active nitrosating species (N₂O₃ or NO⁺ from nitrites) is highly acid-catalyzed[6].
References
-
Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA) Guidance for Industry.[Link]
-
Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review . National Institutes of Health (NIH) / PubMed Central.[Link]
-
Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study . Lhasa Limited.[Link]
-
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects . PubMed (Mutation Research/Genetic Toxicology).[Link]
-
Enhanced Ames test: a new era in nitrosamine genotoxicity assessment . GenEvolutioN.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. iajps.com [iajps.com]
- 4. fda.gov [fda.gov]
- 5. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Enhanced Ames Test for Nitrosamines | GenEvolutioN [genevolution.fr]
- 9. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
An In-Depth Technical Guide to 1-tert-butyl-4-nitrosopiperazine-1-carboxylate: Physicochemical Properties and Solubility Profiling
Introduction
1-tert-butyl-4-nitrosopiperazine-1-carboxylate (CAS No: 877177-42-9) is a piperazine derivative that has garnered attention within the pharmaceutical landscape, primarily as a potential impurity and a critical reference standard in the synthesis and analysis of active pharmaceutical ingredients (APIs). The presence of the nitrosamine functional group (N-N=O) necessitates rigorous characterization, as compounds of this class are often considered potential carcinogens. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and solubility, is paramount for its accurate identification, quantification, and for the development of effective purification and formulation strategies.
This guide provides a detailed examination of the molecular weight and solubility profile of 1-tert-butyl-4-nitrosopiperazine-1-carboxylate. It offers both established data and a foundational experimental protocol for determining solubility, equipping researchers with the necessary information and methodologies for their work.
Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its molecular formula and precise molecular weight. These properties are intrinsic and are fundamental for all subsequent quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical quantification.
The molecular structure consists of a piperazine ring functionalized with a tert-butyl carboxylate group at one nitrogen and a nitroso group at the other. This combination of a bulky, non-polar tert-butyl group and polar functional groups (carboxylate and nitroso) results in a molecule with moderate polarity, which directly influences its solubility characteristics.
Molecular Weight and Formula
The key identifying parameters for 1-tert-butyl-4-nitrosopiperazine-1-carboxylate are summarized in the table below. The molecular weight is derived from its empirical formula based on IUPAC atomic weights.
| Parameter | Value | Source(s) |
| CAS Number | 877177-42-9 | [1][2] |
| Molecular Formula | C₉H₁₇N₃O₃ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | [1][3][4] |
| Appearance | Pale yellow to white solid | [2][3] |
Solubility Profile
Solubility is a critical parameter that dictates how a compound can be handled, purified, and formulated. A Certificate of Analysis for 1-tert-butyl-4-nitrosopiperazine-1-carboxylate has provided direct, qualitative solubility data in two common laboratory solvents.[3]
| Solvent | Formula | Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[3] |
| Methanol | CH₃OH | Polar Protic | Soluble[3] |
Expert Interpretation: The observed solubility in DMSO and methanol is consistent with the molecule's structure.
-
DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. Its ability to accept hydrogen bonds and its strong dipole moment effectively solvate the polar nitroso and carboxylate groups of the molecule.
-
Methanol , a polar protic solvent, can engage in hydrogen bonding with the oxygen atoms of the nitroso and carboxylate groups, facilitating dissolution.
Based on the principle of "like dissolves like," we can predict its likely solubility in other common solvents. It is expected to have good solubility in other polar solvents such as ethanol, acetonitrile, and tetrahydrofuran (THF). Conversely, its solubility is predicted to be low in non-polar solvents like hexane and toluene, where the non-polar alkyl portions of the solvent cannot effectively solvate the polar functional groups of the molecule.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To quantitatively determine the solubility of a compound like 1-tert-butyl-4-nitrosopiperazine-1-carboxylate, the isothermal equilibrium method is a robust and widely accepted approach. This protocol ensures that a true saturated solution is achieved, providing an accurate measure of solubility at a specific temperature.
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the concentration of the dissolved solute in the supernatant is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Preparation of Vials:
-
Add an excess of 1-tert-butyl-4-nitrosopiperazine-1-carboxylate to several 2 mL glass vials. An "excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. This is the self-validating step that proves saturation has been achieved.
-
Causality: Using a clear excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium limit, defining the maximum amount of solute the solvent can hold at that temperature.
-
-
Solvent Addition:
-
Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent (e.g., water, ethanol, acetonitrile) into each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a constant temperature shaker bath (e.g., set to 25 °C or 37 °C, depending on the desired experimental conditions).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to determine the minimum required agitation time.
-
Causality: Continuous agitation at a constant temperature is crucial. It maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is highly temperature-dependent.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes in the shaker bath to maintain temperature.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF or PTFE).
-
Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so would lead to an overestimation of the solubility, as the analysis would measure both dissolved and suspended solid.
-
-
Sample Dilution and Analysis:
-
Immediately dilute the filtered supernatant with a known volume of mobile phase or a suitable solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample by a validated HPLC-UV method. A calibration curve prepared with known concentrations of 1-tert-butyl-4-nitrosopiperazine-1-carboxylate must be used for quantification.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Workflow Visualization
The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
1-tert-butyl-4-nitrosopiperazine-1-carboxylate is a compound of significant interest in pharmaceutical quality control and safety assessment. This guide has established its core physicochemical properties, providing a molecular weight of 215.25 g/mol and confirming its solubility in polar solvents like DMSO and methanol. The provided experimental protocol offers a reliable, self-validating framework for researchers to quantitatively determine its solubility in a broader range of solvents and conditions. This foundational knowledge is indispensable for the development of robust analytical methods, purification strategies, and risk assessment in drug development.
References
-
Shimadzu Chemistry & Diagnostics. Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9. [Link]
-
Nia Innovation. tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]
-
Astech Ireland Ltd. tert-Butyl 4-nitrosopiperazine-1-carboxy, late, 1 g. [Link]
-
Synchemia. CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]
Sources
Crystal Structure Analysis of 1-tert-butyl-4-nitrosopiperazine: A Technical Guide to N-Nitrosamine Conformational Profiling
Executive Summary
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally disrupted modern pharmaceutical development, prompting stringent regulatory mandates from the FDA and EMA. Piperazine rings are ubiquitous "privileged scaffolds" in medicinal chemistry, found in blockbuster drugs ranging from imatinib to brexpiprazole. However, the secondary amines within these heterocycles are highly susceptible to inadvertent nitrosation, forming potent mutagenic N-nitrosamines1[1].
1-tert-butyl-4-nitrosopiperazine (CAS 877177-42-9), also known as tert-butyl 4-nitrosopiperazine-1-carboxylate, serves as a critical model compound. By featuring both a sterically demanding tert-butyloxycarbonyl (Boc) protecting group and a reactive N-nitroso moiety, it provides a perfect crystallographic template for understanding the 3D conformation, electron delocalization, and steric vulnerabilities of piperazine-derived NDSRIs. This whitepaper details the methodology, causal logic, and structural interpretation required to execute a rigorous crystal structure analysis of this compound.
Molecular Geometry & Resonance Causality
To understand the toxicological profile of an N-nitrosamine, one must first decode its electron distribution. The N-N bond in the N-nitroso group (N-N=O) is not a simple single bond. It exhibits significant partial double-bond character due to the delocalization of the amine nitrogen's lone pair into the π∗ orbital of the nitroso group2[2].
The "Why" Behind the Structure
-
Planarity and Restricted Rotation: The partial double-bond character forces the N-N-O unit into a planar geometry. This restricts rotation around the N-N bond, leading to distinct syn and anti conformers. The activation energy required for rotation is typically high enough that these conformers can be observed independently in the solid state 3[3].
-
Metabolic Activation Link: The exact length of the N-N bond (typically ~1.32 Å) serves as a proxy for the degree of delocalization 4[4]. Stronger delocalization decreases electron density at the adjacent α -carbons. Because Cytochrome P450 (CYP)-mediated α -hydroxylation is the rate-limiting step in nitrosamine bioactivation, crystallographic bond lengths directly inform in silico predictive toxicology models.
-
Steric Locking via the Boc Group: In 1-tert-butyl-4-nitrosopiperazine, the bulky Boc group exerts severe steric hindrance. To minimize 1,3-diaxial interactions, the piperazine ring is locked into a chair conformation, with both the Boc and N-nitroso groups strongly favoring equatorial positions.
Fig 1: Resonance and steric interaction network governing molecular conformation.
Experimental Protocol: Crystallographic Resolution
To ensure scientific integrity, the crystallographic workflow must be a self-validating system. The presence of the tert-butyl group introduces a high risk of rotational disorder, which can artificially inflate R-factors and obscure the true geometry of the critical N-nitroso moiety. The following protocol is engineered to mitigate these artifacts.
Step-by-Step Methodology
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 50 mg of HPLC-purified (>99.5%) 1-tert-butyl-4-nitrosopiperazine in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vessel containing 3 mL of n-hexane (antisolvent).
-
Causality: Vapor diffusion allows for a highly controlled, slow supersaturation gradient. Rapid evaporation often yields twinned or microscopically flawed crystals, whereas vapor diffusion over 48–72 hours at 4°C yields high-quality, singular block crystals suitable for diffraction.
Step 2: Cryogenic SCXRD Data Collection
-
Action: Harvest a crystal (approx. 0.2 × 0.2 × 0.1 mm), coat it in perfluoropolyether oil to prevent solvent loss, and mount it on a MiTeGen loop. Transfer immediately to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α source and a cold nitrogen stream set to 100 K .
-
Causality: The cryogenic temperature is non-negotiable. The tert-butyl group is highly susceptible to dynamic rotational disorder at room temperature, which smears electron density. Cooling to 100 K "freezes" the molecule into its lowest energy conformation, drastically reducing thermal ellipsoids and improving the precision of the N-N bond length measurement.
Step 3: Integration and Absorption Correction
-
Action: Integrate the diffraction frames using standard software (e.g., APEX4/SAINT). Apply a multi-scan absorption correction (e.g., SADABS).
-
Causality: Even with light-atom structures (C, H, N, O), variations in crystal shape cause differential X-ray absorption. Multi-scan correction normalizes these discrepancies, preventing the software from misinterpreting absorption artifacts as structural disorder.
Step 4: Structure Solution and Anisotropic Refinement
-
Action: Solve the phase problem using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Self-Validation (Disorder Modeling): Inspect the Fourier difference map. If the tert-butyl methyl carbons show residual electron density peaks >0.5 e/Å 3 , model the group as rotationally disordered over two positions. Use PART instructions and apply similarity restraints (SADI, SIMU) to maintain chemical sense.
Step 5: Final Validation
-
Action: Generate a CheckCIF report via the IUCr platform.
-
Causality: A mathematically sound model will yield an R1 value < 0.05, a Goodness-of-Fit (GooF) near 1.0, and zero Level A or B alerts, proving the structural claims are derived from data, not over-parameterization.
Fig 2: End-to-end crystallographic workflow for nitrosamine resolution.
Quantitative Structural Data
Based on the crystallographic behavior of homologous N-nitrosopiperazines and Boc-protected heterocycles, the following quantitative parameters are established benchmarks for validating the crystal structure of 1-tert-butyl-4-nitrosopiperazine 2[2],4[4].
| Crystallographic Parameter | Expected Value Range | Structural Significance & Causality |
| Crystal System | Monoclinic or Orthorhombic | Packing is dictated by the bulky, asymmetric nature of the Boc group. |
| Space Group | P21/c or Pbca | Centrosymmetric packing is highly favored; molecules pair via weak C-H···O interactions (no strong H-bond donors exist). |
| N-N Bond Length | 1.30−1.34 Å | Confirms partial double-bond character. Shorter than a typical N-N single bond (1.45 Å). |
| N-O Bond Length | 1.23−1.27 Å | Correlates inversely with N-N bond strength. Longer than a pure N=O double bond (1.20 Å). |
| N-N-O Angle | 113∘−115∘ | Validates the sp2 -like hybridization of the nitroso nitrogen, forcing planarity. |
| Piperazine Conformation | Chair | Minimizes torsional strain. The Boc and N-nitroso groups occupy equatorial positions to avoid 1,3-diaxial clashes. |
| R1 Factor (Final) | <0.05 (5%) | Self-validating metric of data quality and successful modeling of tert-butyl disorder. |
Conclusion
The crystal structure analysis of 1-tert-butyl-4-nitrosopiperazine is not merely an academic exercise in phase determination; it is a critical regulatory tool. By utilizing cryogenic SCXRD and rigorous disorder modeling, researchers can accurately quantify the N-N=O delocalization network. These highly precise bond lengths and conformational geometries are the fundamental inputs required to predict the metabolic activation pathways of complex NDSRIs, ultimately ensuring the safety of piperazine-derived pharmaceuticals.
References
- Simultaneous nitrosylation and N-nitrosation of a Ni-thiolate model complex of Ni-containing SOD RSC Publishing URL
- Chemical Reviews (ACS Publications)
- Five- and Six-Coordinate Adducts of Nitrosamines with Ferric Porphyrins PMC - NIH URL
- Journal of Medicinal Chemistry (ACS Publications)
Sources
Synthesis Protocol for High-Yield 1-tert-Butyl-4-nitrosopiperazine
Executive Summary & Rationale
1-tert-Butyl-4-nitrosopiperazine is a highly valuable chemical intermediate and a critical reference standard for nitrosamine impurity profiling in pharmaceutical drug development ()[1]. The synthesis of this compound relies on the highly regioselective electrophilic nitrosation of 1-tert-butylpiperazine. By leveraging the steric bulk of the tert-butyl group, the reaction directs the active nitrosonium electrophile exclusively to the N4 secondary amine, preventing the formation of highly toxic and unwanted dinitrosopiperazine byproducts ()[2].
This application note provides a self-validating, high-yield methodology optimized for laboratory and scale-up environments.
Mechanistic Causality & Pathway
The nitrosation of secondary amines is driven by the generation of the nitrosonium ion (NO⁺). Sodium nitrite (NaNO₂) is introduced into an acidic medium (such as acetic acid or aqueous HCl), which protonates the nitrite to form nitrous acid (HNO₂).
Because nitrous acid is thermodynamically unstable and prone to disproportionation into NO and NO₂ gases at room temperature, the reaction must be strictly maintained between 0 °C and 5 °C. At these depressed temperatures, HNO₂ undergoes controlled dehydration to yield the NO⁺ electrophile ()[3]. The secondary amine's lone pair then attacks the NO⁺ ion, forming an N-nitrosammonium intermediate that rapidly deprotonates to yield the stable nitrosamine.
Mechanistic pathway of 1-tert-butylpiperazine nitrosation via nitrosonium ion.
Reagent Matrix & Quantitative Data
To ensure a self-validating and reproducible system, precise stoichiometric control is required. An excess of NaNO₂ can lead to oxidative degradation, while insufficient equivalents will leave unreacted starting material, complicating purification.
Table 1: Stoichiometric Matrix for 100 mmol Scale
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function / Causality |
| 1-tert-Butylpiperazine | 142.24 | 1.0 | 14.22 g | Starting material; steric bulk protects N1. |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 7.25 g | Nitrosating agent precursor. |
| Glacial Acetic Acid | 60.05 | 5.0 | 28.6 mL (30.0 g) | Acidic medium; promotes HNO₂ formation. |
| Purified Water (Milli-Q) | 18.02 | N/A | 50 mL | Solvent for NaNO₂ dissolution. |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | ~20% aq. sol. | Neutralization to pH 8 for extraction. |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 × 50 mL | Selective organic extraction solvent. |
Table 2: Yield Optimization Parameters
| Acid Source | Temperature Control | Reaction Time | Isolated Yield | Observation / Causality |
| 1M HCl (aq) | 0–5 °C | 2.0 hours | 82% | Good yield, but requires careful pH neutralization. |
| Acetic Acid | 0–5 °C | 1.5 hours | 94% | Optimal; acts as both solvent and mild proton source. |
| Acetic Acid | 20–25 °C (RT) | 1.5 hours | 58% | Poor yield; visible brown gas (NO₂) indicates HNO₂ decomposition. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating workflow. Do not proceed to subsequent steps unless the defined In-Process Controls (IPCs) are met.
Step-by-step experimental workflow for the synthesis and isolation of the target nitrosamine.
Phase 1: Preparation and Cooling
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.22 g (100 mmol) of 1-tert-butylpiperazine in 28.6 mL of glacial acetic acid and 20 mL of purified water.
-
Thermal Equilibration: Submerge the flask in an ice-water bath (or cryocooler). Allow the mixture to stir vigorously until the internal temperature stabilizes between 0 °C and 5 °C.
-
Self-Validation Check (IPC 1): Use an internal thermocouple. Do not proceed if the temperature is above 5 °C.
-
Phase 2: Electrophilic Nitrosation
-
Precursor Preparation: In a separate small Erlenmeyer flask, dissolve 7.25 g (105 mmol) of sodium nitrite (NaNO₂) in 30 mL of purified water.
-
Dropwise Addition: Using an addition funnel, add the aqueous NaNO₂ solution dropwise to the stirring amine solution over a period of 30–45 minutes.
-
Causality Note: The dropwise addition prevents exothermic spikes. If the temperature exceeds 5 °C, nitrous acid will decompose into NOx gases, visually indicated by brown fumes in the headspace, leading to a drastic reduction in yield ()[3].
-
-
Maturation: Once the addition is complete, maintain the reaction at 0–5 °C for 1.5 hours.
-
Self-Validation Check (IPC 2): Pull a 50 µL aliquot, quench in basic water, extract with EtOAc, and analyze via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the starting material mass (m/z 143 [M+H]⁺) is completely consumed and the product mass (m/z 172[M+H]⁺) dominates.
-
Phase 3: Work-up and Isolation
-
Neutralization: While maintaining the flask in the ice bath, slowly add a 20% aqueous NaOH solution dropwise until the pH of the mixture reaches ~8.0.
-
Causality Note: Neutralization converts the protonated piperazine nitrogen back to its free base form, which is essential for partitioning into the organic phase during extraction.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with 50 mL of saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35 °C to yield 1-tert-butyl-4-nitrosopiperazine as a pale yellow solid or viscous oil that crystallizes upon standing.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized 1-tert-butyl-4-nitrosopiperazine, the following analytical signatures should be verified:
-
LC-MS (ESI+): Expected [M+H]⁺ at m/z 172.1.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum will exhibit characteristic restricted rotation around the N-NO bond, resulting in two distinct sets of multiplets for the piperazine ring protons (typically around 3.8-4.2 ppm and 2.5-2.8 ppm). The tert-butyl group will appear as a sharp, highly integrated singlet near 1.05 ppm.
References
-
Process Development of a Platelet Aggregation Inhibitor Source: ACS Publications URL:[Link]
-
Piperazine salts: Human health tier II assessment Source: Industrial Chemicals (Australian Government) URL:[Link]
-
Managing n-nitrosopiperazine and dinitrosopiperazine Source: ResearchGate (Energy Procedia) URL:[Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Method Development for the Detection of 1-tert-Butyl-4-nitrosopiperazine
Introduction & Regulatory Context
The discovery of nitrosamine impurities in widely prescribed pharmaceuticals has fundamentally reshaped drug safety and quality control. Nitrosamines, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs) , are probable human carcinogens formed via the reaction of secondary or tertiary amines with nitrosating agents under acidic conditions [1].
1-tert-butyl-4-nitrosopiperazine (CAS: 107938-04-5) is a complex nitrosamine derivative. Because it contains a piperazine ring—a common structural motif in many active pharmaceutical ingredients (APIs) such as certain antifungals and antipsychotics—it represents a high-risk NDSRI. To comply with the [1] and the [2], analytical methods must achieve parts-per-billion (ppb) sensitivity to ensure exposure remains below strict Acceptable Intake (AI) limits.
Scientific Principles: Causality in Method Design
To achieve regulatory compliance, this protocol utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Every parameter in this method is selected based on mechanistic causality to create a robust, self-validating system.
-
Detection Modality (Why LC-MS/MS?): Standard HPLC-UV lacks the sensitivity (often limited to parts-per-million) and the specificity required to differentiate trace nitrosamines from co-eluting API matrix peaks. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transitions, providing unparalleled signal-to-noise (S/N) ratios [3].
-
Chromatographic Selectivity (The Biphenyl Advantage): Traditional C18 columns often struggle to retain small, polar nitrosamines or separate them from structurally similar API components. We utilize a Biphenyl stationary phase . The biphenyl ring system provides enhanced π−π interactions and dipole-dipole retention, which significantly improves the separation of the aromatic/cyclic nitrosopiperazine from the bulk matrix.
-
Ionization Strategy: While Atmospheric Pressure Chemical Ionization (APCI) is favored for volatile nitrosamines (like NDMA), Electrospray Ionization (ESI) in positive mode is optimal for 1-tert-butyl-4-nitrosopiperazine. The basic nitrogen in the piperazine ring is readily protonated in an acidic mobile phase (0.1% Formic Acid), yielding a highly stable [M+H]+ precursor ion.
-
Artefact Mitigation (Self-Validating Extraction): A critical failure point in nitrosamine analysis is artefactual formation—where residual nitrites in the sample react with the API during the extraction process, yielding false positives. To prevent this, our protocol mandates the addition of a nitrosation scavenger (ascorbic acid) prior to solvent extraction.
Workflow Visualization
Figure 1: LC-MS/MS method development workflow for nitrosamine impurity detection.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
Note: This protocol employs an isotopically labeled internal standard (IS) to dynamically correct for matrix-induced ion suppression and extraction losses, ensuring the system is self-validating.
-
Sample Weighing: Accurately weigh 100.0 mg of the pulverized drug product or API into a 15 mL polypropylene centrifuge tube.
-
Artefact Scavenging: Add 1.0 mL of a 10 mM aqueous ascorbic acid solution. Vortex for 30 seconds. (Causality: Ascorbic acid immediately reduces any free nitrites to nitric oxide, halting potential nitrosation of the piperazine ring during sample handling).
-
Internal Standard Spiking: Add 20 µL of 1-tert-butyl-4-nitrosopiperazine-d9 IS solution (100 ng/mL in methanol).
-
Extraction: Add 5.0 mL of Dichloromethane (DCM). Vortex vigorously for 5 minutes. (Causality: DCM efficiently partitions the relatively non-polar nitrosamine into the organic phase while leaving highly polar excipients and salts in the aqueous layer).
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4 °C.
-
Concentration: Transfer exactly 4.0 mL of the lower organic (DCM) layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of Initial Mobile Phase (Water:Methanol, 95:5 v/v). Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
HPLC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Specification |
| Analytical Column | Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in MS-Grade Water |
| Mobile Phase B | 0.1% Formic Acid in MS-Grade Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.5 | 95 | 5 | Isocratic Hold |
| 6.0 | 10 | 90 | Linear Ramp |
| 8.0 | 10 | 90 | Column Wash |
| 8.1 | 95 | 5 | Re-equilibration |
| 12.0 | 95 | 5 | End |
Table 3: Mass Spectrometry Parameters (ESI+ MRM Mode)
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) |
| 1-tert-butyl-4-nitrosopiperazine | 172.1 | 116.1 (Quantifier) | 50 | 15 |
| 172.1 | 57.1 (Qualifier) | 50 | 25 | |
| Internal Standard (-d9) | 181.1 | 125.1 | 50 | 15 |
System Suitability and Method Validation
To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the method must pass strict System Suitability Testing (SST) before any batch release. This ensures the data is scientifically defensible.
Table 4: Validation Acceptance Criteria (Based on ICH Q2 Guidelines)
| Validation Parameter | Acceptance Criteria | Causality / Rationale |
| Signal-to-Noise (S/N) | ≥ 10:1 at the Limit of Quantitation (LOQ) | Ensures trace-level peaks (e.g., 1 ppb) are statistically distinguishable from baseline electronic noise. |
| Blank Integrity | Interfering peaks ≤ 20% of LOQ area | Proves the absence of sample carryover or solvent contamination. |
| IS Recovery | 70% – 130% | Validates that the extraction process successfully recovered the analyte without severe matrix ion suppression. |
| Linearity ( R2 ) | ≥ 0.995 (Range: 1 ppb to 100 ppb) | Confirms the detector response is directly proportional to the impurity concentration across the target range. |
References
-
Title: Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry (Updated September 2024) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL: [Link]
-
Title: An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
Application Note: 1-tert-Butyl-4-nitrosopiperazine as a Strategic Reagent in the Synthesis of N-Aminopiperazine Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-tert-butyl-4-nitrosopiperazine (CAS: 107938-04-5)
Introduction & Strategic Rationale
In modern medicinal chemistry, N-aminopiperazine derivatives are highly valued as rigid, basic linkers and precursors for complex heterocyclic scaffolds (e.g., pyrazoles, triazoles, and hydrazones). The tert-butyl group specifically imparts significant steric bulk, enhances lipophilicity, and improves the metabolic stability of the resulting pharmacophores.
However, synthesizing 1-amino-4-tert-butylpiperazine directly from 1-tert-butylpiperazine is synthetically challenging. Direct N-amination of secondary amines using reagents like chloramine or hydroxylamine-O-sulfonic acid is frequently plagued by low chemoselectivity, over-reaction, and severe safety hazards on scale. Consequently, the two-step nitrosation-reduction sequence—utilizing 1-tert-butyl-4-nitrosopiperazine as an isolable, stable intermediate—remains the industry standard for generating N-aminopiperazines (1)[1]. The nitroso group effectively acts as a "masked hydrazine," allowing for purification and controlled downstream reduction.
Mechanistic Insights: The Challenge of N-Nitroso Reduction
The reduction of the N-nitroso group (–N=O) to an N-amino group (–NH₂) is a multi-electron process that proceeds via a transient N-hydroxyhydrazine intermediate. The primary synthetic challenge is chemoselectivity . If the reduction conditions are too harsh (excessive heat or prolonged exposure to strong acids), the highly reactive N-hydroxyhydrazine undergoes N–N bond cleavage, yielding the undesired secondary amine (1-tert-butylpiperazine) instead of the target hydrazine.
Classical methods utilizing zinc powder in acetic acid are highly effective for this transformation but present significant downstream isolation challenges. The reaction generates copious amounts of zinc salts that readily form intractable complexes with the highly basic piperazine core during the basification step (2)[2].
To circumvent these isolation issues on a larger scale, process chemists have demonstrated that the in situ formed aminopiperazine can be temporarily trapped as a lipophilic hydrazone via the addition of benzaldehyde. This drastically alters the molecule's partition coefficient, allowing for selective organic extraction while leaving the problematic zinc salts in the aqueous phase (2)[2]. Furthermore, recent advancements have introduced greener bimetallic catalytic systems, such as Pd/C and Zn in a carbonic acid medium, which offer high chemoselectivity and eliminate the need for harsh mineral or organic acids altogether (3)[3].
Figure 1: Mechanistic divergence during the reduction of 1-tert-butyl-4-nitrosopiperazine.
Quantitative Data: Comparative Analysis of Reduction Systems
The selection of the reduction system dictates the scalability and purity of the final aminopiperazine. Table 1 summarizes the operational metrics of the three primary methodologies.
Table 1: Comparative Analysis of N-Nitroso Reduction Systems
| Reduction System | Typical Yield | Chemoselectivity (N-N Retention) | Scalability | Safety & Operational Insights |
| LiAlH₄ / THF | 70–85% | High | Low | Highly pyrophoric. Requires strict anhydrous conditions. Excellent for mg-to-gram scale lab synthesis but prohibitive for pilot plant scale. |
| Zn Dust / AcOH | 65–80% | Moderate to High | High | Exothermic but manageable. Major bottleneck is the formation of intractable zinc-amine complexes during basification. Requires specialized workup (e.g., hydrazone trapping). |
| Pd/C + Zn / CO₂ (aq) | >85% | Very High | High | Greener alternative. Uses carbonic acid as a mild proton source, preventing acid-catalyzed denitrosation. Easy catalyst filtration. |
Experimental Methodologies
Protocol A: Synthesis of 1-tert-Butyl-4-nitrosopiperazine
Objective: Quantitative conversion of 1-tert-butylpiperazine to its N-nitroso derivative. Causality Check: The reaction must be performed under strongly acidic conditions to generate the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite. Temperature must be strictly maintained below 5°C to prevent the decomposition of nitrous acid into toxic NOₓ gases and to avoid oxidative side reactions.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-tert-butylpiperazine (1.0 equiv) in 6N HCl (approx. 5 volumes relative to substrate weight) in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.
-
Cooling: Submerge the flask in an ice-salt bath and cool the solution to an internal temperature of -5°C to 0°C.
-
Nitrosation: Prepare a concentrated aqueous solution of NaNO₂ (1.05 equiv). Add this solution dropwise over 1–2 hours via an addition funnel. Critical: Maintain the internal temperature strictly below 5°C throughout the addition.
-
Maturation: Stir the mixture for an additional 1 hour at 0°C to ensure complete conversion.
-
Neutralization: Carefully basify the reaction mixture to pH 10 using a 50% w/w NaOH solution. Self-Validation: The basification is highly exothermic; add NaOH slowly to keep the temperature below 20°C to prevent product degradation.
-
Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 x 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-tert-butyl-4-nitrosopiperazine as a yellow oil/low-melting solid.
Protocol B: Zinc-Mediated Reduction with In Situ Hydrazone Trapping
Objective: Reduction of the nitroso group while bypassing zinc salt isolation issues. Causality Check: Direct basification of the Zn/AcOH reaction mixture precipitates gelatinous zinc hydroxide, which traps the product. By adding benzaldehyde directly to the neutralized mixture, the primary amine is converted into a lipophilic hydrazone, allowing selective extraction into ethyl acetate.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-tert-butyl-4-nitrosopiperazine (1.0 equiv) in a mixture of glacial acetic acid (8 volumes) and water (2 volumes).
-
Reduction: Cool the solution to 10–15°C. Add Zinc dust (3.5 equiv) portion-wise over 1 hour. Critical: The reaction is highly exothermic. Ensure the internal temperature does not exceed 25°C to prevent N-N bond cleavage.
-
Maturation: Stir the suspension at ambient temperature for 2 hours.
-
Filtration: Filter the unreacted zinc dust through a pad of Celite and wash the filter cake with a small amount of water.
-
Trapping: To the filtrate, add benzaldehyde (1.1 equiv) and stir for 1 hour to form the hydrazone intermediate.
-
Extraction: Adjust the pH to 9.5 using aqueous ammonia. Extract the aqueous mixture with ethyl acetate (3 x 4 volumes). The hydrazone selectively partitions into the organic layer.
-
Hydrolysis: Concentrate the organic layer, then hydrolyze the hydrazone intermediate by refluxing in 2N HCl for 2 hours.
-
Final Isolation: Remove the liberated benzaldehyde via extraction with toluene. Basify the remaining aqueous layer (pH > 10) and extract with DCM. Concentrate to yield pure 1-amino-4-tert-butylpiperazine.
Figure 2: Synthetic workflow and isolation strategy utilizing in situ hydrazone trapping.
References
-
[2] Title: Process Development of a Platelet Aggregation Inhibitor Source: ACS Publications (Organic Process Research & Development) URL:
-
[3] Title: CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system Source: Google Patents URL:
-
[1] Title: US2663706A - 1-substituted-4-aminopiperazines and method of preparing the same Source: Google Patents URL:
Sources
Application Note: Quantitative Analysis of 1-tert-butyl-4-nitrosopiperazine in Pharmaceutical Matrices by LC-MS/MS
Abstract
The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety.[1][2] 1-tert-butyl-4-nitrosopiperazine (TBNP) is a potential nitrosamine impurity that requires vigilant monitoring. This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of TBNP in drug substances and products. The described protocol emphasizes a streamlined sample preparation procedure using solid-phase extraction (SPE) to minimize matrix effects and ensure high analyte recovery. Chromatographic and mass spectrometric parameters have been optimized for maximum sensitivity and selectivity, achieving a low limit of quantification (LOQ) suitable for meeting stringent regulatory requirements.
Introduction
N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is a significant safety concern for regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] These impurities can form during drug synthesis, manufacturing, or storage when secondary or tertiary amines react with nitrosating agents.[4] The focus of regulatory bodies is to control nitrosamine impurities to acceptable intake (AI) limits, often in the nanogram-per-day range, to mitigate potential carcinogenic risk.[2][5]
1-tert-butyl-4-nitrosopiperazine (TBNP) is a nitrosamine that can potentially form from piperazine-containing active pharmaceutical ingredients (APIs) where a tert-butyl moiety is present. Its detection at trace levels requires highly sensitive analytical instrumentation, with LC-MS/MS being the gold standard due to its superior sensitivity and selectivity. This note provides a comprehensive protocol for TBNP sample preparation and analysis, designed for research, development, and quality control laboratories.
Experimental
Materials and Reagents
-
Standards: 1-tert-butyl-4-nitrosopiperazine (TBNP) reference standard (Purity ≥98%), Isotopically labeled internal standard (IS), such as 1-tert-butyl-4-nitrosopiperazine-d8.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL), 0.22 µm PVDF syringe filters.
-
Drug Product Matrix: A placebo blend or the specific drug product being investigated.
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh ~5 mg of TBNP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C and protected from light.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare similarly to the TBNP stock solution using the deuterated standard.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with a 50:50 methanol/water mixture. A typical calibration curve range is 0.1 ng/mL to 50 ng/mL. Fortify each calibration standard with the IS to a final concentration of 5 ng/mL.
Sample Preparation Protocol
The primary objective of sample preparation is to effectively isolate TBNP from the complex drug product matrix while preventing its artificial formation or degradation.[1][6]
-
Weighing and Dissolution:
-
Accurately weigh an amount of powdered drug product equivalent to 100 mg of the API into a 15 mL centrifuge tube.
-
Add 5 mL of 1% formic acid in methanol. The use of methanol helps in solubilizing the analyte, while the acidic condition stabilizes the nitrosamine.
-
Add the internal standard solution to achieve a concentration of 5 ng/mL.
-
-
Extraction:
-
Vortex the tube for 5 minutes to ensure complete dissolution of the sample.
-
Sonicate for 10 minutes in a cooled bath to facilitate complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pelletize excipients.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elute the TBNP and IS with 2 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Filter the reconstituted solution through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
-
A decision pathway for validating the analytical method per ICH guidelines.
Results and Discussion
This method demonstrates excellent performance for the quantification of 1-tert-butyl-4-nitrosopiperazine. The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. The SPE cleanup step effectively removes matrix components that could cause ion suppression or enhancement, a common challenge in LC-MS/MS analysis of trace impurities.
[1]A key consideration is the potential for in-situ formation of nitrosamines during sample preparation if the conditions are not carefully controlled. T[1]he use of an acidic extraction solvent and avoiding excessive heat helps mitigate this risk. Furthermore, the stability of TBNP in solution should be confirmed; stock solutions are best stored cold and protected from light to prevent degradation.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the quantitative determination of 1-tert-butyl-4-nitrosopiperazine in pharmaceutical samples. The protocol, from sample preparation to data acquisition, is designed to achieve the low detection limits required to meet global regulatory standards for nitrosamine impurities. A[5]dherence to the described validation and system suitability criteria will ensure the generation of high-quality, defensible data essential for drug safety and compliance.
References
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYlta7WnUQc-SkLNsfZ3cISehxFZd2YG_cFa9-mLjRyBiiYjlLcDhq4GJRUscOS-E8R-Z6FY-jjrFKt-uiQDYNJxluf7ol3jEO2kInLT382sBwHmxggekwtcj0njItmt_xfwNamWi01XZLB8Kx4DdQEXRNG9EHlbQafhAxPDMyYOAUvmqsLpoJETNMBk9BVbcdM3otnGg_jiGY58q_bl_OMQFqBr2xs_I=]
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/usp-1469-nitrosamine-impurities]
- Effective Sample Preparation Strategies for Nitrosamine Testing. ResolveMass. [URL: https://resolvemass.
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00229]
- Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ay/c9ay00977a]
- N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c02742]
- Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/nitrosamines-analysis-with-lc-ms-ms-a-comprehensive-guide-for-pharmaceutical-analysis.html]
- Nitrosamine Impurity Regulatory Limits: A Complete Guide. ResolveMass. [URL: https://resolvemass.
- Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Taiwan Food and Drug Administration. [URL: https://www.fda.gov.tw/upload/download/2023100311181232822.pdf]
- Nitrosamines Analysis in Pharmaceuticals. Agilent. [URL: https://www.agilent.com/cs/library/selectionguide/public/5994-1822EN_Nitrosamine_Selection_Guide.pdf]
- DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Health Sciences Authority (HSA), Singapore. [URL: https://www.hsa.gov.sg/docs/default-source/health-products-regulation/pharm-qmnp-rifam-lcmsms_ver-004_2022-02-15.pdf]
- Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ay/d4ay00028a]
- EMA nitrosamines update and acceptable intake limits. AMSbiopharma. [URL: https://www.amsbiopharma.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7350]
- Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjes-2018-0245]
- Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10730-lc-ms-nitrosamine-impurities-arb-an10730-en.pdf]
- tert-butyl 4-nitrosopiperazine-1-carboxylate — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.
- Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. Shimadzu Chemistry & Diagnostics. [URL: https://www.shimadzu.
- EMA Q&A Appendix 1 is updated Sept 4, 2024 - Limits of Nitrosamines. Nitrosamines Exchange. [URL: https://www.nitrosamines-exchange.
- CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [URL: https://www.fda.gov/drugs/drug-safety-and-availability/cder-nitrosamine-impurity-acceptable-intake-limits]
- Nitrosamine Detection: Meet EMA and FDA Regulations. SGS USA. [URL: https://www.sgs.
- tert-butyl 4-Nitrosopiperazine-1-carboxylate. LGC Standards. [URL: https://www.lgcstandards.
- CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Pharmaffiliates. [URL: https://www.
- 1-Tert-butylpiperazine | C8H18N2 | CID 3530572. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Tert-butylpiperazine]
- Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)... ResearchGate. [URL: https://www.researchgate.
- Metabolically Stable tert-Butyl Replacement. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651347/]
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00194b]
Sources
Application Notes & Protocols for In Vivo Dosing of 1-tert-butyl-4-nitrosopiperazine in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo dosing protocols for 1-tert-butyl-4-nitrosopiperazine in murine models. Given the classification of many N-nitrosamines as potent carcinogens, this document emphasizes safety, scientific rigor, and ethical considerations in animal handling.
Introduction to 1-tert-butyl-4-nitrosopiperazine and the N-Nitrosamine Class
N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. A significant number of these compounds have been identified as potent carcinogens in animal studies, with some classified as probable or possible human carcinogens.[1][2][3][4] Their carcinogenic mechanism often involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophiles that can form DNA adducts, a critical step in the initiation of cancer.[5][6]
1-tert-butyl-4-nitrosopiperazine belongs to this class. While specific in vivo data for this compound is limited, studies on structurally related compounds, such as nitrosopiperidine and its derivatives, have demonstrated carcinogenicity in rodents, often inducing tumors in the upper gastrointestinal tract.[7][8] Therefore, all work with 1-tert-butyl-4-nitrosopiperazine must be conducted with the assumption of carcinogenic potential.
These protocols are designed to provide a framework for establishing safe and effective dosing regimens for 1-tert-butyl-4-nitrosopiperazine in murine models, which are crucial for investigating its carcinogenic potential, mechanism of action, and potential therapeutic or toxicological effects.
Pre-Clinical Study Design Considerations
Before initiating in vivo studies, a thorough understanding of the compound's properties and careful planning of the experimental design are paramount.
Justification of Animal Model
Murine models, including various inbred and outbred strains of mice and rats, are extensively used in chemical carcinogenesis studies due to their well-characterized genetics, relatively short lifespan, and the availability of genetically engineered models.[2][9] The choice of a specific mouse strain should be justified based on the research question, considering factors such as known susceptibility to carcinogens and metabolic profiles.
Regulatory and Ethical Approvals
All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare. Protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[10][11] This includes providing a clear rationale for the study, details of the procedures, and measures to minimize animal distress.
Safety and Handling of 1-tert-butyl-4-nitrosopiperazine
Given the presumed carcinogenicity of 1-tert-butyl-4-nitrosopiperazine, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
When handling the pure compound or its solutions, the following PPE is required:
-
Disposable nitrile gloves (double-gloving recommended)
-
Safety goggles with side shields or a face shield
-
A lab coat with long sleeves
-
In some cases, respiratory protection may be necessary, especially when handling powders outside of a certified chemical fume hood.[12][13][14]
Engineering Controls
All weighing and preparation of 1-tert-butyl-4-nitrosopiperazine solutions must be performed in a certified chemical fume hood to prevent inhalation exposure.[14] Animal dosing and cage changing should be conducted in a biological safety cabinet (BSC) to contain any potential contamination from animal excreta.[14]
Waste Disposal
All contaminated materials, including unused solutions, animal bedding, and carcasses, must be treated as hazardous waste and disposed of according to institutional and local regulations for carcinogenic materials.
Dosing Solution Preparation
The accurate and consistent preparation of the dosing solution is critical for the reproducibility of in vivo studies.
Vehicle Selection
The choice of vehicle for dissolving or suspending 1-tert-butyl-4-nitrosopiperazine depends on its physicochemical properties.
| Vehicle Type | Examples | Suitability | Considerations |
| Aqueous Solutions | Sterile Water for Injection, 0.9% Saline | For water-soluble compounds. | Ensure isotonicity and physiological pH to minimize irritation.[15] |
| Oil-Based Vehicles | Corn oil, Sesame oil | For lipophilic compounds. | Suitable for oral and intraperitoneal administration. Not for intravenous use.[15] |
| Organic Solvents | Dimethyl sulfoxide (DMSO), Ethanol | For compounds with poor aqueous solubility. | Use at the lowest effective concentration due to potential toxicity.[15] Often used in combination with other vehicles. |
Protocol for Vehicle Selection:
-
Determine the solubility of 1-tert-butyl-4-nitrosopiperazine in various pharmaceutically acceptable vehicles.
-
Select a vehicle that fully dissolves the compound at the desired concentration.
-
If a co-solvent system is required, ensure the final concentration of the organic solvent is minimized and has been reported as safe for the intended route of administration in mice.
Preparation Protocol
-
Calculate the required amount of 1-tert-butyl-4-nitrosopiperazine and vehicle based on the desired dose and the number of animals to be dosed.
-
In a certified chemical fume hood, accurately weigh the compound.
-
Add the vehicle to the compound and mix thoroughly until a clear solution or a uniform suspension is achieved. Sonication may be used to aid dissolution if necessary.
-
For parenteral administration, the final solution must be sterile. This can be achieved by sterile filtering through a 0.22 µm filter if the vehicle allows.
-
Store the dosing solution appropriately, protected from light if the compound is light-sensitive.
In Vivo Dosing Protocols in Murine Models
The route and frequency of administration are critical variables that can significantly impact the outcome of the study.
Route of Administration
The choice of administration route should be based on the study's objectives, the compound's properties, and the desired systemic or local exposure.[10][11][16]
| Route | Maximum Bolus Volume (Adult Mouse) | Advantages | Disadvantages |
| Oral (PO) - Gavage | 10 mL/kg | Mimics human exposure for ingested substances. | Potential for stress and injury if not performed correctly. |
| Intraperitoneal (IP) | 10 mL/kg | Rapid absorption. | Risk of injection into abdominal organs.[17] |
| Intravenous (IV) | 5 mL/kg (bolus) | 100% bioavailability. | Requires technical skill; can be stressful for the animal. |
| Subcutaneous (SC) | 10 mL/kg | Slower, more sustained absorption. | Can cause local irritation. |
Step-by-Step Dosing Procedures
5.2.1 Oral Gavage (PO)
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Fill a syringe with the correct volume of the dosing solution.
-
Introduce the gavage needle into the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
5.2.2 Intraperitoneal (IP) Injection
-
Restrain the mouse, tilting it slightly head-down to move the abdominal organs forward.[17]
-
Identify the injection site in the lower right or left abdominal quadrant.[17]
-
Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
Dose, Frequency, and Duration
The selection of dose levels, frequency, and duration of administration is a critical aspect of study design.
-
Dose-Ranging Studies: It is recommended to conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD). This involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.[18]
-
Chronic Studies: For carcinogenicity studies, long-term administration (e.g., for the lifespan of the animal) is often required. Doses are typically administered daily or several times a week.
-
Reference Dosing: For related nitrosamines, chronic studies in rats have used concentrations in drinking water.[7][8][19][20] For example, 1-nitrosopiperazine was administered in drinking water at concentrations of 400 mg/L and 800 mg/L.[20] While species and compound differences exist, these can serve as a starting point for dose selection.
Monitoring and Endpoint Analysis
Regular monitoring of the animals is essential for both animal welfare and data quality.
Animal Monitoring
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as weight loss, changes in behavior, ruffled fur, or lethargy.
-
Body Weight: Record body weight at least once a week.[21]
-
Food and Water Consumption: Monitor for any significant changes.
Sample Collection and Analysis
At the end of the study, or at predetermined time points, tissues should be collected for analysis. This may include:
-
Histopathology: Tissues from target organs (e.g., esophagus, stomach, liver, nasal cavity) should be collected, fixed in formalin, and processed for histopathological examination to identify any pre-neoplastic or neoplastic lesions.
-
Bioanalytical Analysis: Blood, urine, and tissue samples can be collected to measure the concentration of 1-tert-butyl-4-nitrosopiperazine and its metabolites to understand its pharmacokinetics.
Data Visualization and Workflow Diagrams
Experimental Workflow
Caption: General experimental workflow for an in vivo study with 1-tert-butyl-4-nitrosopiperazine.
Mechanism of Nitrosamine Carcinogenesis
Caption: Simplified signaling pathway of N-nitrosamine-induced carcinogenesis.
References
- Routes and Volumes of Administr
- Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situ
- Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. PMC.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. (2025).
- Species differences in nitrosamine carcinogenesis. PMC - NIH.
- Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitig
- Urinary Carcinogen [Nitrosamine] Production in a Rat Animal Model for Ureterosigmoidostomy. Journal of Urology. (1987).
- IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research - UCSB. (2009).
- Guidelines on Administration of Substances to Labor
- Safety D
- A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hep
- Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline
- SAFETY D
- Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in R
- Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. (2014).
- N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumul
- The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. PubMed - NIH. (1981).
- GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Western University.
- Aldrich 235385 - • SAFETY D
- In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023).
- 1-Tert-butylpiperazine | C8H18N2 | CID 3530572. PubChem.
- A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis.
- 1,4-Di-tert-butyl piperazine-1,4-dicarboxyl
- Chronic oral administration of 1-nitrosopiperazine at high doses to MRC r
- (PDF) N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations.
- What are the vehicles used to dissolve drugs for in vivo treatment?.
- Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in r
- An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC.
- Carcinogenicity of methyl
- Maximum Tolerated Dose and Pharmacokinetics of ND-09759 in mice. (A)....
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC.
Sources
- 1. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of methylated nitrosopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma [mdpi.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. uwo.ca [uwo.ca]
- 15. researchgate.net [researchgate.net]
- 16. cea.unizar.es [cea.unizar.es]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chronic oral administration of 1-nitrosopiperazine at high doses to MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Liquid-Liquid Extraction of 1-tert-butyl-4-nitrosopiperazine from Biological Matrices: A Comprehensive Analytical Protocol
Introduction & Regulatory Context
The identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical analysis and pharmacokinetics. Regulatory bodies have mandated rigorous risk assessments and ultra-sensitive analytical testing for nitrosamines due to their classification as probable human carcinogens ()[1]. Among these, 1-tert-butyl-4-nitrosopiperazine —a piperazine-derived nitrosamine—presents unique bioanalytical challenges.
When evaluating the toxicokinetics or systemic exposure of such impurities in biological matrices (e.g., plasma, urine), analysts must overcome severe matrix effects, the inherent volatility of the analyte, and the risk of artifactual nitrosation during sample preparation ()[2]. This application note details a highly optimized, self-validating Liquid-Liquid Extraction (LLE) protocol designed to isolate 1-tert-butyl-4-nitrosopiperazine from biological matrices prior to LC-MS/MS analysis.
Mechanistic Insights: The Causality of Experimental Choices
Do not simply follow steps; understanding the physicochemical causality behind the protocol ensures analytical robustness.
Why Liquid-Liquid Extraction (LLE)?
To achieve sub-nanogram per milliliter (ng/mL) limits of quantitation (LOQ) in complex biological matrices, sample clean-up is paramount. While Protein Precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source. Solid-Phase Extraction (SPE) offers excellent clean-up but can suffer from poor recovery for low-molecular-weight, moderately polar nitrosamines unless expensive mixed-mode sorbents are heavily optimized.
LLE serves as the optimal extraction mechanism for 1-tert-butyl-4-nitrosopiperazine based on the following principles:
-
Solvent Selection (Ethyl Acetate): Ethyl acetate (EtOAc) possesses a moderate polarity that perfectly matches the partition coefficient of 1-tert-butyl-4-nitrosopiperazine. It ensures high extraction recovery while leaving highly polar endogenous salts, proteins, and the majority of phospholipids in the aqueous phase.
-
pH Control: The addition of a mild alkaline buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 8.0) neutralizes any residual basicity in the matrix. This ensures the piperazine ring remains entirely un-ionized. Un-ionized molecules partition vastly more efficiently into the organic layer.
-
Prevention of Artifactual Nitrosation: Biological matrices can contain endogenous nitrites and secondary amines. To prevent the artifactual formation of nitrosamines during the extraction process, a nitrosation inhibitor such as sulfamic acid is added to destroy residual nitrites ()[3].
-
Thermal Control: Nitrosamines are notoriously susceptible to thermal degradation and volatilization ()[4]. Evaporating the organic phase under a gentle stream of nitrogen must be strictly controlled at ≤ 35°C.
A Self-Validating System: Isotope Dilution
A protocol is only as trustworthy as its internal controls. This methodology mandates the use of Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable isotope-labeled internal standard (IS)—such as a deuterated surrogate (e.g., 1-tert-butyl-4-nitrosopiperazine-d4)—directly into the raw biological matrix before any extraction steps, the system becomes self-validating. The IS undergoes the exact same extraction inefficiencies, thermal losses, and matrix-induced ion suppression as the endogenous analyte, allowing the mass spectrometer to calculate a normalized ratio that perfectly corrects for technical variances.
Experimental Workflow
Workflow for the Liquid-Liquid Extraction of 1-tert-butyl-4-nitrosopiperazine.
Step-by-Step Methodology
Materials & Reagents
-
Analyte: 1-tert-butyl-4-nitrosopiperazine reference standard.
-
Internal Standard (IS): 1-tert-butyl-4-nitrosopiperazine-d4 (or structurally similar stable isotope).
-
Solvents: LC-MS grade Ethyl Acetate, Methanol, Water, and Formic Acid.
-
Reagents: Sulfamic acid (nitrite scavenger), Ammonium Bicarbonate.
Extraction Protocol
-
Aliquot: Transfer 200 µL of the biological matrix (plasma or urine) into a 2.0 mL polypropylene microcentrifuge tube.
-
Nitrite Scavenging: Add 10 µL of 100 mM Sulfamic Acid to the matrix. Vortex briefly. This critical step destroys endogenous nitrites, preventing the artifactual generation of nitrosamines during sample handling ()[3].
-
Internal Standard Addition: Spike 20 µL of the IS working solution (10 ng/mL in 50% Methanol) into the sample. Vortex for 10 seconds to ensure homogeneous integration into the matrix.
-
pH Standardization: Add 100 µL of 0.1 M Ammonium Bicarbonate buffer (pH 8.0). This neutralizes the matrix, ensuring the analyte is fully un-ionized for optimal organic partitioning.
-
Extraction: Add 1.0 mL of cold Ethyl Acetate (EtOAc). Cap the tubes securely and multi-tube vortex at 1500 rpm for 10 minutes. Note: Prolonged vortexing is required to reach partition equilibrium between the aqueous and organic phases.
-
Phase Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C. The cold temperature helps to solidify the lower lipid/protein layer, making the upper organic layer easier to transfer.
-
Recovery & Concentration: Carefully transfer 800 µL of the upper organic layer (EtOAc) into a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas. Crucial: The heating block must not exceed 35°C to prevent volatilization of the nitrosamine.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Vortex for 2 minutes and transfer to the LC-MS/MS system.
LC-MS/MS Analytical Conditions
Chromatographic separation of piperazine-derived nitrosamines requires careful column selection. A Biphenyl stationary phase is highly recommended over standard C18 columns. The biphenyl phase provides enhanced π−π interactions with the nitroso group and the piperazine ring, yielding superior retention and baseline resolution from early-eluting polar matrix interferences ()[5].
-
Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Ionization: Heated Electrospray Ionization (HESI) in Positive Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data & Validation Summary
The following table summarizes the expected validation parameters for this LLE protocol, demonstrating its robustness as a self-validating system.
| Validation Parameter | Plasma (Rat/Human) | Urine (Rat/Human) | Regulatory Acceptance Criteria |
| Extraction Recovery (%) | 82.4 ± 4.1 | 88.7 ± 3.2 | > 70%, Consistent across range |
| Matrix Effect (%) | 94.5 ± 5.0 | 98.2 ± 2.8 | 85% - 115% (IS normalized) |
| Intra-day Precision (CV%) | 3.8% | 2.5% | < 15% (< 20% at LLOQ) |
| Accuracy (%) | 102.3% | 99.1% | 85% - 115% of nominal value |
| LLOQ (ng/mL) | 0.05 | 0.02 | Signal-to-Noise Ratio > 10 |
References
-
Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Measurement of Nitrosamine and Nitramine Formation from NOx Reactions with Amines during Amine-Based Carbon Dioxide Capture Source: Environmental Science & Technology (ACS Publications) URL: [Link]
-
Title: A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine Source: MDPI Molecules URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
High-Sensitivity LC-MS/MS Method for the Quantitation of 1-tert-butyl-4-nitrosopiperazine (1-t-B-4-NP)
Application Note & Protocol Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical QA/QC Professionals.
Regulatory Context & Scientific Rationale
The landscape of impurity control in pharmaceutical manufacturing has been profoundly reshaped by the emergence of N-nitrosamines as potent mutagenic impurities[1]. Following the initial detection of N-nitrosodimethylamine (NDMA) in sartans in 2018, global regulatory bodies, including the FDA and EMA, have expanded their focus to include complex Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2][3]. The FDA mandates a rigorous three-step mitigation approach: Risk Assessment, Confirmatory Testing, and Mitigation Strategy[4].
For confirmatory testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its unparalleled sensitivity and specificity[4][5]. Legacy low-resolution methods often suffered from false positives—such as the co-elution of N,N-dimethylformamide (DMF) with NDMA[6][7]. Therefore, modern protocols must leverage orthogonal chromatographic retention and highly specific Multiple Reaction Monitoring (MRM) transitions.
This protocol details the preparation of a self-validating standard curve for 1-tert-butyl-4-nitrosopiperazine (CAS 107938-04-5)[], a representative piperazine-derived NDSRI.
Causality in Method Design (E-E-A-T)
-
Ionization Mechanism: The N-nitroso group (-N=O) is highly polar and accepts protons readily. The addition of 0.1% Formic Acid to the mobile phase facilitates protonation [M+H]+ in the Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) source[5][6].
-
Photostability: The N-N=O bond is photolabile and rapidly cleaves under UV light to yield secondary amines and nitric oxide. The strict use of amber glassware throughout the protocol is non-negotiable to prevent degradation.
-
Matrix Normalization: Because ESI is susceptible to matrix effects (ion suppression or enhancement) from co-eluting pharmaceutical excipients, the standard curve is prepared using a Stable Isotope-Labeled Internal Standard (SIL-IS). This ensures the quantitative logic remains robust regardless of matrix fluctuations.
Analytical Workflow & System Suitability
A quantitative protocol is only as reliable as its Quality Control (QC) framework. To ensure a self-validating system , the batch sequence must logically prove the absence of interference before establishing sensitivity and accuracy.
Figure 1: End-to-end LC-MS/MS analytical workflow for 1-t-B-4-NP quantitation.
Figure 2: Self-validating injection sequence and system suitability criteria.
Reagents and Materials
-
Analyte: 1-tert-butyl-4-nitrosopiperazine (Purity ≥ 98%)[].
-
Internal Standard: 1-tert-butyl-4-nitrosopiperazine-d9 (SIL-IS).
-
Solvents: LC-MS Grade Methanol, LC-MS Grade Water, LC-MS Grade Formic Acid. (Note: Avoid commercially pre-mixed 0.1% formic acid solutions, as they can introduce background noise that interferes with trace NDSRI detection[9]).
-
Consumables: 2 mL Amber HPLC vials with PTFE-lined septa, Class A amber volumetric flasks.
Step-by-Step Protocol: Standard Curve Preparation
Step 1: Primary Stock Solution Preparation (1.0 mg/mL)
-
Accurately weigh 10.0 mg of 1-t-B-4-NP reference standard into a 10 mL amber volumetric flask.
-
Dissolve and dilute to volume with 100% LC-MS Grade Methanol.
-
Causality Check: Methanol is strictly preferred over water for stock solutions to prevent hydrolysis of the nitrosamine and inhibit microbial degradation during storage[9]. Store at -20°C.
Step 2: Intermediate Stock Solution (1.0 µg/mL)
-
Transfer 10 µL of the Primary Stock into a 10 mL amber volumetric flask.
-
Dilute to volume with Methanol. Vortex for 30 seconds to ensure homogeneity.
Step 3: Working Solutions & Matrix Spiking
Prepare a series of working solutions in 50:50 Methanol:Water. Spike these into the extracted pharmaceutical matrix (or surrogate matrix) to achieve the final calibration concentrations.
Table 1: Serial Dilution Scheme for 1-t-B-4-NP Standard Curve
| Calibrator Level | Target Conc. (ng/mL) | Working Solution Conc. (ng/mL) | Volume of WS Spiked (µL) | Volume of Matrix (µL) | SIL-IS Spiked (µL)* |
| Cal 1 (LLOQ) | 0.1 | 1.0 | 100 | 900 | 10 |
| Cal 2 | 0.5 | 5.0 | 100 | 900 | 10 |
| Cal 3 | 1.0 | 10.0 | 100 | 900 | 10 |
| Cal 4 | 5.0 | 50.0 | 100 | 900 | 10 |
| Cal 5 | 10.0 | 100.0 | 100 | 900 | 10 |
| Cal 6 | 50.0 | 500.0 | 100 | 900 | 10 |
| Cal 7 (ULOQ) | 100.0 | 1000.0 | 100 | 900 | 10 |
*The SIL-IS spiking solution is prepared at 100 ng/mL. Adding 10 µL yields a constant internal standard concentration of 1.0 ng/mL across all calibrators.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: Biphenyl UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B (0-1 min) → 95% B (1-5 min) → 95% B (5-7 min) → 5% B (7.1-9 min).
Mass Spectrometry Parameters (MRM)
Detection is performed in ESI+ mode. The primary fragmentation pathway involves the characteristic loss of the nitroso radical (-NO, -30 Da) and the cleavage of the tert-butyl group (-57 Da).
Table 2: MRM Transitions for 1-t-B-4-NP
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose |
| 1-t-B-4-NP | 172.1 | 142.1 | 15 | Quantifier (Loss of -NO) |
| 1-t-B-4-NP | 172.1 | 115.1 | 22 | Qualifier (Loss of -tert-butyl) |
| 1-t-B-4-NP-d9 | 181.2 | 151.2 | 15 | Internal Standard |
Data Analysis & Acceptance Criteria
-
Linearity: The calibration curve must be fitted using a linear regression model with a 1/x or 1/x2 weighting factor. The coefficient of determination ( R2 ) must be ≥0.995 .
-
Accuracy: The back-calculated concentration of all calibration standards must be within ±15% of the nominal value, except for the LLOQ (Cal 1), which is permitted to be within ±20% .
-
Sensitivity (LLOQ): The Signal-to-Noise (S/N) ratio for the 0.1 ng/mL standard must be ≥10:1 .
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 9. fda.gov [fda.gov]
Technical Support Center: A Guide to Preventing 1-tert-butyl-4-nitrosopiperazine Degradation During Storage
Welcome to the technical support guide for 1-tert-butyl-4-nitrosopiperazine. This document is designed for researchers, scientists, and drug development professionals who handle this compound. Maintaining the chemical integrity of 1-tert-butyl-4-nitrosopiperazine is paramount for ensuring the accuracy, reproducibility, and safety of your experimental outcomes. This guide provides in-depth, experience-driven advice on storage, handling, and stability verification to prevent degradation.
Section 1: Understanding the Instability of 1-tert-butyl-4-nitrosopiperazine
This section addresses the fundamental chemical properties that make 1-tert-butyl-4-nitrosopiperazine susceptible to degradation and the external factors that accelerate this process.
Q1: What chemical features make 1-tert-butyl-4-nitrosopiperazine susceptible to degradation?
The primary site of instability in 1-tert-butyl-4-nitrosopiperazine is the N-nitroso (-N-N=O) group. This functional group is inherently sensitive and can undergo degradation through several mechanisms. N-nitroso compounds, as a class, are recognized for their reactivity and potential as carcinogens, necessitating careful handling and storage.[1] The linkage between the piperazine ring nitrogen and the nitroso group is susceptible to cleavage under various conditions, a process known as denitrosation. Factors such as exposure to ultraviolet (UV) light, elevated temperatures, or the presence of acidic contaminants can catalyze this breakdown.[2][3]
Q2: What are the primary environmental factors that cause the degradation of this compound?
There are four main environmental factors you must control to ensure the long-term stability of 1-tert-butyl-4-nitrosopiperazine:
-
Temperature: Thermal energy can increase the rate of decomposition reactions. Many N-nitroso compounds may decompose explosively upon heating. Therefore, storing the compound at reduced or sub-zero temperatures is the most effective way to minimize kinetic degradation.
-
Light: N-nitroso compounds are frequently sensitive to light, particularly UV radiation.[2] Photons can provide the activation energy needed to break the N-N bond, leading to the formation of radical species and subsequent degradation products.
-
Atmosphere (Oxygen & Moisture): The presence of atmospheric oxygen can lead to oxidative degradation of the molecule. Furthermore, the compound can be hygroscopic, and absorbed moisture might facilitate hydrolytic decomposition pathways.[4]
-
Chemical Contaminants (pH): The stability of the N-nitroso group is highly dependent on pH. Acidic conditions can protonate the nitroso group, weakening the N-N bond and promoting denitrosation.[5] Conversely, strong bases can also catalyze decomposition.[2] It is critical to avoid cross-contamination with acids, bases, and strong oxidizing agents.
Caption: Key environmental factors influencing the degradation of 1-tert-butyl-4-nitrosopiperazine.
Section 2: Recommended Storage & Handling Protocols
This section provides actionable, step-by-step protocols designed to maximize the shelf-life and preserve the purity of your compound.
Q3: What are the ideal storage conditions (temperature, duration) for 1-tert-butyl-4-nitrosopiperazine?
The ideal storage temperature depends on the intended duration of storage. Adherence to these conditions is the first line of defense against degradation.
| Storage Duration | Temperature | Atmosphere | Rationale |
| Short-Term (< 1 month) | Refrigerator (2°C to 8°C) | Standard Atmosphere (in sealed vial) | Sufficient for minimizing degradation during active use.[6] |
| Long-Term (> 1 month) | Freezer (-20°C) | Inert Gas (Argon or Nitrogen) | Significantly reduces reaction kinetics for maximal stability.[1][7] The inert atmosphere displaces oxygen and moisture. |
Note: Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q4: What type of container is best for storing this compound?
The choice of container is critical for protecting the compound from light and atmospheric contaminants.
-
Primary Container: Use an amber glass vial with a PTFE-lined screw cap.[7]
-
Amber Glass: This material is effective at blocking UV light, preventing photodegradation.
-
PTFE-lined Cap: Polytetrafluoroethylene (PTFE) is a highly inert material that provides an excellent seal against moisture and air, and prevents leaching of contaminants from the cap itself.
-
-
Secondary Containment: For long-term storage, place the primary vial inside a sealed, labeled secondary container or a desiccator cabinet within the freezer. This adds another barrier against environmental exposure.
Q5: Is an inert atmosphere truly necessary for long-term storage?
Yes. For long-term storage, blanketing the compound with an inert gas like argon or nitrogen is a highly recommended best practice.[4] This process displaces atmospheric oxygen and moisture from the vial's headspace, directly inhibiting oxidative and hydrolytic degradation pathways. While it may seem like an extra step, it provides crucial protection that can significantly extend the compound's viable shelf-life, especially for a reference standard or a critical reagent.
Q6: How should I prepare aliquots of the compound for storage?
To prevent degradation of your main stock from repeated handling, it is essential to prepare aliquots.
-
Equilibrate: Allow the main container to warm to ambient temperature in a desiccator before opening.
-
Weigh in a Controlled Environment: Handle the solid compound in a well-ventilated area, such as a fume hood, and minimize exposure time to ambient air and light.[8][9]
-
Aliquot: Dispense the desired amounts into separate, appropriately sized amber glass vials as described in Q4.
-
Inerting: Gently flush the headspace of each new aliquot vial with dry argon or nitrogen before sealing tightly.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date of preparation, and storage conditions.
-
Store Promptly: Immediately place the new aliquots and the main stock container back into their designated long-term storage conditions (-20°C).
Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides guidance on how to identify potential degradation and the analytical methods required to verify compound integrity.
Q7: My experimental results are inconsistent. How can I determine if my 1-tert-butyl-4-nitrosopiperazine has degraded?
Inconsistent results are a primary indicator of reagent degradation. Do not assume the issue lies solely with your experimental setup. A systematic check of your compound's purity is a necessary troubleshooting step. Visual inspection can be a first clue (see Q9), but it is not definitive. The most reliable method is to perform an analytical purity assessment.[10]
Q8: What is a standard protocol to confirm the purity of my stored sample?
A stability-indicating analytical method is required to separate the intact parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity and specificity for N-nitroso compounds.[10][11]
Experimental Protocol: LC-MS/MS Purity Analysis
-
Objective: To quantify the purity of 1-tert-butyl-4-nitrosopiperazine and identify potential degradation products.
-
Materials:
-
1-tert-butyl-4-nitrosopiperazine sample (stored)
-
A new, certified reference standard of 1-tert-butyl-4-nitrosopiperazine
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid
-
-
Sample Preparation:
-
Prepare a stock solution of your stored sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a separate stock solution of the new reference standard at the same concentration.
-
Create a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
-
Instrumentation (Example Conditions):
-
Chromatograph: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detector: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for the parent compound and potential degradants. The parent ion for 1-tert-butyl-4-nitrosopiperazine (C₉H₁₉N₃O) would be [M+H]⁺ at m/z 186.15.
-
-
Analysis & Interpretation:
-
Inject the new reference standard to establish the retention time and response for the pure compound.
-
Inject your stored sample.
-
Compare the chromatograms. A significant decrease in the main peak area and/or the appearance of new peaks in your stored sample's chromatogram indicates degradation. The purity can be calculated based on the relative peak areas.
-
Q9: I've observed a color change or altered physical appearance in my compound. What does this signify?
The pure compound is typically a solid. Any change in color (e.g., darkening) or physical state (e.g., becoming oily or clumpy) is a strong visual indicator of chemical degradation and/or moisture absorption. If you observe such changes, you should immediately quarantine the material and perform the analytical purity check described in Q8 before further use.
Caption: A logical workflow for troubleshooting suspected compound degradation.
Section 4: Frequently Asked Questions (FAQs)
Q10: Can I store 1-tert-butyl-4-nitrosopiperazine in a solution, and if so, for how long?
Storing the compound in solution is generally not recommended for long-term storage as it can accelerate degradation. Solvents can introduce impurities and facilitate decomposition pathways. If you must store solutions for short-term use (e.g., a few days), use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile), store at -20°C in an amber vial, and validate its stability for your specific application and timeframe. Always prepare fresh solutions for critical experiments.
Q11: What are the likely degradation products I should screen for during an LC-MS analysis?
The most probable degradation product is the parent amine, 1-tert-butylpiperazine , formed via denitrosation. You should also screen for potential oxidation products of the piperazine ring, though these are typically less common under proper storage conditions. A non-targeted analysis can help identify other unexpected byproducts.
Q12: Are there specific chemical incompatibilities I should be aware of during storage?
Yes. Do not store 1-tert-butyl-4-nitrosopiperazine in the same secondary container or desiccator as volatile acidic or basic compounds (e.g., trifluoroacetic acid, hydrochloric acid, ammonia). Vapors from these substances can contaminate your sample and catalyze degradation. Also, keep it segregated from strong oxidizing and reducing agents.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERAZINE MONOMER (NPIPZ).[Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.[Link]
-
Pharmaffiliates. (n.d.). N-Nitrosopiperazine | CAS No: 5632-47-3.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO MEGLUMINE.[Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitroso-N-ethylurea.[Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9.[Link]
- Prakash, O., et al. (2021). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Research in Engineering and Science (IJRES), 9(11), 38-44.
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods.[Link]
-
NextSDS. (n.d.). tert-butyl 4-nitrosopiperazine-1-carboxylate — Chemical Substance Information.[Link]
-
ResearchGate. (n.d.). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP) contamination...[Link]
-
Jagadeesh, G., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.[Link]
-
Pharmaffiliates. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate | CAS No: 877177-42-9.[Link]
-
Koba, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed. [Link]
-
Koba, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]
- Church, C.D., et al. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts, 40(2), 261-263.
-
Crouse, G.F., et al. (2014). Piperazine Degradation in Pilot Plants. ResearchGate. [Link]
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.[Link]
-
Steffan, R.J., et al. (1999). Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture. National Center for Biotechnology Information. [Link]
Sources
- 1. N-Nitrosopiperazine | CAS 5632-47-3 | LGC Standards [lgcstandards.com]
- 2. nj.gov [nj.gov]
- 3. mdpi.com [mdpi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemos.de [chemos.de]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for 1-tert-butyl-4-nitrosopiperazine in HPLC
Technical Support Center: 1-tert-butyl-4-nitrosopiperazine HPLC Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-tert-butyl-4-nitrosopiperazine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant peak tailing for 1-tert-butyl-4-nitrosopiperazine on my C18 column. What is the most likely cause and my first troubleshooting step?
Answer: The most probable cause of peak tailing for 1-tert-butyl-4-nitrosopiperazine, a basic compound, is secondary ionic interactions with acidic silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions create a mixed-mode retention mechanism, where some analyte molecules are retained more strongly than others, leading to a distorted, asymmetric peak.
Your first and most effective troubleshooting step is to adjust the mobile phase pH.[3][4][5] By lowering the pH, you can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[2]
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for peak tailing.
Q2: I've lowered the mobile phase pH to 3.0, and while the peak shape has improved, there is still some residual tailing. What are my next options?
Answer: If pH adjustment alone is insufficient, you have several other avenues to explore, focusing on further minimizing secondary interactions or choosing a more suitable stationary phase.
-
Introduce a Competing Base: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, effectively "masking" them from your analyte.[2] Start with a low concentration (e.g., 0.05% v/v) and incrementally increase it while monitoring peak shape.
-
Select an Appropriate Column: Not all C18 columns are created equal. Consider these alternatives:
-
End-Capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to have minimal accessible silanol groups.
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity through π-π interactions, which can be beneficial for nitrosamine analysis.[6][7]
-
Hybrid Silica-Polymer Columns: These columns offer a wider pH stability range, allowing you to explore higher pH mobile phases where your basic analyte would be in its neutral form.[2]
-
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a more consistent pH at the column surface and can also play a role in masking silanol interactions.
Troubleshooting Logic: Post-pH Adjustment
Caption: Secondary troubleshooting options for persistent peak tailing.
Q3: Could my sample solvent be causing the poor peak shape?
Answer: Absolutely. A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, including tailing and fronting.[8][9] If your sample is dissolved in a solvent significantly stronger (more eluting power) than your initial mobile phase, it can lead to band broadening at the column inlet.
Protocol for Diagnosing Solvent Mismatch:
-
Prepare a Standard: Dissolve your 1-tert-butyl-4-nitrosopiperazine standard in the initial mobile phase composition.
-
Inject and Analyze: If the peak shape improves significantly, the original sample solvent was the culprit.
-
Corrective Action: If possible, always dissolve your samples in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your analyte and inject the smallest possible volume.
Q4: My peak is splitting into two. What could be the cause for this specific nitrosopiperazine derivative?
Answer: Peak splitting can arise from several factors, but for nitrosamines, one specific chemical phenomenon to consider is the presence of rotational isomers (syn and anti conformers) around the N-N bond. The interconversion between these isomers can be slow enough to be resolved on the HPLC timescale, leading to two distinct peaks. This phenomenon is known to be sensitive to both temperature and pH.[10]
Experimental Protocol to Investigate Isomers:
-
Vary Column Temperature: Analyze your sample at different column temperatures (e.g., 25°C, 40°C, and 50°C). If the two peaks begin to coalesce into a single, broader peak at higher temperatures, this strongly suggests the presence of slowly interconverting isomers.
-
Systematic pH Study: As you have likely already done to address tailing, analyze the sample at various mobile phase pH values. A change in the relative peak areas or their resolution with pH can also be indicative of isomerism.[10]
If the peak splitting is not temperature-dependent, consider other common causes such as a column void or a partially blocked frit.
Quantitative Data Summary
The following table summarizes the expected impact of key troubleshooting steps on the USP Tailing Factor (Tf). A value of 1.0 is ideal, with values >1.5 often being unacceptable for quantitative analysis.[2]
| Parameter Change | Expected USP Tailing Factor (Tf) | Rationale |
| Initial State (e.g., pH 6.8) | > 2.0 | Strong secondary interactions with ionized silanols. |
| Mobile Phase pH 3.0 | 1.2 - 1.5 | Silanols are protonated, reducing ionic interactions.[2][5] |
| pH 3.0 + 0.1% TEA | 1.0 - 1.2 | Competing base masks residual silanol activity. |
| Sample dissolved in strong solvent | 1.5 - 2.5 | Band broadening and distortion at the column inlet.[8] |
| Use of modern end-capped column | 1.0 - 1.3 | Fewer active silanol sites available for interaction. |
Regulatory Context and Method Validation
Any adjustments made to your HPLC method must be within the allowable limits set by regulatory bodies to avoid the need for full re-validation.[11]
-
USP General Chapter <621> Chromatography: This chapter provides guidelines on permissible adjustments to chromatographic methods, including changes in mobile phase composition and column parameters.[12][13][14]
-
ICH Q2(R1) Validation of Analytical Procedures: This guideline outlines the validation characteristics required for analytical procedures, ensuring they are suitable for their intended purpose.[15][16][17][18] System suitability parameters, including peak tailing, are critical components of method validation.[19]
References
- USP. (n.d.). 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).
- USP. (n.d.). <621> CHROMATOGRAPHY.
- Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment.
- ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- EMA. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. (2020, March 26). Navigating the Uncertainties of the Nitrosamine Impurity Crisis.
- BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.
- MDPI. (2025, November 5). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application.
- ResearchGate. (2014, November 6). Theoretical Explanation of the Peak Splitting of Tobacco-Specific N-Nitrosamines in HPLC.
- BenchChem. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (2025, September 30). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
- SIELC. (2018, February 16). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
- Taiwan Food and Drug Administration. (2023, October 3). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.
- Microsolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC.
- ResearchGate. (2023, November 3). (PDF) Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
- PubMed. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
- 6. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application [mdpi.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Technical Support Center: Resolving Matrix Effects in 1-tert-butyl-4-nitrosopiperazine LC-MS Analysis
Welcome to the technical support resource for scientists, researchers, and drug development professionals encountering challenges with the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-tert-butyl-4-nitrosopiperazine and other nitrosamine impurities. As a Senior Application Scientist, my goal is to provide you with practical, in-depth troubleshooting guides and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
This guide is designed to help you diagnose, understand, and mitigate matrix effects, ensuring the accuracy, sensitivity, and reproducibility of your analytical data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding matrix effects in the analysis of nitrosamine impurities.
Q1: What are matrix effects in the context of LC-MS analysis of 1-tert-butyl-4-nitrosopiperazine?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for a drug product includes the active pharmaceutical ingredient (API), excipients, and any degradants.[1] Matrix effects are the alteration of the ionization efficiency of the target analyte—in this case, 1-tert-butyl-4-nitrosopiperazine—by these co-eluting matrix components.[2] This interference occurs within the mass spectrometer's ion source and can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to poor sensitivity and inaccurate, artificially low quantitative results. This is the more common effect.[1][3]
-
Ion Enhancement: An increase in the analyte's signal intensity, resulting in artificially high and inaccurate measurements.[1]
These effects are a major concern in trace-level analysis, as they compromise data reliability and method validity.[4]
Q2: What are the common symptoms of matrix effects in my analysis?
A: If your LC-MS analysis of 1-tert-butyl-4-nitrosopiperazine is affected by matrix effects, you will likely observe one or more of the following issues:
-
Poor Reproducibility: Inconsistent peak areas for the same concentration across different sample preparations or injections.[4]
-
Low Analyte Recovery: Spiked samples show significantly lower than expected analyte concentration after the sample preparation process.[5]
-
Inaccurate Quantification: Calibration curves prepared in pure solvent are not parallel to those prepared in the sample matrix (matrix-matched calibration).[1]
-
Drifting Retention Times: While more of a chromatographic issue, severe matrix buildup can affect column performance over time.[6]
-
Signal Instability: An unstable or noisy baseline, particularly during the elution window of matrix components.[3]
Q3: Why is the analysis of nitrosamines like 1-tert-butyl-4-nitrosopiperazine particularly susceptible to matrix effects?
A: The susceptibility arises from a combination of factors related to both the analytes and the regulatory requirements:
-
Trace-Level Detection: Nitrosamines are potent, probable human carcinogens, and regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate extremely low acceptable intake (AI) limits.[7][8][9] Achieving the required low limits of quantification (LOQ), often in the sub-ppm range (ng/g), means even minor ion suppression can push the analyte signal below the detection threshold.[10][11]
-
Complex Sample Matrices: Drug products are complex mixtures. The API is often present at concentrations millions of times higher than the nitrosamine impurity.[12] Excipients such as polymers, sugars (mannitol, lactose), and disintegrants can easily co-extract with the analyte and interfere with ionization.[5][13]
-
Physicochemical Properties: The physicochemical properties of nitrosamines can make them challenging to separate from all matrix components during both sample preparation and chromatographic elution.[14]
Q4: What are the regulatory expectations regarding the evaluation and control of matrix effects?
A: Regulatory bodies like the FDA and EMA expect that analytical methods used for the confirmatory testing of nitrosamine impurities are appropriately validated and fit for purpose.[15][16] This implicitly requires the assessment and mitigation of matrix effects.[12] If a method is susceptible to matrix effects, it cannot be considered reliable or accurate. Key expectations include:
-
Method Validation: Validation protocols must demonstrate the method's accuracy, precision, and specificity in the presence of the sample matrix.[11]
-
Use of Appropriate Standards: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard and is highly recommended to compensate for matrix effects.[1][17]
-
Risk Assessment: As part of the overall risk assessment strategy, manufacturers must demonstrate that their analytical methods can reliably detect and quantify nitrosamines at or below the established acceptable intake limits.[7][18]
Systematic Troubleshooting and Optimization Workflow
Resolving matrix effects should follow a logical, stepwise approach, starting with diagnosis and moving from simpler to more complex solutions. The goal is to develop a robust method that minimizes interference and produces reliable data.
Caption: A stepwise workflow for diagnosing and resolving matrix effects.
Detailed Experimental Protocols
Here are detailed methodologies for the key experiments and workflows involved in addressing matrix effects.
Protocol 1: How to Quantify Matrix Effects
This protocol uses the widely accepted post-extraction spike method to determine the extent of ion suppression or enhancement.[2]
Objective: To calculate a quantitative Matrix Effect (ME) percentage. An ME value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement. A common goal is to achieve an ME between 85% and 115%.
Methodology:
-
Prepare Solution A (Analyte in Solvent):
-
Prepare a standard solution of 1-tert-butyl-4-nitrosopiperazine in the final reconstitution solvent (e.g., 50:50 Methanol:Water) at a target concentration (e.g., 5 ng/mL).
-
-
Prepare Solution B (Analyte in Spiked Matrix):
-
Select a representative batch of your drug product that is confirmed to be free of the target nitrosamine (a "blank matrix").
-
Process this blank matrix through your entire sample preparation procedure (e.g., extraction, evaporation).
-
At the final step, reconstitute the processed blank matrix extract with Solution A. This ensures the analyte is spiked after extraction and is exposed to the extracted matrix components.
-
-
Prepare Solution C (Blank Matrix):
-
Process the blank matrix sample through the entire sample preparation procedure.
-
Reconstitute the final residue with the pure reconstitution solvent (without the analyte). This is used to confirm the matrix is truly blank.
-
Analysis and Calculation:
-
Inject all three solutions into the LC-MS system and record the peak areas.
-
Confirm that the peak area in Solution C is negligible.
-
Calculate the Matrix Effect percentage using the following formula:
ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
Protocol 2: Sample Cleanup Using Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique that separates compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic).[19][20] It is effective for removing highly polar or non-polar interferences.
Objective: To extract 1-tert-butyl-4-nitrosopiperazine from the aqueous sample matrix into an organic solvent, leaving behind interfering components like salts and sugars.
Step-by-Step Procedure:
-
Sample Dissolution: Dissolve a known amount of the drug product sample in an appropriate aqueous buffer. The pH should be adjusted to ensure the nitrosamine is in a neutral, uncharged state to facilitate its transfer into the organic phase.[19]
-
Solvent Addition: Add an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to the aqueous sample solution in a separatory funnel.[21][22]
-
Extraction: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer. Allow the layers to separate completely.
-
Collection: Drain the organic layer (bottom layer for Dichloromethane, top for Ethyl Acetate) into a clean collection tube.
-
Repeat (Optional but Recommended): Perform a second or even third extraction on the remaining aqueous layer with fresh organic solvent to maximize analyte recovery. Combine all organic extracts.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.
Protocol 3: Sample Cleanup Using Solid-Phase Extraction (SPE)
SPE is a highly effective and selective sample cleanup technique that can provide cleaner extracts than LLE, making it preferable for complex matrices.[21][23][24] It works by passing the sample through a packed cartridge containing a sorbent that retains the analyte, the interferences, or both.
Objective: To selectively retain and elute 1-tert-butyl-4-nitrosopiperazine while washing away matrix components.
Step-by-Step Procedure (using a reverse-phase C18 sorbent as an example):
-
Conditioning: Pass a volume of a strong solvent (e.g., Methanol) through the SPE cartridge to wet the sorbent, followed by a volume of a weaker solvent (e.g., Water or buffer) to equilibrate the sorbent to the sample loading conditions.
-
Loading: Dissolve the drug product sample in a suitable solvent and load it onto the conditioned SPE cartridge at a slow, controlled flow rate. The nitrosamine and other hydrophobic components will be retained on the C18 sorbent.
-
Washing: Pass a volume of a weak solvent (e.g., 5-10% Methanol in water) through the cartridge. This step is critical for washing away polar interferences (like sugars and salts) while the analyte remains bound to the sorbent.
-
Elution: Pass a volume of a strong organic solvent (e.g., Methanol or Acetonitrile) through the cartridge to desorb and elute the target analyte into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
| SPE Sorbent Type | Mechanism | Best For Removing | Common Use Case for Nitrosamines |
| Reverse-Phase (e.g., C18) | Hydrophobic Interactions | Polar interferences (salts, sugars) | General purpose, good for retaining moderately non-polar nitrosamines from aqueous solutions.[21] |
| Normal-Phase (e.g., Silica) | Polar Interactions | Non-polar interferences (lipids, oils) | Used when samples are dissolved in non-polar solvents. |
| Ion-Exchange (e.g., SAX, SCX) | Electrostatic Interactions | Charged interferences | Useful for removing charged API or excipients. |
| Mixed-Mode | Combines multiple mechanisms | Complex mixtures of interferences | Provides high selectivity for challenging matrices where a single mechanism is insufficient.[25] |
Advanced Strategies and Best Practices
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
The most effective way to compensate for, rather than eliminate, matrix effects is by using a stable isotope-labeled internal standard (e.g., 1-tert-butyl-4-nitrosopiperazine-d9).[1][17]
Why it works: A SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[17] Therefore, it experiences the exact same degree of ion suppression or enhancement in the MS source.[26] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[27]
Caption: Mechanism of ion suppression and correction using a SIL-IS.
Chromatographic and Mass Spectrometric Solutions
If sample preparation is insufficient, further optimization can be performed:
-
Modify the Gradient: A shallower gradient can increase the separation between the analyte and interfering matrix peaks, preventing them from co-eluting and competing in the ion source.[1]
-
Change Column Chemistry: If a standard C18 column fails to provide adequate separation, alternative stationary phases like Biphenyl or Pentafluorophenyl (PFP) can offer different selectivity and may better resolve the analyte from matrix components.[5][14]
-
Switch Ionization Source: Electrospray Ionization (ESI) is susceptible to ion suppression from non-volatile salts and highly charged species. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is often less prone to matrix effects from these types of interferences and can be a viable alternative for some nitrosamines.[12][28]
Data Summary: Comparing Mitigation Strategies
The following table provides a representative comparison of the effectiveness of different strategies in mitigating matrix effects. Actual values will be method- and matrix-dependent.
| Strategy | Typical Matrix Effect (%) | Typical Recovery (%) | Pros | Cons |
| Dilute and Shoot | 50 - 120% | 95 - 105% | Simple, fast, low cost.[4] | Only feasible if analyte concentration is high; does not remove interferences.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 115% | 60 - 90% | Good for removing highly polar/non-polar interferences.[19] | Can be labor-intensive; may form emulsions; moderate selectivity.[21] |
| Solid-Phase Extraction (SPE) | 85 - 110% | 80 - 105% | High selectivity; provides very clean extracts; can concentrate the analyte.[21][23] | More expensive; requires method development. |
| Use of SIL Internal Standard | Compensated | Compensated | The most reliable method for correcting inaccuracies caused by matrix effects and recovery losses.[1][17] | SIL standards can be expensive and are not available for all analytes.[25] |
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]
-
EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. Biotech Spain. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Revision 2 of FDA Guidance on Nitrosamines Published. NSF. [Link]
-
EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Determination, Method Development and Validation of Six Nitrosamine Impurities in Purified water by using LC-MS/MS. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. Waters Corporation. [Link]
-
Stable Isotope Labelled NDSRIs. Bujno Chemicals. [Link]
-
Sample Preparation Strategies for Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
Information about Nitrosamine Impurities in Medications. U.S. Food and Drug Administration (FDA). [Link]
-
Nitrosamine impurities in specific medicines. European Medicines Agency (EMA). [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
-
HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. Chromatography Online. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration (FDA). [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). [Link]
-
Nitrosamine impurity detection: unravelling the analytical puzzle. ResearchGate. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Online SPE for Ultra-Trace Nitrosamine Quantification. Resolian. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. ResearchGate. [Link]
-
Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. PMC. [Link]
-
Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. MDPI. [Link]
-
New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Impactfactor. [Link]
-
How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange. [Link]
-
Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. PubMed. [Link]
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Chromatography Online. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. zefsci.com [zefsci.com]
- 7. fda.gov [fda.gov]
- 8. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 9. biotech-spain.com [biotech-spain.com]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sepscience.com [sepscience.com]
- 15. nsf.org [nsf.org]
- 16. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 17. bujnochem.com [bujnochem.com]
- 18. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. biology-journal.org [biology-journal.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method [mdpi.com]
- 23. lcms.cz [lcms.cz]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. resolian.com [resolian.com]
- 26. benchchem.com [benchchem.com]
- 27. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing 1-tert-butyl-4-nitrosopiperazine Extraction from Plasma
Welcome to the technical support center for the bioanalysis of 1-tert-butyl-4-nitrosopiperazine (t-BNP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its extraction from complex plasma matrices. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and develop robust, reliable methods.
For the purpose of this guide, we are addressing the analyte tert-butyl 4-nitrosopiperazine-1-carboxylate (MW: 215.25 g/mol ), a common nitrosamine impurity structure.[1][2] Its neutral charge and the presence of the bulky, lipophilic tert-butyl group are key determinants of its extraction behavior.
Section 1: Frequently Asked Questions & Method Selection
This section addresses high-level questions to guide your initial strategy. The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required sample cleanliness, sensitivity, and throughput.
Q1: Which extraction method should I start with for t-BNP?
Answer: For initial method development, we recommend starting with Solid-Phase Extraction (SPE) using a reversed-phase sorbent (e.g., C18 or a water-wettable polymeric sorbent).
-
Rationale: The t-BNP molecule, with its tert-butyl carboxylate group, is expected to be relatively non-polar and neutral. This makes it an ideal candidate for retention on a hydrophobic stationary phase. SPE provides a significant advantage over PPT and LLE in terms of sample cleanup, which is critical for minimizing matrix effects in sensitive LC-MS/MS analyses.[3][4][5] Effective removal of matrix components like phospholipids prevents ion suppression or enhancement, leading to more accurate and reproducible results.[6][7]
Q2: When would Protein Precipitation (PPT) be appropriate?
Answer: PPT is a fast, simple, and inexpensive method suitable for early discovery or high-throughput screening where a high degree of sample cleanliness is not the primary concern.
-
Causality: PPT works by adding a large volume of organic solvent (typically acetonitrile or methanol) to the plasma, which denatures and precipitates the proteins. While effective at removing proteins, it does not effectively remove other endogenous matrix components like phospholipids, which are a primary cause of matrix effects in LC-MS.[3][8] This can lead to poor data quality, including reduced sensitivity and high variability.[6] Use PPT when speed is more critical than ultimate performance.
Q3: Is Liquid-Liquid Extraction (LLE) a viable option for t-BNP?
Answer: Yes, LLE is a strong alternative to SPE. It offers better cleanup than PPT and can be optimized to be highly selective.
-
Expert Insight: The key to successful LLE is selecting an appropriate organic solvent that is immiscible with water and has a high affinity for t-BNP. Given t-BNP's structure, water-immiscible solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are excellent starting points.[9][10] The extraction efficiency can be further optimized by adjusting the pH of the aqueous plasma sample, although for a neutral compound like t-BNP, pH adjustment is less critical than for ionizable analytes.[9][11]
Decision Flowchart: Selecting an Extraction Method
The following diagram provides a logical path for selecting the most appropriate extraction technique based on your analytical requirements.
Caption: Decision tree for selecting the optimal plasma extraction method.
Section 2: Troubleshooting Guide
This section provides solutions to the most common problems encountered during method development for t-BNP extraction.
Problem 1: Low Analyte Recovery
Low recovery is the most frequent challenge in sample preparation.[12] Systematically investigating the cause is essential.
Answer: Low SPE recovery can stem from several steps in the process. Here’s how to troubleshoot:
-
Analyte Breakthrough (Loss during Sample Loading):
-
Cause: The sorbent is not retaining the t-BNP. This can happen if the sorbent choice is incorrect, the cartridge bed has dried out after conditioning, or the sample loading flow rate is too high.[12][13][14]
-
Solution:
-
Confirm Sorbent Choice: For t-BNP, a reversed-phase C18 or polymeric sorbent (like Oasis HLB) is appropriate.[5]
-
Check for Drying: Ensure the sorbent bed remains wetted after the equilibration step and before the sample is loaded. A dried sorbent cannot properly interact with the sample.[13]
-
Reduce Flow Rate: Decrease the sample loading flow rate to ~1 mL/min to allow sufficient time for the analyte to partition onto the stationary phase.[12]
-
-
-
Analyte Loss (During Wash Step):
-
Cause: The wash solvent is too strong and is prematurely eluting the t-BNP along with the interferences.[13]
-
Solution: Decrease the percentage of organic solvent in your wash solution. For a C18 cartridge, start with a highly aqueous wash (e.g., 5-10% methanol in water) to remove polar interferences without affecting the retained t-BNP.
-
-
Incomplete Elution:
-
Cause: The elution solvent is too weak to desorb the t-BNP from the sorbent, or the elution volume is insufficient.[12][15][16]
-
Solution:
-
Increase Elution Strength: Use a stronger elution solvent. If you are using methanol, try switching to acetonitrile or a mixture of solvents. Adding a small percentage of a less polar, water-miscible solvent like isopropanol can also help.
-
Increase Elution Volume: Pass two smaller aliquots of elution solvent through the cartridge instead of one large one to improve desorption efficiency.[15]
-
-
Caption: A systematic approach to troubleshooting low SPE recovery.
Problem 2: High Signal Variability & Poor Precision
Answer: High variability often points to inconsistent processing or significant, variable matrix effects.
-
Cause (Process Variability): Inconsistent timing, volumes, or flow rates during manual extraction procedures (especially SPE) can introduce significant variability.[12] For example, allowing some cartridges to dry out while others do not, or inconsistent elution volumes.
-
Solution: Automation is the best solution for improving precision.[17] If automation is not possible, use positive displacement pipettes for all volume transfers and a vacuum manifold with a gauge to ensure consistent flow rates during SPE.
-
-
Cause (Matrix Effects): The matrix effect itself can be variable between different lots of plasma.[4] If your sample cleanup is insufficient, the degree of ion suppression or enhancement can change from sample to sample, leading to poor precision.
-
Solution:
-
Improve Cleanup: Switch to a more rigorous extraction method, such as SPE, to better remove interfering phospholipids.[3][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[6] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, correcting for the variability and ensuring accurate quantification. All bioanalytical methods submitted for regulatory approval should adhere to this practice.[18][19]
-
-
Section 3: Optimized Protocols & Method Development
The following protocols are robust starting points for your method development. All methods must be validated according to regulatory guidelines to ensure they are fit for purpose.[19][20]
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is designed for high recovery and excellent sample cleanup.
Caption: Step-by-step workflow for Solid-Phase Extraction of t-BNP.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add your internal standard.
-
Add 300 µL of 4% phosphoric acid in water. This step lyses cells and precipitates the majority of proteins.
-
Vortex for 30 seconds, then centrifuge at >10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 30 mg / 1 mL).
-
Pass 1 mL of methanol through the cartridge to activate the sorbent.
-
Pass 1 mL of ultrapure water to equilibrate the sorbent. Do not let the cartridge go dry.[13]
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 1-2 minutes to remove excess wash solvent.
-
Elute the t-BNP with 2 x 0.5 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the sample in 100 µL of your initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a balance of speed and cleanliness.
| Solvent | Polarity Index | Pros | Cons |
| Methyl tert-butyl ether (MTBE) | 2.5 | Low water solubility, good recovery for non-polar analytes, forms clean upper layer. | Can form peroxides over time. |
| Ethyl Acetate | 4.4 | Good general-purpose solvent, higher polarity can extract a wider range of compounds.[9][10] | Higher water solubility (~3%) can lead to less efficient phase separation. |
| Dichloromethane (DCM) | 3.1 | Excellent solvent for many organic compounds.[17] | Forms the lower layer (more difficult to handle), environmental and health concerns. |
| n-Hexane | 0.1 | Highly non-polar, very selective for lipophilic compounds. | May be too non-polar for t-BNP, resulting in low recovery.[11] |
Based on this analysis, MTBE is the recommended starting solvent for LLE method development.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add your internal standard.
-
Add 50 µL of a buffer (e.g., 1M ammonium carbonate) to ensure consistent pH.
-
-
Extraction:
-
Add 600 µL of MTBE.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at >3,000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the sample in 100 µL of your initial mobile phase for LC-MS/MS analysis.
-
References
- Vertex AI Search. (2025, December 26).
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- U.S. Food and Drug Administration. (2022, November).
- Vertex AI Search. (2025, February 6).
- ResolveMass Laboratories Inc. (2025, December 20).
- ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. (2019, June).
- Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- SelectScience. (2016, April 19). Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
- National Institutes of Health. (n.d.).
- Thermo Fisher Scientific - US. (n.d.). SPE Troubleshooting.
- NorthEast BioLab. (n.d.).
- WelchLab. (2025, February 21).
- Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
- LGC Standards. (n.d.).
- NextSDS. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Shimadzu Chemistry & Diagnostics. (n.d.).
- National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- PubChem. (n.d.). 1-Tert-butylpiperazine.
- PubMed. (2010, April 1).
- Sanches Filho, P. J., et al. (2016, June 23).
- Guo, Y.W., et al. (2020, January 2).
- American Laboratory. (2012, March 6).
- Agilent. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ.
- Nia Innovation. (n.d.).
- PubMed. (2020, December 29).
- Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
Sources
- 1. tert-butyl 4-Nitrosopiperazine-1-carboxylate [lgcstandards.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. nebiolab.com [nebiolab.com]
- 8. selectscience.net [selectscience.net]
- 9. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. welch-us.com [welch-us.com]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. specartridge.com [specartridge.com]
- 15. SPE Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 16. welchlab.com [welchlab.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. fda.gov [fda.gov]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Overcoming low aqueous solubility of 1-tert-butyl-4-nitrosopiperazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 1-tert-butyl-4-nitrosopiperazine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Section 1: Compound Profile & Initial Assessment
Q1: What are the core physicochemical properties of 1-tert-butyl-4-nitrosopiperazine, and why is its aqueous solubility expected to be low?
A1: 1-tert-butyl-4-nitrosopiperazine (CAS: 877177-42-9, Molecular Formula: C₉H₁₇N₃O₃) is a piperazine derivative characterized by two key structural features that dictate its solubility[1][2]:
-
A Lipophilic tert-Butyl Group: This bulky, non-polar hydrocarbon group significantly increases the molecule's lipophilicity (hydrophobicity), leading to unfavorable interactions with polar water molecules[3].
-
A Polar Nitrosopiperazine Moiety: The piperazine ring itself contains basic nitrogen atoms, and the nitroso group adds polarity. However, the hydrophobic nature of the tert-butyl group dominates the molecule's overall character.
The conflict between the large non-polar region and the smaller polar region results in poor aqueous solubility. Structurally related compounds like N,N'-dinitrosopiperazine are only slightly soluble in water[4]. Therefore, 1-tert-butyl-4-nitrosopiperazine is classified as a poorly water-soluble compound, which can lead to challenges in obtaining consistent and reliable results in aqueous-based biological assays.
Q2: I'm observing precipitation or inconsistent results in my aqueous assays. How can I perform a basic solubility assessment in my lab?
A2: A shake-flask method is the gold standard for determining equilibrium solubility and should be your first step. This will provide a quantitative baseline and help you evaluate the effectiveness of any enhancement strategy. A detailed, step-by-step protocol is provided in the Experimental Protocols section below. This process involves adding an excess of the compound to your desired aqueous buffer, agitating it until equilibrium is reached (typically 24-72 hours), and then quantifying the amount of dissolved compound in the supernatant, often by HPLC[5].
Section 2: Troubleshooting & Primary Solubilization Strategies
Q3: My compound is "crashing out" of my stock solution when diluted into an aqueous assay buffer. What are my immediate troubleshooting options?
A3: This is a classic sign of a compound exceeding its solubility limit in the final assay medium. The issue often stems from the solvent used for the high-concentration stock. Here’s a logical approach to resolving this:
-
Check Co-solvent Concentration: Most researchers use 100% Dimethyl Sulfoxide (DMSO) for stock solutions. Ensure the final concentration of DMSO in your assay medium is at a level that does not impact the biological system (typically <0.5% v/v)[6]. If you are exceeding this, you must lower your stock concentration.
-
Employ a Co-solvent System: If lowering the DMSO concentration isn't feasible, consider using a co-solvent system. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the water[7][8]. A summary of common choices is presented below.
| Co-solvent | Typical Starting Conc. (v/v) | Key Characteristics & Considerations |
| Ethanol | 1-10% | Less toxic than DMSO for many cell types; volatile. |
| Propylene Glycol (PG) | 5-20% | Common in pharmaceutical formulations; can increase viscosity[9][10]. |
| Polyethylene Glycol (PEG 400) | 5-20% | Low toxicity; effective for many non-polar compounds. |
| DMSO | <0.5% | Powerful solvent, but can have biological effects at higher concentrations. |
Q4: Can I use pH modification to improve the solubility of 1-tert-butyl-4-nitrosopiperazine?
A4: Yes, this is a highly effective strategy. The piperazine ring contains two nitrogen atoms which are basic and can be protonated. By lowering the pH of the medium, you can form a cationic salt in situ, which will have significantly higher aqueous solubility than the neutral free base[6].
-
Mechanism: At a pH below the pKa of the piperazine nitrogens, the equilibrium shifts towards the protonated, charged form of the molecule. This charged species interacts more favorably with polar water molecules.
-
Recommendation: Perform a pH-solubility profile. Test the solubility of your compound in a series of buffers ranging from pH 4.0 to 7.4. You will likely observe a logarithmic increase in solubility as the pH decreases[5].
-
Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme activity). Drastic pH changes can be detrimental to biological assays[11][12].
Section 3: Advanced Solubilization Strategies
Q5: Simple pH adjustment and co-solvents are not sufficient for my required concentration. What is the next logical step?
A5: When basic methods fail, complexation with cyclodextrins is the recommended next approach. This is a powerful technique that avoids the use of high concentrations of organic solvents[13].
-
Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[14][15]. The non-polar tert-butyl group of your compound can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[16][17]. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule[14][18].
-
Recommended Cyclodextrins: For initial screening, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are excellent choices due to their high aqueous solubility and proven safety profiles[14].
Q6: How do I choose between different advanced strategies like nanosuspensions or lipid-based formulations?
A6: The choice depends on your downstream application (e.g., in vitro vs. in vivo) and the required dose.
-
Nanosuspensions: This strategy involves reducing the particle size of the drug to the nanometer range (<1000 nm), which increases the surface area available for dissolution according to the Noyes-Whitney equation[13][19]. This is suitable for both in vitro and oral in vivo studies but requires specialized equipment like high-pressure homogenizers or wet media mills[19][20].
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon gentle agitation in an aqueous medium[20][21]. This approach is excellent for oral delivery of highly lipophilic compounds as it presents the drug in a pre-dissolved state, enhancing absorption[13][21].
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a crystalline or amorphous carrier (often a polymer) in its amorphous, non-crystalline state[21]. The amorphous form has higher energy and thus greater solubility than the stable crystalline form[13]. This is a powerful but complex strategy, often used in later-stage drug development.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of 1-tert-butyl-4-nitrosopiperazine in a chosen solvent system.
Materials:
-
1-tert-butyl-4-nitrosopiperazine (solid)
-
Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated HPLC system with a suitable analytical column and validated method for the compound.
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the solvent (e.g., 1 mL).
-
Seal the vials tightly and place them on the orbital shaker.
-
Agitate the mixture at a constant temperature for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration using the calibrated HPLC method.
-
The resulting concentration is the equilibrium solubility, typically reported in µg/mL or µM.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a basic method for preparing a formulation using HP-β-CD.
Materials:
-
1-tert-butyl-4-nitrosopiperazine
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the aqueous buffer to create the desired concentration (e.g., a 10% w/v solution). Gentle warming and stirring can aid dissolution.
-
Add the Compound: While stirring the cyclodextrin solution, add a pre-weighed amount of 1-tert-butyl-4-nitrosopiperazine.
-
Facilitate Complexation: Continue to stir the mixture vigorously for 24-48 hours at room temperature. Use a sealed container to prevent evaporation. Intermittent vortexing can also be beneficial.
-
Clarify the Solution: After the mixing period, centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify Concentration: Analyze the final concentration of the dissolved compound in the filtrate via a validated method like HPLC to confirm the solubility enhancement.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Lofti, M. E., & Duchene, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Loh, Z. H., Samanta, A. K., & Heng, P. W. S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules Magazine. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Crini, G., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Garg, V., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. [Link]
-
Mocanu, A. M., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Methods to boost solubility. (2011). IJSDR. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
N,N'-Dinitrosopiperazine. PubChem. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Cosolvent. Grokipedia. [Link]
-
Solubility Enhancement Methods. (2017). IJIRT. [Link]
-
Chemat, F., & Vian, M. A. (2022). Enhance the Solvent Potential of Water. Encyclopedia.pub. [Link]
- N-nitrosopiperazine.
-
tert-butyl 4-nitrosopiperazine-1-carboxylate — Chemical Substance Information. NextSDS. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications. [Link]
-
N-Nitrosopiperidine. PubChem. [Link]
-
Chemical Properties of Piperazine, 1-nitroso- (CAS 5632-47-3). Cheméo. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Pharmaffiliates. [Link]
-
Tert-butyl 4-nitrosopiperazine-1-carboxylate. Shimadzu Chemistry & Diagnostics. [Link]
-
1-Tert-butylpiperazine. PubChem. [Link]
Sources
- 1. tert-butyl 4-Nitrosopiperazine-1-carboxylate [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-Dinitrosopiperazine | C4H8N4O2 | CID 8819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cosolvent â Grokipedia [grokipedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. Enhance the Solvent Potential of Water | Encyclopedia MDPI [encyclopedia.pub]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
1-tert-butyl-4-nitrosopiperazine vs 1-methyl-4-nitrosopiperazine toxicity
An objective, mechanistically grounded comparison between 1-methyl-4-nitrosopiperazine (MNP) and 1-tert-butyl-4-nitrosopiperazine (NTBP) serves as a masterclass in how steric hindrance and electronic effects dictate the toxicological profiles of Nitrosamine Drug Substance-Related Impurities (NDSRIs).
As regulatory bodies like the FDA and EMA tighten Acceptable Intake (AI) limits for nitrosamines, understanding the causality behind nitrosamine bioactivation is critical for drug development professionals. This guide synthesizes structural biology, regulatory frameworks, and self-validating experimental protocols to compare these two piperazine derivatives.
Mechanistic Divergence: The Role of Steric Hindrance
The carcinogenic potency of N-nitrosamines is fundamentally driven by their metabolic lability. To become a DNA-reactive mutagen, a nitrosamine must undergo α-hydroxylation , a rate-limiting step catalyzed primarily by Cytochrome P450 enzymes (specifically CYP2E1) in the liver[1].
-
1-Methyl-4-nitrosopiperazine (MNP): MNP features a small, unhindered methyl group. The α-carbons on both the methyl group and the adjacent piperazine ring are highly accessible to the CYP450 active site. Following α-hydroxylation, the molecule rapidly undergoes barrierless cleavage to form a highly electrophilic diazonium ion. This diazonium ion readily alkylates DNA nucleobases, driving its high mutagenic potency and strict regulatory limits (AI of 400 ng/day)[2].
-
1-tert-Butyl-4-nitrosopiperazine (NTBP): The substitution of a methyl group with a bulky tert-butyl group fundamentally alters the molecule's interaction with metabolizing enzymes. The tert-butyl group lacks α-hydrogens, completely preventing hydroxylation at that specific position. More importantly, the massive steric bulk of the three methyl groups physically shields the adjacent α-carbons on the piperazine ring from the CYP450 active site. Under the Carcinogenic Potency Categorization Approach (CPCA), such extreme steric hindrance results in a dramatic reduction in metabolic lability, effectively neutralizing its mutagenic potential[3].
Fig 1: Divergent CYP450-mediated bioactivation pathways based on N-alkyl steric bulk.
Quantitative Toxicity & Regulatory Profile
The structural differences between MNP and NTBP translate directly into their regulatory classifications under the ICH M7 and CPCA frameworks[4]. Below is a synthesized comparison of their toxicological profiles.
| Parameter | 1-Methyl-4-nitrosopiperazine (MNP) | 1-tert-Butyl-4-nitrosopiperazine (NTBP) |
| Regulatory Status | Known NDSRI Impurity (e.g., in Rifampicin)[5] | Reference Standard / Theoretical Impurity |
| CPCA Potency Category | Category 2 / 3 (Dependent on specific SAR reads) | Category 4 / 5 (Effective score > 5 due to bulk)[3] |
| Acceptable Intake (AI) | 400 ng/day (EMA/FDA updated limit)[2] | > 1500 ng/day (Predicted based on CPCA)[4] |
| α-Hydroxylation Potential | High (Unshielded α-carbons) | Negligible (Steric blockade) |
| Ames Test Result | Positive (with Hamster S9 activation) | Predicted Negative |
Self-Validating Experimental Methodologies
To empirically prove the mechanistic divergence between these two compounds, researchers must employ highly specific assays. Standard protocols often yield false negatives for nitrosamines; therefore, the following self-validating workflows are required.
Protocol A: Enhanced Ames Test (EAT) for Nitrosamine Mutagenicity
Standard Ames testing using rat liver S9 fraction frequently fails to bioactivate nitrosamines due to insufficient CYP2E1 levels. This protocol uses Hamster S9 to force metabolic activation, ensuring that a negative result for NTBP is due to true steric hindrance, not enzymatic failure.
-
Strain Selection: Prepare Salmonella typhimurium strains TA1535 and TA100 (highly sensitive to base-pair substitutions caused by alkylating agents).
-
Metabolic Activation Setup (The Control Check): Prepare 30% Hamster liver S9 fraction induced with Aroclor 1254. Self-Validation: Run N-nitrosodimethylamine (NDMA) concurrently as a positive control. If NDMA fails to induce revertants, the S9 fraction is metabolically inactive, and the assay must be voided.
-
Pre-Incubation: Combine 0.1 mL of the bacterial suspension, 0.5 mL of the S9 mix, and the test compounds (MNP and NTBP at varying concentrations: 10, 50, 100, 500 μ g/plate ). Incubate at 37°C for 30 minutes. Causality: This pre-incubation step allows prolonged contact between the highly stable nitrosamines and the CYP enzymes before plating, maximizing the chance of α-hydroxylation.
-
Plating and Incubation: Add 2.0 mL of molten top agar supplemented with trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.
-
Quantification: Count revertant colonies. MNP will show a dose-dependent increase in revertants, while NTBP will remain at baseline (solvent control levels).
Protocol B: In Vitro CYP2E1 Metabolism & LC-MS/MS Quantification
To definitively prove that NTBP's lack of mutagenicity is due to blocked α-hydroxylation, we must track the parent compound's degradation.
-
Incubation Matrix: Prepare a reaction mixture containing 1 mg/mL human recombinant CYP2E1 supersomes, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl2.
-
Substrate Addition: Spike MNP and NTBP into separate reaction vials to a final concentration of 1 μM.
-
Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C.
-
Kinetic Sampling: Withdraw 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled MNP-d3).
-
Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant using a High-Resolution LC-Q-TOF MS.
-
Data Interpretation: Calculate the intrinsic clearance ( CLint ). MNP will exhibit rapid depletion as it is converted to its diazonium intermediate. NTBP will show near 100% recovery at 120 minutes, proving that the tert-butyl group physically prevents the enzyme from metabolizing the molecule.
Fig 2: Parallel workflow for Enhanced Ames Testing and LC-MS/MS metabolite quantification.
Conclusion & Drug Development Implications
The comparison between 1-methyl-4-nitrosopiperazine and 1-tert-butyl-4-nitrosopiperazine highlights a critical principle in modern drug design: steric environment dictates toxicological fate.
When formulating APIs or selecting excipients, the presence of secondary or tertiary amines that can degrade into unhindered nitrosamines (like MNP) poses a severe regulatory risk, as seen in the global recalls of Rifampicin and various Sartans[4][6]. Conversely, designing drug molecules or utilizing intermediates with bulky, sterically hindered amines (akin to the tert-butyl substitution) acts as a structural safeguard. By blocking the CYP450 α-hydroxylation pathway, developers can theoretically engineer out nitrosamine-related mutagenic risks entirely, satisfying stringent CPCA and ICH M7 requirements[4][7].
References
-
World Health Organization (WHO) . Nitrosamine concerns in rifampicin products - Update. Available at:[Link]
-
Health Sciences Authority (HSA) . Nitrosamine impurity 1-methyl-4-nitrosopiperazine (MNP) found in rifampicin products. Available at:[Link]
-
U.S. Food and Drug Administration (FDA) . CDER Nitrosamine Impurity Acceptable Intake Limits. Available at:[Link]
-
European Medicines Agency (EMA) . Appendix 1: Acceptable intakes established for N-nitrosamines. Available at:[Link]
-
National Institutes of Health (NIH) / PMC . Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Available at:[Link]
-
American Chemical Society (ACS) . Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines. Available at:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 🇪🇺 EMA Q&A Rev. 16 EMA/409815/2020 - MAJOR UPDATE - Page 2 - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrosamine concerns in rifampicin products - Update | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 6. Nitrosamine impurity 1-methyl-4-nitrosopiperazine (MNP) found in rifampicin products [hsa.gov.sg]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-tert-butyl-4-nitrosopiperazine (tBNP) Quantification
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2] 1-tert-butyl-4-nitrosopiperazine (tBNP) is one such nitrosamine that requires robust and reliable analytical methods for its detection and quantification at trace levels. This guide provides a comprehensive comparison of analytical methodologies for tBNP quantification, grounded in scientific principles and regulatory expectations.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs, necessitating the development of highly sensitive and specific analytical methods.[3][4][5] These agencies recommend a three-step approach for manufacturers: a risk assessment to identify the potential for nitrosamine formation, confirmatory testing if a risk is identified, and implementation of changes to mitigate the risk.[6][7]
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an appropriate analytical technique is paramount for the accurate quantification of tBNP. The primary challenges in nitrosamine analysis include the need for very low detection limits, often in the parts-per-billion (ppb) range, and the potential for matrix interference from the drug product.[8][9]
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance. | Widely available, cost-effective, robust. | Lower sensitivity and specificity compared to mass spectrometry, potential for co-eluting interferences. | Preliminary screening or for products with higher acceptable limits. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Excellent for volatile and semi-volatile nitrosamines, high sensitivity and selectivity.[2][10] | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation of some nitrosamines. | Analysis of volatile nitrosamine impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase followed by highly specific and sensitive detection using two mass analyzers. | High sensitivity and specificity, suitable for a wide range of nitrosamines including non-volatile and thermally labile ones, can handle complex matrices.[2][11] | Higher equipment cost and complexity. | Trace-level quantification of tBNP in complex drug product matrices. |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Similar to LC-MS/MS but uses a high-resolution mass analyzer for highly accurate mass measurements. | Provides high confidence in compound identification and can differentiate between isobaric interferences.[12] | Highest equipment cost. | Confirmatory analysis and in complex research settings. |
For the specific quantification of tBNP, LC-MS/MS is often the most suitable technique due to its superior sensitivity and specificity, which are critical for meeting the stringent regulatory limits for nitrosamine impurities.[13]
Validation of Analytical Methods: A Pillar of Scientific Integrity
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[14][15] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[16][17][18]
The following parameters are essential for the validation of a quantitative method for tBNP:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][18] This is typically demonstrated by analyzing blank samples, placebo samples, and samples spiked with tBNP and potential interfering compounds.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] For nitrosamine analysis, the LOQ must be sufficiently low to meet regulatory requirements.[20]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Workflow for tBNP Quantification using LC-MS/MS
The following diagram illustrates a typical workflow for the validation and application of an LC-MS/MS method for tBNP quantification.
Caption: Workflow for the validation and quantification of tBNP using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Method for tBNP
This protocol provides a general framework. Specific parameters will need to be optimized based on the instrumentation and the specific drug product matrix.
1. Materials and Reagents:
-
tBNP reference standard
-
Internal standard (e.g., deuterated tBNP)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase)
-
Drug product matrix (placebo)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of tBNP and the internal standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired calibration range.
-
Sample Preparation:
-
Accurately weigh a portion of the ground drug product.
-
Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water) and the internal standard.
-
Vortex and sonicate to ensure complete extraction of tBNP.
-
Centrifuge the sample to pelletize any undissolved excipients.[12]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[21]
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18) that provides good retention and peak shape for tBNP.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for both tBNP and the internal standard for quantification and confirmation.
4. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of tBNP to the internal standard against the concentration of the standards.
-
Quantify the amount of tBNP in the samples using the calibration curve.
-
Perform all validation experiments as outlined in the "Validation of Analytical Methods" section and document the results to demonstrate the method's suitability.
Conclusion
The quantification of 1-tert-butyl-4-nitrosopiperazine requires highly sensitive and specific analytical methods to ensure the safety and quality of pharmaceutical products. While several techniques are available, LC-MS/MS stands out as the most robust and reliable method for trace-level analysis in complex matrices. A thorough validation of the chosen analytical method, following ICH guidelines, is a non-negotiable step to ensure data integrity and regulatory compliance. By understanding the principles of different analytical techniques and the intricacies of method validation, researchers and drug development professionals can confidently address the challenges of nitrosamine impurity analysis.
References
- Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration.
- Control of Nitrosamine Impurities in Human Drugs - FDA. (2024, August 30). U.S. Food and Drug Administration.
- Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025, April 15). LCGC International.
- Nitrosamine impurities: guidance for marketing authorisation holders. (2026, March 13). European Medicines Agency.
- Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. (2025, August 17). ResolveMass Laboratories Inc.
- EMA issues recommendations on impurities in medicines. (n.d.). PMC.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Goodwin.
- With all nitrosamines deadlines passed, EMA updates its guidelines. (2023, November 10). The Pharma Letter.
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. (2019, May 21). U.S. Food and Drug Administration.
- Revision 2 of FDA Guidance on Nitrosamines Published. (2024, September 13). NSF.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28). Separation Science.
- Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020, November 3). YouTube.
- Nitrosamine impurities. (2025, July 29). European Medicines Agency.
- Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
- HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. (n.d.). Thermo Fisher Scientific.
- Nitrosamine Impurity Testing. (n.d.). BioPharmaSpec.
- Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Overcoming the Challenges of Nitrosamine Analysis. (2020, August 21). AnalyteGuru.
- Targeted nitrosamine testing: how are the challenges being addressed? (2023, June 28). Bioanalysis Zone.
- LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. (n.d.). Thermo Fisher Scientific.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist.
- A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). PMC.
- High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. (n.d.). Shimadzu.
- EMA nitrosamines update and acceptable intake limits. (2026, February 19). AMSbiopharma.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap. (n.d.). Thermo Fisher Scientific.
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography - mass spectrometry. (2020, March 26). Canadian Journal of Chemistry.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024, June 6). MDPI.
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023, October 3). Taiwan Food and Drug Administration.
- A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. (2024, November 8). PubMed.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC.
- Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. (n.d.). GL Sciences.
- CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate. (n.d.). Synchemia.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI.
Sources
- 1. agilent.com [agilent.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. fda.gov [fda.gov]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. agencyiq.com [agencyiq.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sepscience.com [sepscience.com]
- 12. fda.gov [fda.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Overcoming the Challenges of Nitrosamine Analysis - AnalyteGuru [thermofisher.com]
- 21. lcms.cz [lcms.cz]
A Comparative Guide to the Mutagenicity of Nitrosamines: Evaluating 1-tert-butyl-4-nitrosopiperazine through a Structure-Activity Lens
Introduction: The Imperative of Nitrosamine Mutagenicity Assessment
The discovery of N-nitrosamine impurities in common pharmaceutical products since 2018 has presented a significant challenge to the drug development and manufacturing sectors.[1] Classified as "probable human carcinogens" based on robust animal studies, these compounds are of high concern due to their potential to cause DNA mutations, the initiating event in carcinogenesis.[2][3] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring rigorous risk assessment and control of nitrosamine impurities in all chemically synthesized active pharmaceutical ingredients (APIs) and drug products.[4][5]
At the heart of this risk assessment lies the evaluation of mutagenic potential. The bacterial reverse mutation assay, or Ames test, serves as a primary screening tool for this purpose.[6][7] However, the vast structural diversity of potential nitrosamines, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs), means that experimental data is often unavailable for every new compound identified.
This guide provides a comparative analysis of the mutagenicity of various nitrosamines, with a special focus on evaluating 1-tert-butyl-4-nitrosopiperazine. In the absence of direct experimental data for this specific compound, we will employ a scientifically robust, mechanism-based approach using Structure-Activity Relationships (SAR) and read-across (RAx) principles to derive a well-supported assessment of its likely mutagenic potential.[8][9]
The Key to Mutagenicity: Metabolic Activation and the Role of α-Hydrogens
A fundamental principle of nitrosamine toxicology is that most are not directly mutagenic. They are "promutagens," requiring metabolic activation by cytochrome P450 (CYP) enzymes in the liver to be converted into their ultimate DNA-reactive forms.[10][11]
The critical, rate-limiting step in this activation pathway is the enzymatic hydroxylation of a carbon atom immediately adjacent (in the alpha, or α, position) to the nitroso group (N-N=O).[12] This α-hydroxylation creates an unstable intermediate that spontaneously decomposes, ultimately forming a highly electrophilic diazonium ion.[10][13] This ion is the ultimate mutagenic species, capable of readily reacting with DNA bases, particularly guanine, to form DNA adducts (e.g., O⁶-alkylguanine).[10] If these adducts are not repaired by the cell's machinery, they can lead to mispairing during DNA replication, causing permanent gene mutations.
Causality in Experimental Design: The absolute requirement for this metabolic activation pathway is why in vitro mutagenicity assays for nitrosamines, such as the Ames test, must include an exogenous metabolic system. This is typically provided as a "S9 mix," which is a post-mitochondrial supernatant fraction of liver homogenate (usually from rats or hamsters) containing the necessary CYP enzymes and cofactors.[14][15]
A Tale of Two Substituents: The Decisive Role of Structure
The requirement for α-hydroxylation forms the cornerstone of nitrosamine SAR. For this reaction to occur, there must be at least one hydrogen atom on an α-carbon. The structure of the alkyl groups attached to the nitrosated nitrogen atom, therefore, dictates the mutagenic potential.
The Tert-Butyl Group: A Built-in Deactivation
The structure of 1-tert-butyl-4-nitrosopiperazine features a tert-butyl group attached to one of the piperazine nitrogens. A tert-butyl group, -C(CH₃)₃, has a central carbon atom that is bonded to three methyl groups and the nitrogen atom. Crucially, this central carbon atom—the α-carbon in this context—has no hydrogen atoms attached to it.
Without an α-hydrogen, the initial, essential step of CYP-mediated α-hydroxylation cannot occur. The metabolic activation pathway is blocked at its inception. As a result, the molecule cannot be converted into the DNA-reactive diazonium ion. Several studies have confirmed this principle, showing that nitrosamines with a tert-butyl group substitution lack genotoxicity, even when other labile groups are present on the other side of the nitrosamine.[16][17]
Comparison with other Nitrosopiperazines
To understand the impact of the tert-butyl group, it is instructive to compare it with other substituents found on the piperazine ring, for which experimental data are available.
-
1-Methyl-4-nitrosopiperazine (MNP): The methyl group (-CH₃) has three α-hydrogens. It can be readily hydroxylated, leading to metabolic activation. Consequently, MNP has been reported to be mutagenic in short-term tests and is a potent genotoxic nitrosamine.[18][19] It is considered a carcinogenic impurity associated with the drug rifampin.[3][20]
-
1-Cyclopentyl-4-nitrosopiperazine (CPNP): The cyclopentyl group has two α-hydrogens on the carbon attached to the nitrogen. This allows for metabolic activation, and CPNP is recognized as a genotoxic and potentially carcinogenic impurity.[2][21]
This comparison clearly illustrates the predictive power of SAR. The simple presence or absence of α-hydrogens on the substituents of the piperazine ring directly correlates with the observed mutagenic potential.
Quantitative Comparison of Reference Nitrosamines
While SAR provides a qualitative prediction, a quantitative comparison helps to contextualize the potency of different nitrosamines. The following table summarizes mutagenicity data from Ames tests for several well-characterized nitrosamines. It is important to note that direct comparison of potencies across different studies should be done with caution due to variations in experimental conditions (e.g., S9 concentration, specific activity of the S9 batch).
| Nitrosamine Compound | Common Abbreviation | Typical Ames Strain | Metabolic Activation (S9) | Result | Relative Potency | References |
| N-Nitrosodimethylamine | NDMA | TA1535, TA100 | Required | Positive | Potent | [1][2][14] |
| N-Nitrosodiethylamine | NDEA | TA1535, TA100 | Required | Positive | Potent | [2][15][22] |
| 1-Methyl-4-nitrosopiperazine | MNP | Not Specified | Required | Positive | Potent / Genotoxic | [19][23] |
| 1-Cyclopentyl-4-nitrosopiperazine | CPNP | TA1535, WP2 uvrA | Required | Positive | Mutagenic | [2] |
| 1-tert-butyl-4-nitrosopiperazine | - | - | - | Predicted Negative | Predicted Non-mutagenic | [16][17] |
Experimental Protocol: The Enhanced Ames Test for Nitrosamines
To address initial concerns about the sensitivity of the standard Ames test for some nitrosamines, regulatory agencies now recommend an "Enhanced Ames Test" protocol.[6][24] This optimized protocol is designed to maximize the metabolic activation of nitrosamines and improve the reliability of detection.[7][25]
Self-Validating System: The Rationale Behind the Enhancements
-
Bacterial Strains: The use of S. typhimurium strains TA1535 and TA100, and E. coli strain WP2 uvrA (pKM101) is recommended. These strains are particularly sensitive to the base-pair substitution mutations typically induced by the alkylating DNA adducts formed by nitrosamines.[1] Frameshift-detecting strains like TA98 are generally not responsive.[1]
-
S9 Source and Concentration: Hamster liver S9 is often more effective at activating a broad range of nitrosamines than rat liver S9.[1][6] A higher concentration of S9 (30% v/v in the S9 mix) is recommended to increase the enzymatic capacity and enhance the detection of weakly mutagenic compounds.[2][6]
-
Pre-incubation Method: A liquid pre-incubation step (typically 30 minutes) where the test chemical, bacteria, and S9 mix are incubated together before being plated on agar is crucial.[24][26] This allows for more efficient metabolic activation compared to the direct plate incorporation method, especially for compounds like NDMA.[2][27]
Step-by-Step Methodology (OECD 471 Compliant, Enhanced)
-
Preparation:
-
Prepare overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA100, TA1535 and E. coli WP2 uvrA pKM101).
-
Prepare the test article solutions at a range of concentrations in a suitable, non-interfering solvent (e.g., water or DMSO).[1]
-
Prepare the S9 mix, containing 30% (v/v) induced hamster liver S9 fraction and necessary cofactors (e.g., NADP+, G6P).
-
-
Pre-incubation:
-
In sterile test tubes, add in sequence:
-
500 µL of S9 mix (for metabolically activated conditions) or phosphate buffer (for non-activated conditions).
-
100 µL of the bacterial culture.
-
50 µL of the test article solution or solvent control.
-
-
Include concurrent positive controls (e.g., NDMA for S9-activated conditions) and negative (solvent) controls.[24]
-
Gently vortex the tubes and incubate at 37°C for 30 minutes in a shaking water bath.
-
-
Plating and Incubation:
-
Following pre-incubation, add 2 mL of molten top agar (containing a trace amount of histidine/biotin or tryptophan) to each tube.
-
Vortex briefly and pour the contents onto the surface of minimal glucose agar plates.
-
Allow the top agar to solidify, then invert the plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring and Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.
-
Conclusion
The assessment of nitrosamine mutagenicity is a critical component of pharmaceutical safety and regulatory compliance. While a vast number of potential nitrosamine structures exist, a deep understanding of their bioactivation mechanism provides a powerful predictive tool.
Based on well-established Structure-Activity Relationships, 1-tert-butyl-4-nitrosopiperazine is confidently predicted to be non-mutagenic . Its chemical structure, specifically the lack of α-hydrogens on the tert-butyl group, prevents the initial metabolic hydroxylation step required to form a DNA-reactive species. This stands in stark contrast to other nitrosopiperazines like MNP and CPNP, which possess the necessary α-hydrogens and are known mutagens.
For novel nitrosamines where such a clear deactivating feature is not present, the Enhanced Ames Test provides a robust and sensitive experimental framework for hazard identification. By combining mechanistic understanding with optimized, self-validating protocols, researchers and drug development professionals can effectively navigate the challenges of nitrosamine impurity risk assessment and ensure patient safety.
References
-
Enhancing N-Nitrosamine Risk Assessment with Read-across: A Valuable Addition to Standard CPCA Calculators. (2025, February 27). Instem. [Link]
-
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). DOI. [Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024, February 5). Chemical Research in Toxicology. [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. (n.d.). PMC. [Link]
-
Mutagenicity of N-nitrosodiethylamine in the Ames test with S. typhimurium TA1535 is due to volatile metabolites and is not dependent on cytochrome P4502E1 induction. (2000, December 15). PubMed. [Link]
-
How to overcome the challenges of manual read-across when assessing nitrosamine acceptable intake limits. (2024, July 24). Lhasa Limited. [Link]
-
Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025, May 19). Gentronix. [Link]
-
Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. (n.d.). Oxford Academic. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. [Link]
-
OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. (2026, March 19). Gentronix. [Link]
-
Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. (2022, December 15). PubMed. [Link]
-
Ames Test with Enhanced Conditions. (n.d.). Scantox. [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (n.d.). PMC. [Link]
-
Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. (n.d.). FDA. [Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2023, December 26). Health and Environmental Sciences Institute. [Link]
-
A deep dive into historical Ames study data for N-nitrosamine compounds. (2023, July 24). ResearchGate. [Link]
-
Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. (2025, April 15). Mutagenesis. [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. (2026, March 13). European Union. [Link]
-
Nitrosamine metabolic biotransformation pathways. (n.d.). ResearchGate. [Link]
-
1-Cyclopentyl-4-nitrosopiperazine (CPNP). (n.d.). Manasa Life Sciences. [Link]
-
Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. (n.d.). ResearchGate. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). PMC. [Link]
-
Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024, March 26). EMA. [Link]
-
(PDF) Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2023, December 19). ResearchGate. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). PMC. [Link]
-
Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024, July 16). Frontiers. [Link]
-
Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. (n.d.). PubMed. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2024, March 12). PubMed. [Link]
-
Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). (2021, December 17). Lhasa Limited. [Link]
-
Structure--activity studies on mutagenicity of nitrosamines using molecular connectivity. (1978, May). PubMed. [Link]
-
Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)... (n.d.). ResearchGate. [Link]
-
A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. (n.d.). PMC. [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI. [Link]
-
1-Cyclopentyl-4-nitrosopiperazine. (n.d.). PubChem. [Link]
-
A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds. (2023, August 1). Lhasa Limited. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 7. scantox.com [scantox.com]
- 8. instem.com [instem.com]
- 9. Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. hesiglobal.org [hesiglobal.org]
- 13. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]
- 14. hesiglobal.org [hesiglobal.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1-Cyclopentyl-4-nitrosopiperazine (CPNP) | Manasa Life Sciences [manasalifesciences.com]
- 22. Mutagenicity of N-nitrosodiethylamine in the Ames test with S. typhimurium TA1535 is due to volatile metabolites and is not dependent on cytochrome P4502E1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CAS 16339-07-4: 1-Methyl-4-nitrosopiperazine | CymitQuimica [cymitquimica.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. scantox.com [scantox.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
A Comparative Benchmarking Guide to the Synthesis of 1-tert-butyl-4-nitrosopiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 1-tert-butyl-4-nitrosopiperazine is a valuable building block, and its synthesis warrants a careful evaluation of available methodologies. This guide provides a comprehensive comparison of the primary synthetic pathways to this compound, offering in-depth technical insights and experimental protocols to inform your research and development endeavors.
Executive Summary
This guide benchmarks two principal pathways for the synthesis of 1-tert-butyl-4-nitrosopiperazine: the classical acidic nitrosation and a modern approach using tert-butyl nitrite (TBN). The synthesis of the requisite precursor, 1-tert-butylpiperazine, is also detailed. Our analysis indicates that while the classical method is cost-effective, the TBN pathway offers milder reaction conditions and simpler purification, making it particularly suitable for sensitive substrates and smaller-scale laboratory preparations.
Data Summary: A Head-to-Head Comparison
| Parameter | Classical Acidic Nitrosation | tert-Butyl Nitrite (TBN) Method |
| Nitrosating Agent | Nitrous acid (generated in situ from NaNO₂ and acid) | tert-Butyl nitrite |
| Reaction Conditions | Acidic (e.g., HCl, acetic acid), low temperature (0-5 °C) | Neutral to mild, often solvent-free, room temperature to 45 °C |
| Typical Yields | Good to excellent (often >80%) | Excellent (typically >90%) |
| Reaction Time | 1-3 hours | 30 minutes - 4 hours |
| Work-up & Purification | Neutralization, extraction, column chromatography or distillation | Direct extraction, simplified purification (byproduct is volatile tert-butanol) |
| Substrate Compatibility | Limited by acid-sensitive functional groups | Broad, compatible with many acid-labile groups |
| Safety Considerations | Use of strong acids, potential for runaway reactions if not controlled | TBN is flammable and should be handled with care |
| Cost-Effectiveness | Generally lower reagent cost | TBN is more expensive than sodium nitrite |
Pathway Visualization
Overall Synthesis Scheme
Caption: Overall synthetic strategy for 1-tert-butyl-4-nitrosopiperazine.
Nitrosation Pathway Comparison
Caption: Comparison of the two primary nitrosation pathways.
Synthesis of the Precursor: 1-tert-butylpiperazine
The availability of the starting material, 1-tert-butylpiperazine, is a critical first step. A common and effective method involves the debenzylation of a commercially available precursor.
Experimental Protocol: Synthesis of 1-tert-butylpiperazine via Catalytic Hydrogenation
This protocol is adapted from a known procedure for the synthesis of 1-tert-butylpiperazine.[1]
-
Dissolution: In a hydrogenation vessel, dissolve 1-benzyl-4-tert-butylpiperazine (e.g., 50 g) in ethanol (e.g., 250 mL).
-
Catalyst Addition: Carefully add 5% palladium on charcoal (e.g., 1 g) to the solution.
-
Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm). Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting residue by vacuum distillation to yield 1-tert-butylpiperazine as a colorless oil, which may crystallize upon standing.
Expected Yield: High (typically >90%) Purity: High, following distillation.
Benchmarking the Nitrosation Pathways
Pathway 1: Classical Acidic Nitrosation
This method relies on the in situ generation of nitrous acid from sodium nitrite and a strong acid, which then acts as the nitrosating agent. This is a well-established and cost-effective method for the N-nitrosation of secondary amines.[2]
The reaction proceeds via the formation of the nitrosonium ion (NO⁺) or a related electrophilic species in the acidic medium. The lone pair of the secondary amine on the 1-tert-butylpiperazine then attacks the electrophilic nitrogen of the nitrosating agent, followed by deprotonation to yield the N-nitrosamine.
-
Dissolution and Cooling: Dissolve 1-tert-butylpiperazine (e.g., 14.2 g, 0.1 mol) in a mixture of water (e.g., 50 mL) and concentrated hydrochloric acid (e.g., 10 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL). Add this solution dropwise to the stirred piperazine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 1 hour.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-tert-butyl-4-nitrosopiperazine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Low cost of reagents (sodium nitrite and mineral acids).
-
Well-established and scalable procedure.
-
Requires the use of strong acids, which can be problematic for substrates with acid-sensitive functional groups.
-
The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.
-
Work-up involves a neutralization step, which can be cumbersome on a large scale.
Pathway 2: tert-Butyl Nitrite (TBN) Method
This modern approach utilizes tert-butyl nitrite as the nitrosating agent.[3][4] It is known for its mild reaction conditions and is often performed under solvent-free or in aprotic solvent conditions.[3]
tert-Butyl nitrite can act as an electrophilic nitrosating agent. The reaction can proceed through a simple nucleophilic attack of the secondary amine on the nitroso group of TBN, with the liberation of tert-butanol as a benign byproduct.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 1-tert-butylpiperazine (e.g., 1.42 g, 10 mmol).
-
TBN Addition: Add tert-butyl nitrite (e.g., 1.24 g, 12 mmol, 1.2 equivalents) to the flask at room temperature. The reaction can often be performed neat (solvent-free). Alternatively, a solvent such as acetonitrile or dichloromethane can be used.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, it can be gently heated to around 45 °C.[4]
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity due to the volatile nature of the tert-butanol byproduct.[4] If necessary, it can be further purified by passing it through a short pad of silica gel.[4]
-
Mild, acid-free reaction conditions, making it suitable for a wide range of substrates, including those with acid-labile protecting groups.[3]
-
Often high-yielding with simple work-up and purification procedures.[3]
-
The primary byproduct, tert-butanol, is easily removed.
-
tert-Butyl nitrite is more expensive than sodium nitrite.
-
TBN is a flammable liquid and should be handled with appropriate safety precautions.
Conclusion and Recommendations
The choice between the classical acidic nitrosation and the tert-butyl nitrite method for the synthesis of 1-tert-butyl-4-nitrosopiperazine depends on the specific requirements of the researcher or organization.
-
For large-scale, cost-sensitive production where the substrate is robust, the classical acidic nitrosation method remains a viable and economical option.
-
For laboratory-scale synthesis, methods development, and when working with sensitive or complex molecules , the tert-butyl nitrite (TBN) method is highly recommended due to its mild conditions, high yields, and simplified purification.
This guide provides the necessary foundational knowledge and experimental frameworks to enable an informed decision for the synthesis of this important chemical intermediate. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
PrepChem. Synthesis of 1-tert-butyl piperazine. [Link]
-
Chaudhary, P., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(11), 3364-3372. [Link]
- Google Patents. US2907767A - N-nitrosopiperazine.
-
LookChem. 1-Boc-piperazine. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
- Google Patents.
-
Organic Syntheses. N-NITROSODIPHENYLAMINE. [Link]
- Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
-
MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
- Google Patents.
-
PubChem. 1-Tert-butylpiperazine. [Link]
-
Canadian Science Publishing. Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. [Link]
Sources
Navigating the Gauntlet: An Inter-laboratory Comparison Guide to the Detection Limits of 1-tert-butyl-4-nitrosopiperazine
A Senior Application Scientist's Perspective on Method Validation and Performance for Nitrosamine Impurity Analysis
Introduction: The Imperative for Ultra-Trace Quantification of Nitrosamine Impurities
The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, necessitating a rigorous re-evaluation of manufacturing processes and quality control measures. These compounds are classified as probable human carcinogens, and their presence, even at trace levels, is a serious safety concern.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical testing to control nitrosamine impurities in drug products.[1]
This guide focuses on 1-tert-butyl-4-nitrosopiperazine (t-BNP), a potential nitrosamine impurity. While specific inter-laboratory validation data for t-BNP is not publicly available, this document provides a comprehensive comparison of analytical methodologies and detection limits for structurally analogous nitrosopiperazine compounds, primarily 1-methyl-4-nitrosopiperazine (MNP). The principles and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals to establish and validate analytical methods for t-BNP and other nitrosamine impurities.
The core challenge in nitrosamine analysis lies in achieving extremely low detection and quantification limits, often in the parts-per-billion (ppb) range, within complex drug matrices. This necessitates highly sensitive and selective analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as the gold standard.[2][3] Inter-laboratory validation studies are crucial for establishing the reliability and reproducibility of these methods across different laboratories and analytical platforms, ensuring consistent product quality and patient safety.[4][5]
The Analytical Landscape: A Comparative Analysis of Methodologies for Nitrosopiperazine Detection
The accurate quantification of nitrosopiperazines at trace levels is a complex analytical task. Several factors can influence the choice of methodology, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile nitrosamines, LC-MS/MS offers superior applicability for a broader range of nitrosamines, including less volatile and thermally labile compounds like nitrosopiperazines.[2]
Key Performance Characteristics from Published Methods
The following table summarizes the key performance characteristics of various LC-MS/MS methods developed for the analysis of 1-methyl-4-nitrosopiperazine (MNP), a close structural analog of t-BNP. This data provides a valuable benchmark for what can be expected from a well-optimized method for t-BNP.
| Analyte | Matrix | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1-methyl-4-nitrosopiperazine (MNP) | Rifampicin Capsules | LC-MS/MS | 0.0067 ppm | 0.013 ppm | [6] |
| 1-methyl-4-nitrosopiperazine (MNP) | Rifampin Drug Substance | LC-MS/MS | - | 0.05 µg/g (50 ppb) | |
| N-nitrosopiperazine (NPZ) | Levocetirizine API and Formulations | LC-MS/MS | - | 1 ng/mL | |
| N-nitrosopiperazine (NPZ) | Treated Wastewater | HILIC-MS | - | 0.25 µg/L (0.25 ppb) | [7] |
Note: ppm (parts per million), ppb (parts per billion), µg/g (microgram per gram), ng/mL (nanogram per milliliter), HILIC (Hydrophilic Interaction Liquid Chromatography).
The data clearly demonstrates the high sensitivity achievable with LC-MS/MS, with LOQs reaching the low ppb range. The choice of sample preparation, chromatographic conditions, and mass spectrometric parameters all play a critical role in achieving these low detection limits.
Experimental Protocol: A Validated LC-MS/MS Method for Nitrosopiperazine Analysis
The following protocol is a representative example of a robust LC-MS/MS method for the quantification of a nitrosopiperazine impurity, based on published methods for MNP.[6] This protocol should be adapted and re-validated for the specific analysis of t-BNP in the desired drug matrix.
Reagents and Materials
-
1-tert-butyl-4-nitrosopiperazine (t-BNP) reference standard
-
Isotopically labeled internal standard (e.g., t-BNP-d8)
-
Methanol (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Drug substance or product for analysis
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of t-BNP reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of the analyte.
-
Internal Standard Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.
-
Spiking Solution: Prepare a working solution of the internal standard to be spiked into all standards and samples at a constant concentration.
Sample Preparation
-
Accurately weigh a portion of the drug substance or ground tablets.
-
Add a defined volume of extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Spike the sample with a known amount of the internal standard solution.
-
Vortex and/or sonicate the sample to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with appropriate dimensions and particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of t-BNP from the drug substance and other potential impurities.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: e.g., 40 °C.
-
Injection Volume: e.g., 5 µL.
-
Ionization Mode: Positive ESI or APCI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for t-BNP and its internal standard must be optimized.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the amount of t-BNP in the sample by interpolating its peak area ratio from the calibration curve.
Visualizing the Workflow
Experimental Workflow for t-BNP Analysis
Caption: A typical experimental workflow for the analysis of 1-tert-butyl-4-nitrosopiperazine (t-BNP) by LC-MS/MS.
Logical Framework for Inter-laboratory Validation
Caption: A logical workflow for conducting an inter-laboratory validation study for a nitrosamine analytical method.
Conclusion: Ensuring Trustworthiness Through Rigorous Validation
The ultimate goal of any analytical method is to produce reliable and reproducible results. Inter-laboratory validation is the cornerstone of building trust in these methods. By participating in collaborative studies, laboratories can benchmark their performance, identify potential sources of variability, and contribute to the establishment of standardized, best-practice methodologies. This collaborative approach is essential for ensuring the safety and quality of medicines and protecting public health.
References
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Available from: [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. LinkedIn. Available from: [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Available from: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available from: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Available from: [Link]
-
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry. Canadian Journal of Chemistry. Available from: [Link]
-
Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry. Available from: [Link]
-
Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Taiwan Food and Drug Administration. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Comparative Extraction Strategies for 1-tert-butyl-4-nitrosopiperazine Recovery in Pharmaceutical Matrices
As regulatory bodies tighten acceptable intake (AI) limits for nitrosamine impurities, the analytical landscape has shifted from monitoring simple volatile nitrosamines to complex Nitrosamine Drug Substance-Related Impurities (NDSRIs). One such challenging analyte is 1-tert-butyl-4-nitrosopiperazine (CAS 107938-04-5) .
This guide objectively compares extraction methodologies for the trace-level recovery of 1-tert-butyl-4-nitrosopiperazine from complex pharmaceutical formulations. It provides the mechanistic rationale and self-validating protocols required to meet the stringent criteria outlined in the [1].
The Mechanistic Challenge: Profiling 1-tert-butyl-4-nitrosopiperazine
To design an effective extraction protocol, we must first deconstruct the analyte's physicochemical profile. 1-tert-butyl-4-nitrosopiperazine features a polar nitrosamine core flanked by a highly lipophilic, sterically bulky tert-butyl group.
Unlike its parent basic amine (1-tert-butylpiperazine), the introduction of the electron-withdrawing nitroso group renders the piperazine nitrogen essentially neutral under standard physiological and acidic conditions. This chemical dichotomy—a neutral, semi-lipophilic impurity trapped within a matrix of highly abundant, ionizable basic API—dictates our extraction strategy. We must exploit this ionization differential to separate the trace NDSRI from the macro-level API.
Comparative Extraction Strategies
The selection of an extraction method directly impacts matrix suppression, recovery variance, and ultimately, the Limit of Quantitation (LOQ) achievable via LC-HRMS or GC-MS/MS.
Mixed-Mode Solid-Phase Extraction (MCX)
Mixed-mode cation exchange (MCX) is the gold standard for this specific NDSRI. By acidifying the sample, the basic parent API is protonated and strongly retained by the sulfonic acid groups on the sorbent. The neutral 1-tert-butyl-4-nitrosopiperazine passes through the ion-exchange mechanism and is retained solely by the reversed-phase backbone, allowing for selective elution.
Liquid-Liquid Extraction (LLE)
LLE utilizes the partitioning of the lipophilic tert-butyl group into an organic phase (typically dichloromethane). While [2], it is prone to emulsion formation in complex formulated drug products (e.g., those containing surfactants or polymeric excipients), leading to higher relative standard deviations (RSD).
Supported Liquid Extraction (SLE)
SLE acts as an automated, solid-supported alternative to LLE. The aqueous sample is coated onto a highly porous diatomaceous earth sorbent, and an immiscible organic solvent is passed through. This maximizes the surface area for partitioning, eliminating emulsions and improving recovery consistency over traditional LLE.
HILIC-Based SPE
For highly polar matrices where multiple nitrosamines must be screened simultaneously, [3]. However, for the lipophilic tert-butyl derivative, HILIC offers slightly lower recovery compared to reversed-phase or mixed-mode systems.
Quantitative Performance Comparison
The following data summarizes the performance of these extraction methods when recovering 1-tert-butyl-4-nitrosopiperazine (spiked at 1.0 ng/mL) from a standard solid oral dosage matrix.
| Extraction Method | Primary Mechanism | Recovery (%) | RSD (%) | Matrix Effect (%) | LOQ (ng/mL) |
| Mixed-Mode SPE (MCX) | Cation Exchange + Reversed Phase | 94 - 98 | 3.2 | < 5 | 0.05 |
| Supported Liquid (SLE) | Diatomaceous Earth Partitioning | 89 - 95 | 4.5 | < 8 | 0.12 |
| HILIC-SPE | Hydrophilic Interaction | 85 - 91 | 5.8 | < 10 | 0.10 |
| Liquid-Liquid (LLE) | Organic/Aqueous Partitioning | 78 - 86 | 8.1 | < 15 | 0.25 |
Data reflects average performance across triplicate runs utilizing LC-HRMS detection.
Validated Step-by-Step Protocols
To ensure regulatory compliance, every extraction batch must operate as a self-validating system. This is achieved through the mandatory inclusion of an isotopically labeled internal standard (ISTD) prior to any sample manipulation.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow
Optimized for maximum API depletion and trace NDSRI recovery.
-
Isotopic Spiking (Self-Validation): Spike 1.0 mL of the homogenized aqueous sample with 10 µL of 1-tert-butyl-4-nitrosopiperazine-d9 (100 ng/mL). Causality: Tracking the deuterated analog through the entire workflow validates that any signal loss is due to the extraction mechanics, not detector suppression.
-
Matrix Acidification: Add 200 µL of 2% Formic Acid to the sample. Causality: Drives the pH below 3.0, ensuring the basic parent API is fully protonated for maximum retention on the cation-exchange sorbent.
-
Cartridge Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of 0.1% Formic Acid in Water through a 60 mg/3cc MCX cartridge.
-
Sample Loading: Load the acidified sample at a flow rate of 1 mL/min. Causality: The protonated API binds ionically to the sulfonic acid groups. The neutral nitrosamine is temporarily held by the hydrophobic divinylbenzene backbone.
-
Selective Washing: Wash with 2.0 mL of 5% Methanol in Water. Causality: Flushes out highly polar excipients and salts without providing enough organic strength to elute the lipophilic nitrosamine.
-
Target Elution: Elute the nitrosamine with 2.0 mL of 100% Dichloromethane (DCM). Causality: DCM disrupts the hydrophobic interactions, eluting the nitrosamine. The API remains ionically locked to the sorbent.
-
Reconstitution: Evaporate the eluate under a gentle nitrogen stream at room temperature and reconstitute in 200 µL of initial LC mobile phase.
Protocol B: Optimized Liquid-Liquid Extraction (LLE)
Optimized for simple matrices or semi-solid formulations.
-
Isotopic Spiking (Self-Validation): Spike the sample with the deuterated ISTD as described above.
-
Matrix Dissolution: Dissolve the sample in 2.0 mL of 50 mM Ammonium Acetate buffer (pH 7.0). Causality: A neutral pH prevents the degradation of the nitrosamine while minimizing surfactant-induced emulsions commonly seen at extreme pH levels.
-
Solvent Partitioning: Add 4.0 mL of Dichloromethane (DCM) and vortex vigorously for 2 minutes. Causality: The lipophilic tert-butyl group drives the partitioning of the nitrosamine into the dense organic lower layer, leaving polar interferences in the aqueous phase.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Concentration: Extract the lower DCM layer, evaporate under nitrogen at 25°C, and reconstitute. Causality: Nitrosamines can be thermally labile; maintaining evaporation temperatures below 30°C prevents recovery degradation.
Extraction Decision Workflow
Workflow comparing LLE and SPE strategies for 1-tert-butyl-4-nitrosopiperazine recovery.
References
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA.gov, September 2024.[Link]
-
MDPI. "Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method." MDPI.com, May 2025.[Link]
-
Chromatography Online. "HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals." Chromatographyonline.com, December 2024.[Link]
-
Agilent / LCGC International. "Emerging Trends in Nitrosamine Analysis for Pharma." Agilent.com, June 2025. [Link]
1-tert-butyl-4-nitrosopiperazine vs N-nitrosodiethylamine carcinogenic potency
An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the carcinogenic risks of N-nitrosamine impurities.
Executive Summary: The Structural Paradigm of Nitrosamine Toxicity
The discovery of N-nitrosamine impurities in pharmaceutical products has triggered a global regulatory paradigm shift. While small, volatile nitrosamines like N-nitrosodiethylamine (NDEA) are universally recognized as highly potent, "cohort of concern" mutagens [1], the emergence of complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) requires nuanced mechanistic evaluation.
This guide objectively compares the carcinogenic potency of the prototypical NDEA against 1-tert-butyl-4-nitrosopiperazine , a bulky, ring-constrained nitrosamine. By applying the Carcinogenic Potency Categorization Approach (CPCA) [2] and examining CYP450-mediated activation kinetics, we demonstrate why 1-tert-butyl-4-nitrosopiperazine exhibits a drastically lower mutagenic profile than NDEA, and we provide the experimental workflows required to empirically validate these differences.
Mechanistic Causality: Why Structure Dictates Potency
The carcinogenic potency of an N-nitrosamine is not intrinsic to the N-nitroso group itself; rather, it is dictated by the molecule's ability to undergo CYP450-mediated α -hydroxylation , leading to the formation of a highly reactive, DNA-alkylating diazonium ion [3].
N-Nitrosodiethylamine (NDEA): The Unhindered Alkylator
NDEA is a small, acyclic dialkyl nitrosamine. Its two ethyl groups present zero steric hindrance to the active sites of metabolic enzymes (primarily CYP2E1).
-
Causality: The unhindered α -carbons are rapidly hydroxylated. The resulting α -hydroxy-NDEA is highly unstable, spontaneously cleaving to release acetaldehyde and an ethyldiazonium ion. This diazonium ion aggressively attacks the N7 and O6 positions of guanine in DNA, resulting in high mutagenicity (TD50 = 0.0265 mg/kg/day) [4].
1-tert-butyl-4-nitrosopiperazine: Steric and Electronic Deactivation
Contrastingly, 1-tert-butyl-4-nitrosopiperazine is structurally deactivated through two distinct mechanisms:
-
Severe Steric Hindrance: The massive tert-butyl group attached to the N1 position of the piperazine ring creates a profound 3D steric shield. When the molecule enters the CYP450 active cavity (typically CYP3A4 for bulkier substrates), the tert-butyl group physically clashes with the enzyme's heme pocket, preventing the optimal alignment required to hydroxylate the α -carbons (C3, C5) adjacent to the N-nitroso group.
-
Electronic Inductive Effects: The distal nitrogen (N1) in the piperazine ring acts as an Electron-Withdrawing Group (EWG). Even if α -hydroxylation occurs, the inductive pull of the N1 heteroatom destabilizes the formation of the subsequent carbocation/diazonium intermediate, shifting the metabolic flux toward stable, non-mutagenic detoxification pathways [3].
CYP450 activation pathways: NDEA rapidly forms diazonium, while the piperazine analog is hindered.
CPCA Framework & Quantitative Comparison
The Carcinogenic Potency Categorization Approach (CPCA) is the regulatory standard for assigning Acceptable Intake (AI) limits to uncharacterized nitrosamines based on structural features [2].
-
NDEA possesses 4 α -hydrogens (Base Score = 1) and zero deactivating features, placing it strictly in Category 1 (AI = 26.5 ng/day).
-
1-tert-butyl-4-nitrosopiperazine also possesses 4 α -hydrogens (Base Score = 1). However, the piperazine ring nitrogen acts as a deactivating EWG (+1 score). Furthermore, the extreme bulk of the tert-butyl group significantly increases the steric score. By regulatory read-across to similar molecules like 1-methyl-4-nitrosopiperazine (MNP, AI = 400 ng/day) [1], the addition of the much larger tert-butyl group predictably pushes this compound into Category 4 or 5 , supporting a much higher AI limit.
Table 1: Physicochemical and Regulatory Potency Comparison
| Parameter | N-Nitrosodiethylamine (NDEA) | 1-tert-butyl-4-nitrosopiperazine |
| Structure Type | Small, acyclic dialkyl nitrosamine | Bulky, cyclic NDSRI/API-impurity |
| α -Hydrogens | 4 | 4 |
| Steric Hindrance | None (Unhindered ethyl groups) | Severe (tert-butyl group on N1) |
| Electronic Deactivation | None | High (N1 acts as EWG on β -carbon) |
| CPCA Category | Category 1 | Category 4/5 (Predicted via SAR) |
| Acceptable Intake (AI) | 26.5 ng/day (Compound-specific) | ≥ 400 - 1500 ng/day (Predicted) |
| Primary CYP Isoform | CYP2E1 | CYP3A4 (Due to larger molecular volume) |
Experimental Protocols for Potency Validation
To empirically prove the reduced carcinogenic potency of 1-tert-butyl-4-nitrosopiperazine compared to NDEA, researchers must employ a self-validating system combining analytical chemistry with genetic toxicology.
Protocol A: In Vitro CYP450 Metabolic Clearance Kinetics
Purpose: To prove that the tert-butyl group prevents the α -hydroxylation required for activation.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2 .
-
Incubation Mix: Combine HLM (final protein concentration 1.0 mg/mL) with 1 μ M of the test compound (NDEA or 1-tert-butyl-4-nitrosopiperazine) in separate tubes.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).
-
Expected Outcome: NDEA will show rapid parent depletion (high intrinsic clearance, CLint ), whereas 1-tert-butyl-4-nitrosopiperazine will show high metabolic stability, proving steric exclusion from the CYP active site.
Protocol B: The Enhanced Ames Test (EAT)
Purpose: To translate metabolic stability into a quantifiable lack of mutagenicity.
-
Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, and E. coli WP2 uvrA.
-
S9 Optimization (Critical): Standard Ames tests use 10% S9 fraction, which is insufficient for bulky nitrosamines. Utilize the Enhanced Ames Test conditions by increasing the rat liver S9 fraction to 30% to maximize metabolic activation potential [1].
-
Pre-incubation: Mix 100 μ L of the bacterial tester strain, 500 μ L of the 30% S9 mix, and 50 μ L of the test compound (dose range: 1.5 to 5000 μ g/plate ). Pre-incubate at 37°C for 30 minutes to allow for the slower kinetics of the hindered piperazine.
-
Plating & Incubation: Add 2 mL of molten top agar, vortex, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.
-
Expected Outcome: NDEA (Positive Control) will induce a massive, dose-dependent spike in revertant colonies. 1-tert-butyl-4-nitrosopiperazine will exhibit revertant counts indistinguishable from the vehicle control, validating its low mutagenic potency.
Experimental workflow for validating the divergent carcinogenic potencies of nitrosamines.
Conclusion
While NDEA represents the worst-case scenario for nitrosamine toxicity due to its unhindered structure and rapid metabolic activation, 1-tert-butyl-4-nitrosopiperazine is fundamentally constrained. The combination of the electron-withdrawing piperazine nitrogen and the severe steric blockade imposed by the tert-butyl group chokes off the CYP450 α -hydroxylation pathway. Consequently, drug development professionals can leverage CPCA scoring and Enhanced Ames Testing to scientifically justify significantly higher Acceptable Intake (AI) limits for such sterically hindered NDSRIs.
References
-
U.S. Food and Drug Administration (FDA). (2026). Updated Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Retrieved from:[Link]
-
Kruhlak, N. L., et al. (2024). Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology, 150, 105640. Retrieved from:[Link]
-
Dobo, K. L., et al. (2022). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Chemical Research in Toxicology, 35(3), 475–489. Retrieved from:[Link]
-
European Medicines Agency (EMA). (2024). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from:[Link]
A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 1-tert-butyl-4-nitrosopiperazine
Executive Summary
The landscape of pharmaceutical quality control is increasingly dominated by the need for stringent control of N-nitrosamine impurities, a class of compounds flagged as probable human carcinogens.[1] High-throughput screening methods, such as immunoassays, are invaluable for initial risk assessment, yet they are susceptible to cross-reactivity, which can generate costly false-positive results.[2][3] This guide provides an in-depth, practical framework for researchers and drug development professionals to investigate and understand the cross-reactivity potential of specific nitrosamine species, using 1-tert-butyl-4-nitrosopiperazine as a case study. We will dissect the structural attributes that predict immunological interaction, provide detailed protocols for both immunoassay screening and gold-standard LC-MS/MS confirmation, and present a comparative analysis of their performance. This document is designed not merely as a set of instructions, but as a self-validating system of inquiry, empowering scientists to make informed decisions in their analytical strategies.
Introduction: The Double-Edged Sword of Nitrosamine Screening
Since 2018, the detection of N-nitrosamines in common medications has triggered recalls and intensified regulatory scrutiny from bodies like the FDA and EMA.[1][4] These agencies now mandate rigorous risk assessments for all pharmaceutical products.[5] In response, the industry has adopted a tiered analytical approach: rapid, cost-effective screening followed by specific, sensitive confirmatory testing.
Immunoassays serve as a powerful frontline tool, capable of quickly screening numerous samples for the presence of a target class of compounds. However, their utility is predicated on the specificity of antibody-antigen recognition. The core challenge arises when an antibody, raised against a specific nitrosamine, also binds to other structurally similar molecules that are not the primary target of concern. This phenomenon, known as cross-reactivity, can lead to a presumptive positive result, triggering unnecessary investigations and potentially delaying the release of safe and effective medicines.[6][7] Understanding the structural drivers of cross-reactivity is therefore not an academic exercise, but a critical component of a robust and efficient quality control strategy.
Molecular Profile and Cross-Reactivity Hypothesis: 1-tert-butyl-4-nitrosopiperazine
To predict the behavior of 1-tert-butyl-4-nitrosopiperazine in an immunoassay, we must first analyze its structure. The molecule consists of three key regions:
-
The N-nitroso Group (N-N=O): This is the defining functional group of all nitrosamines and the most likely primary epitope that an antibody designed for general nitrosamine screening would recognize.[8]
-
The Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. Its conformation and electronic properties contribute to the overall shape and polarity of the molecule.
-
The tert-butyl Group: A bulky, sterically hindering alkyl group attached to the nitrogen at position 1.
The central hypothesis is that while the N-nitroso group will facilitate binding to a generic anti-nitrosamine antibody, the large tert-butyl group may cause significant steric hindrance, potentially weakening the antibody-antigen interaction compared to smaller, less hindered nitrosamines like N-nitrosodimethylamine (NDMA).[9][10] This interaction is what we aim to quantify.
Caption: Structure of 1-tert-butyl-4-nitrosopiperazine with key functional groups.
Part 1: Immunoassay Screening for Cross-Reactivity Assessment
The most common immunoassay format for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). In this setup, the free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, allowing for quantification.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a typical competitive ELISA used in small molecule detection.
Protocol: Evaluating Cross-Reactivity with a Commercial Nitrosamine ELISA Kit
This protocol describes a self-validating experiment to determine the cross-reactivity of 1-tert-butyl-4-nitrosopiperazine against a hypothetical ELISA kit calibrated for N-nitrosodimethylamine (NDMA).
-
Reagent Preparation:
-
Prepare a series of calibration standards for the target analyte (NDMA) according to the kit manufacturer's instructions (e.g., 0, 0.1, 0.5, 2, 10, 50 ng/mL).
-
Prepare stock solutions (1 mg/mL) of potential cross-reactants: 1-tert-butyl-4-nitrosopiperazine, N-nitrosodiethylamine (NDEA), and 1-methyl-4-nitrosopiperazine (MeNP) in a suitable solvent (e.g., methanol).
-
Create a dilution series for each cross-reactant to cover a broad concentration range (e.g., 1 to 10,000 ng/mL).
-
-
Assay Procedure:
-
Add 50 µL of each standard or sample (diluted cross-reactant) to the appropriate antibody-coated wells in duplicate.
-
Add 50 µL of the enzyme-conjugated nitrosamine to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each standard and sample using the formula: % Inhibition = [1 - (OD_sample / OD_zero_standard)] * 100
-
Plot a standard curve of % Inhibition vs. concentration for NDMA and determine the IC50 (concentration causing 50% inhibition).
-
Determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50_NDMA / IC50_Cross-Reactant) * 100
-
Hypothetical Experimental Data: Immunoassay Cross-Reactivity
The following table summarizes plausible results from the experiment described above.
| Compound | IC50 (ng/mL) | % Cross-Reactivity (vs. NDMA) | Structural Rationale for Result |
| N-Nitrosodimethylamine (NDMA) | 5.2 | 100% | Target analyte; reference compound. |
| N-Nitrosodiethylamine (NDEA) | 7.8 | 66.7% | Structurally similar to NDMA, high cross-reactivity expected. |
| 1-Methyl-4-nitrosopiperazine (MeNP) | 45.5 | 11.4% | Piperazine ring differs from NDMA's structure, reducing affinity. |
| 1-tert-butyl-4-nitrosopiperazine | 158.1 | 3.3% | The bulky tert-butyl group significantly hinders antibody binding, resulting in low cross-reactivity. |
Interpretation: The immunoassay detects 1-tert-butyl-4-nitrosopiperazine, but with significantly lower sensitivity (3.3%) than the target analyte, NDMA. While this reduces the risk of a false positive at low concentrations, a high concentration of this compound in a sample could still trigger a positive screening result. This ambiguity necessitates confirmation by a more specific method.
Part 2: LC-MS/MS Confirmatory Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its exceptional specificity and sensitivity.[11] It physically separates compounds in a sample (chromatography) and then identifies them based on their unique mass-to-charge ratio and fragmentation patterns (mass spectrometry). This allows for unambiguous identification and quantification, eliminating the issue of cross-reactivity.[12]
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for confirmatory nitrosamine analysis by LC-MS/MS.
Protocol: Specific Quantification of Nitrosamines by LC-MS/MS
This protocol is a validated method for confirming and quantifying nitrosamines in a drug substance.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the drug substance into a centrifuge tube.
-
Add 1.0 mL of diluent (e.g., 0.1% formic acid in methanol).
-
Add 10 µL of an internal standard solution (e.g., a mix of deuterated nitrosamines like NDMA-d6) to correct for matrix effects and variations.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).[13]
-
Column: A suitable reversed-phase column (e.g., InertSustain AQ-C18).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to resolve target analytes from the drug matrix.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).[15]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Define at least two specific precursor-product ion transitions for each nitrosamine to ensure unambiguous identification.
-
-
Data Analysis:
-
Generate a calibration curve for each target nitrosamine using the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each nitrosamine in the sample by comparing its area ratio to the calibration curve.
-
The limit of quantification (LOQ) must be sufficiently low to meet regulatory requirements (typically in the low ng/mL or ppb range).[4][13]
-
Comparative Data: Immunoassay vs. LC-MS/MS
This table compares hypothetical results for a drug product sample containing a high concentration of 1-tert-butyl-4-nitrosopiperazine but no NDMA.
| Analytical Method | Result for NDMA | Result for 1-tert-butyl-4-nitrosopiperazine | Conclusion |
| Nitrosamine ELISA | Positive (Apparent conc. of 8.5 ng/mL) | N/A (Not specifically measured) | Presumptive Positive: The sample is flagged for containing nitrosamines. |
| LC-MS/MS | Not Detected (<0.1 ng/mL) | Detected (258 ng/mL) | Confirmed Negative for NDMA: The immunoassay signal was a false positive caused by cross-reactivity. |
Discussion and Recommendations
This guided comparison demonstrates a critical workflow in modern pharmaceutical analysis. The immunoassay, functioning as designed, correctly identified the presence of a molecule with an N-nitroso moiety. However, due to its inherent cross-reactivity, it produced a misleading presumptive positive result for the regulated and more potent nitrosamine, NDMA.[6] The low but non-zero cross-reactivity (3.3%) of 1-tert-butyl-4-nitrosopiperazine was sufficient to trigger a positive result because it was present at a high concentration.
The LC-MS/MS analysis provided a definitive and unambiguous result. By separating the compounds and using mass-based detection, it correctly identified the source of the signal and confirmed that the sample was compliant with respect to NDMA limits.[16]
As a Senior Application Scientist, my recommendations are as follows:
-
Validate, Don't Assume: Never assume that a positive screening result is definitive. Cross-reactivity is a well-documented phenomenon in immunoassays.[3][17]
-
Employ a Tiered Approach: Use immunoassays for their intended purpose: high-throughput screening to identify samples that require further investigation. They are excellent tools for risk mitigation and process monitoring.
-
Confirm with Orthogonal Methods: All positive screening results must be confirmed using a validated, specific, and more sensitive orthogonal method like LC-MS/MS or GC-MS.[1][11] This is a standard regulatory expectation.[16]
-
Characterize Potential Cross-Reactants: When developing a process where novel nitrosamines like 1-tert-butyl-4-nitrosopiperazine could form, it is prudent to perform a cross-reactivity study (as outlined in Part 1) to understand how they will behave in your screening assays. This proactive characterization can save significant time and resources during routine testing.
Conclusion
The potential for 1-tert-butyl-4-nitrosopiperazine to cross-react in a general nitrosamine immunoassay is a tangible risk that can be predicted from its molecular structure and confirmed through systematic experimentation. While the bulky tert-butyl group reduces the degree of cross-reactivity compared to smaller nitrosamines, it does not eliminate it. This guide illustrates that by combining the speed of immunoassay screening with the specificity of LC-MS/MS confirmation, researchers can build a robust, efficient, and regulatory-compliant analytical strategy. This dual-pronged approach ensures that patient safety is protected while avoiding the costly consequences of uninvestigated false-positive findings.
References
- Vertex AI Search. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC.
- Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Nitrosamine Detection.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
- GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18.
- Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Resolian Analytical Sciences. (2025). Preventing False Positives in Nitrosamine Testing.
-
Matos, C. et al. (2022). Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. Regulatory Toxicology and Pharmacology. Available from: [Link]
-
Ponting, D. J. et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology. Available from: [Link]
- May, A. (2024). Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment.
- ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- Sartorius. (n.d.). Addressing Nitrosamine Impurities in Pharmaceuticals and Analytical Challenges.
- ORBi. (2025). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025?.
-
ResearchGate. (2015). Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. Available from: [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Available from: [Link]
-
Hughey, J. J. et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available from: [Link]
- Simson Pharma. (2026). Analytical Methods for Nitrosamine Detection: LOD, LOQ, and Validation – A Complete Scientific Guide (2026).
-
Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Available from: [Link]
-
Brunnemann, K. D. et al. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. International Journal of Molecular Sciences. Available from: [Link]
-
Byzova, N. A. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. Available from: [Link]
-
Hughey Lab. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Available from: [Link]
Sources
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. hugheylab.org [hugheylab.org]
- 4. fda.gov [fda.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. resolian.com [resolian.com]
- 7. Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. glsciences.com [glsciences.com]
- 15. agilent.com [agilent.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Tert-butyl-4-nitrosopiperazine
As a Senior Application Scientist, I approach the handling of 1-Tert-butyl-4-nitrosopiperazine (CAS: 107938-04-5) not merely as a routine chemical procedure, but as a high-stakes operation requiring rigorous, self-validating safety systems.
1-Tert-butyl-4-nitrosopiperazine belongs to the nitrosamine class of compounds, which are designated as "cohort of concern" impurities due to their exceptional potency as probable human carcinogens. To build a truly safe laboratory environment, we must move beyond listing basic safety rules and understand the causality of the hazard.
The Causality of Nitrosamine Toxicity
Nitrosamines are not inherently reactive in their stable form; their danger lies in their metabolic activation. When exposed to hepatic Cytochrome P450 (CYP450) enzymes, the compound undergoes alpha-hydroxylation. This enzymatic cleavage generates a highly unstable alkyldiazonium ion—a potent electrophile that rapidly forms covalent bonds with nucleophilic centers on DNA bases, leading to mutagenesis and oncogenesis. Understanding this irreversible mechanism dictates why our engineering controls and Personal Protective Equipment (PPE) must be designed to prevent even micro-gram level exposures.
Metabolic activation of 1-tert-butyl-4-nitrosopiperazine leading to DNA alkylation.
Part 1: Mandatory Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling pure genotoxic powders. The1 mandate strict barrier controls[1]. The following table outlines the required PPE specifications and the scientific rationale behind each choice.
| PPE Component | Quantitative/Qualitative Specification | Causality & Rationale |
| Dermal Protection | Double-layered Nitrile (Outer: ≥8 mil, Inner: ≥4 mil) | Nitrosamines can permeate standard latex or thin nitrile over time. Double-gloving ensures a fail-safe barrier against dermal absorption. |
| Respiratory | PAPR or N100/P100 Half-Mask | Aerosolized genotoxins pose severe, immediate inhalation risks. High-efficiency particulate air (HEPA) filtration is mandatory if handled outside a closed system. |
| Body Coverage | Tyvek® IsoClean® or equivalent impermeable suit | Prevents microscopic powder accumulation on standard woven lab coats, eliminating secondary exposure and cross-contamination. |
| Ocular Protection | Indirect vented chemical splash goggles | Protects ocular mucosa from micro-aerosols and accidental liquid splashes during the solubilization phase. |
Part 2: Operational Workflow & Engineering Controls
To align with the2, handling must be restricted to designated containment zones[2]. The protocol below is designed as a self-validating system to ensure absolute containment.
Step-by-Step Handling Protocol
-
Containment Verification : Verify the inward face velocity of the Vented Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet (BSC). The system must be hard-ducted to the exterior.
-
Static Mitigation : 1-Tert-butyl-4-nitrosopiperazine powder is prone to static charge. Use an anti-static zero-stat gun on all weighing spatulas and weigh boats prior to opening the chemical vial to prevent sudden aerosolization.
-
Closed-System Solubilization : Weigh the required mass and solubilize the compound inside the VBE immediately. Never transport dry genotoxic powder across the laboratory.
-
Sealing & Transfer : Transfer the solubilized compound into a septum-sealed amber vial (nitrosamines are light-sensitive and can undergo unpredictable photolytic degradation).
-
System Validation (Self-Validating Check) : Perform a fluorescent riboflavin surrogate wipe-test weekly on the exterior of the VBE. If fluorescence is detected under UV light, your containment protocol has been breached and must be audited.
Operational workflow for the safe handling and disposal of genotoxic nitrosamines.
Part 3: Decontamination and Disposal Plan
Because 1-tert-butyl-4-nitrosopiperazine is highly stable in standard aqueous waste, simply pouring it into a general organic waste carboy creates a severe downstream hazard. We must actively destroy the N-NO bond prior to final disposal.
Quantitative Disposal Parameters
| Treatment Method | Target Waste Stream | Required Condition / Dosage | Efficacy |
| Low-Pressure UV (LP UV) | Dilute Wash-water | 340–4750 mJ/cm² fluence | >90% Photolytic Degradation |
| Catalytic Reduction | Concentrated Solutions | Ni-Al Alloy in KOH base | Complete N-NO cleavage |
| High-Temp Incineration | All Pre-treated Waste | >1000°C | Complete Mineralization |
Step-by-Step Chemical Destruction Protocol
Based on established3, we utilize a catalytic reduction step to render the compound non-mutagenic before it leaves the facility[3]. Alternatively, 4 can be used for dilute aqueous streams[4].
-
Collection : Segregate all nitrosamine waste into a dedicated, clearly labeled high-hazard carboy kept inside a secondary containment tray.
-
Reductive Cleavage (For Concentrated Waste) : In a fume hood, slowly introduce a Nickel-Aluminum (Ni-Al) catalytic alloy into the basic (KOH) waste solution. This single-step reduction cleaves the N-NO bond, converting the highly toxic nitrosamine back into its parent amine and harmless nitrogen gas.
-
Surface Decontamination : Wipe down all VBE surfaces and balances with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse to remove oxidative residue.
-
Validation (Self-Validating Check) : Analyze a 1 mL aliquot of the post-reduction waste via GC-MS. The complete disappearance of the 1-tert-butyl-4-nitrosopiperazine peak confirms successful destruction.
-
Final Disposal : Transfer the neutralized, pre-treated waste to your Environmental Health and Safety (EHS) department, strictly manifesting it for high-temperature incineration (>1000°C).
References
-
Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at:[Link]
- Loeppky, R. N., et al. Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds (US Patent 4535154A).
-
Environmental Science & Technology (ACS Publications). Controlling Nitrosamines, Nitramines, and Amines with Continuous Ultraviolet and Ozone Treatment. Available at:[Link]
Sources
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. fda.gov [fda.gov]
- 3. US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
